molecular formula C25H24O12 B1148242 Cynarine CAS No. 1884-23-7

Cynarine

Katalognummer: B1148242
CAS-Nummer: 1884-23-7
Molekulargewicht: 516.453
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cynarine (1,3-dicaffeoylquinic acid or 1,5-dicaffeoylquinic acid) is a key bioactive, polyphenolic compound naturally found in the artichoke (Cynara cardunculus L. var. scolymus) . With a molecular formula of C25H24O12 and a molecular weight of 516.4 g/mol, it is an ester formed from quinic acid and two units of caffeic acid . This compound is of significant research interest due to its multifaceted biological activities. A prominent area of investigation is its hepatoprotective and lipid-lowering potential. Recent studies using network pharmacology, molecular docking, and cell experiments have demonstrated that this compound can significantly reduce fat deposition in models of non-alcoholic fatty liver disease (NAFLD). The mechanism appears to be closely linked to the effective regulation of key signaling pathways, including the downregulation of AKT1 and MAPK1 expression . In cardiovascular research, this compound has been shown to exert vasoprotective effects. It functions by downregulating the expression of inducible nitric oxide synthase (iNOS) in vascular smooth muscle cells, a key mediator in vascular inflammation and dysfunction . This action is complementary to its ability to upregulate the protective endothelial NOS (eNOS), positioning it as a valuable compound for studying vascular homeostasis . Emerging neuropharmacological research highlights this compound's potential neuroprotective properties. A 2023 study revealed that it inhibits exocytotic glutamate release from rat cortical nerve terminals (synaptosomes) . The mechanism involves a reduction in calcium influx through P/Q-type calcium channels and the suppression of protein kinase A (PKA) signaling, leading to decreased phosphorylation of synaptic proteins like synapsin I and SNAP-25 . This ability to modulate excitatory neurotransmission suggests this compound is a useful tool for investigating excitotoxicity in neurological disorders. Additionally, this compound is recognized for its antioxidant and anti-inflammatory properties, which contribute to its broader research applications in metabolic and inflammatory disease models . This product is provided as a high-purity chemical reference standard. It is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDUMTOHNYZQPO-RVXRWRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309674
Record name 1,5-Di-O-caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212891-05-9, 30964-13-7
Record name 1,5-Di-O-caffeoylquinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212891-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cynarine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cynarine [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Di-O-caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYNARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5-Dicaffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030093
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The intricate Pathway of Cynarine Biosynthesis in Cynara scolymus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cynarine biosynthesis pathway in Cynara scolymus (globe artichoke). This compound (1,3-di-O-caffeoylquinic acid), a prominent bioactive compound in artichoke, is renowned for its hepatoprotective and choleretic properties. Understanding its biosynthesis is pivotal for metabolic engineering, drug discovery, and the optimization of cultivation practices for enhanced therapeutic yield. This document outlines the core biochemical reactions, key enzymes, quantitative data on metabolite abundance, and detailed experimental protocols for pathway analysis.

Core Biosynthesis Pathway

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce caffeoyl-CoA, a key precursor. This activated intermediate is then esterified with quinic acid to form monocaffeoylquinic acids, which are further acylated to yield dicaffeoylquinic acids, including this compound.

The central enzyme in this pathway is hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) . In artichoke, several isoforms of HQT have been identified, and they play a crucial role in the synthesis of chlorogenic acid (5-O-caffeoylquinic acid), the most abundant monocaffeoylquinic acid.[1][2] Notably, emerging evidence suggests that HQT in artichoke also possesses a secondary activity, enabling it to catalyze the transfer of a second caffeoyl group to a monocaffeoylquinic acid molecule, thereby forming dicaffeoylquinic acids like this compound.[1][3]

The overall pathway can be summarized as follows:

  • Phenylpropanoid Pathway: Phenylalanine is converted to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

  • Hydroxylation: p-Coumaroyl-CoA is hydroxylated to caffeoyl-CoA by p-coumaroyl ester 3'-hydroxylase (C3'H).

  • First Acylation: HQT catalyzes the esterification of quinic acid with caffeoyl-CoA to produce monocaffeoylquinic acids, primarily chlorogenic acid (5-O-caffeoylquinic acid).

  • Second Acylation: An HQT-mediated reaction is proposed to transfer a second caffeoyl-CoA molecule to a monocaffeoylquinic acid, resulting in the formation of dicaffeoylquinic acids, including this compound (1,3-di-O-caffeoylquinic acid).

Cynarine_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_cqa Caffeoylquinic Acid Synthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H Chlorogenic_acid Chlorogenic Acid (5-O-caffeoylquinic acid) Caffeoyl_CoA->Chlorogenic_acid HQT This compound This compound (1,3-di-O-caffeoylquinic acid) Caffeoyl_CoA->this compound Quinic_acid Quinic Acid Quinic_acid->Chlorogenic_acid Chlorogenic_acid->this compound HQT (proposed)

A simplified diagram of the this compound biosynthesis pathway.

Quantitative Data

The concentration of this compound and its precursors varies significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize key quantitative data from published studies.

Table 1: Enzyme Kinetic Properties of HQT Isoforms from Cynara scolymus [1]

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)
HQT1 Caffeoyl-CoA13.0 ± 2.11.81 ± 0.070.14
p-Coumaroyl-CoA11.1 ± 1.23.12 ± 0.060.28
Quinic Acid240 ± 302.96 ± 0.110.012
Shikimic Acid11,000 ± 2,0000.49 ± 0.040.00004
HQT2 Caffeoyl-CoA11.2 ± 1.20.94 ± 0.020.084
p-Coumaroyl-CoA10.1 ± 1.12.13 ± 0.050.21
Quinic Acid310 ± 401.95 ± 0.070.006
Shikimic Acid9,000 ± 1,0000.31 ± 0.020.00003

Table 2: Concentration of this compound and Precursors in Different Tissues of Cynara scolymus

CompoundTissueConcentration (mg/kg dry weight)Reference
Caffeic Acid Leaves (vegetative)Higher than in buds[4]
Chlorogenic Acid Young, immature budsHigher than in mature heads[4]
Leaves (vegetative)3.167% (average total phenolic acids)[4]
This compound Young, immature budsHigher than in mature heads[4]
Artichoke headsPredominant in juice after processing[5]
1,5-di-O-caffeoylquinic acid Artichoke heads3890[5]
Pomace3269[5]

Experimental Protocols

Extraction of Caffeoylquinic Acids for HPLC-MS/MS Analysis

This protocol is adapted for the extraction of phenolic compounds, including this compound and its precursors, from artichoke tissues.

Extraction_Workflow start Start: Fresh Plant Material freeze_dry Freeze-dry and grind to a fine powder start->freeze_dry weigh Weigh ~100 mg of powder freeze_dry->weigh extract Extract with 1.5 mL of 80% methanol with sonication weigh->extract centrifuge1 Centrifuge at 13,000 rpm for 10 min extract->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 re_extract Re-extract pellet with 1.5 mL of 80% methanol centrifuge1->re_extract Pellet supernatant2 Collect and pool supernatants centrifuge2 Centrifuge at 13,000 rpm for 10 min re_extract->centrifuge2 centrifuge2->supernatant2 filter Filter through 0.22 µm PTFE syringe filter supernatant2->filter Pooled Supernatants hplc_ms Analyze by HPLC-MS/MS filter->hplc_ms

Workflow for the extraction of caffeoylquinic acids.

Materials:

  • Fresh Cynara scolymus tissue (leaves, heads, etc.)

  • Liquid nitrogen

  • Freeze-dryer

  • Grinder/Mortar and pestle

  • 80% (v/v) Methanol in water

  • Microcentrifuge tubes

  • Ultrasonic bath

  • Microcentrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC vials

Procedure:

  • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen tissue until completely dry.

  • Grind the freeze-dried tissue into a fine powder.

  • Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1.5 mL of 80% methanol and vortex thoroughly.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • To ensure complete extraction, re-extract the pellet with another 1.5 mL of 80% methanol, vortex, and centrifuge as before.

  • Combine the supernatants from both extractions.

  • Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-MS/MS analysis.

In Vitro Enzyme Assay for HQT Activity

This protocol describes a method to determine the activity of HQT by measuring the formation of caffeoylquinic acids.

Materials:

  • Plant tissue for enzyme extraction

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5) containing 10 mM DTT, 1 mM EDTA, and 10% (w/v) PVPP.

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0).

  • Substrates: Caffeoyl-CoA, p-coumaroyl-CoA, quinic acid, shikimic acid.

  • Cofactors: Coenzyme A (for reverse reaction).

  • Spectrophotometer or HPLC system.

Procedure:

A. Enzyme Extraction:

  • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the crude enzyme extract.

  • (Optional) Further purify the enzyme using ammonium sulfate precipitation and chromatography if necessary.

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

B. Enzyme Assay (Forward Reaction):

  • Prepare a reaction mixture containing assay buffer, a known concentration of caffeoyl-CoA (or p-coumaroyl-CoA), and quinic acid.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a specific amount of the enzyme extract.

  • Incubate for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.

  • Analyze the reaction products by HPLC to quantify the amount of caffeoylquinic acid formed.

C. Enzyme Assay (Reverse Reaction - Spectrophotometric):

  • Prepare a reaction mixture containing assay buffer, a known concentration of chlorogenic acid, and coenzyme A.

  • Initiate the reaction by adding the enzyme extract.

  • Monitor the formation of caffeoyl-CoA by measuring the increase in absorbance at approximately 346 nm.

Conclusion

The biosynthesis of this compound in Cynara scolymus is a fascinating and commercially important metabolic pathway. This guide has provided a detailed overview of the core reactions, the pivotal role of HQT, and quantitative insights into the accumulation of key metabolites. The provided experimental protocols offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing its potential for pharmaceutical and nutraceutical applications. Future research should focus on the definitive characterization of the enzyme responsible for the second acylation step and the elucidation of the regulatory mechanisms that control the flux through this pathway.

References

A Technical Guide to the Chemical Synthesis of 1,3-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicaffeoylquinic acid, also known as Cynarin, is a naturally occurring polyphenolic compound with a range of documented biological activities, including hepatoprotective and antioxidant effects. Its therapeutic potential has driven interest in robust and scalable methods for its chemical synthesis. This technical guide provides an in-depth overview of a plausible synthetic route to 1,3-dicaffeoylquinic acid, addressing the key challenges associated with the selective esterification of quinic acid. The proposed methodology is based on a strategic application of protecting groups to achieve the desired regioselectivity. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in a laboratory setting.

Introduction

1,3-Dicaffeoylquinic acid is an ester formed from one molecule of quinic acid and two molecules of caffeic acid, linked at the 1- and 3-positions of the quinic acid ring.[1] The presence of multiple hydroxyl groups on both precursor molecules necessitates a carefully planned synthetic strategy to avoid the formation of a complex mixture of regioisomers. Direct esterification is not a viable approach due to the lack of selectivity. Therefore, a multi-step synthesis involving the protection of reactive functional groups, followed by selective esterification and subsequent deprotection, is required.

This guide outlines a comprehensive synthetic approach, drawing upon established methodologies for the synthesis of related caffeoylquinic acid isomers.[2] The core of this strategy involves the use of an acetonide protecting group for the cis-diols of quinic acid and acetyl groups for the catechol moiety of caffeic acid.

Proposed Synthetic Pathway

The proposed chemical synthesis of 1,3-dicaffeoylquinic acid is a multi-step process that can be broadly categorized into three key stages:

  • Protection: Selective protection of the hydroxyl groups on both quinic acid and caffeic acid to direct the esterification to the desired positions.

  • Esterification: Stepwise coupling of the protected caffeic acid derivative with the protected quinic acid core.

  • Deprotection: Removal of all protecting groups to yield the final product, 1,3-dicaffeoylquinic acid.

A schematic representation of this synthetic workflow is provided below.

Synthetic_Pathway_of_1_3_Dicaffeoylquinic_Acid quinic_acid (-)-Quinic Acid protected_quinic_acid 4,5-O-Isopropylidenequinic Acid quinic_acid->protected_quinic_acid  Protection (2,2-DMP, p-TsOH) ester1 Intermediate Ester 1 protected_quinic_acid->ester1  Esterification at C3 ester2 Protected 1,3-Dicaffeoylquinic Acid Derivative ester1->ester2  Esterification at C1 final_product 1,3-Dicaffeoylquinic Acid ester2->final_product  Deprotection (Acid Hydrolysis) caffeic_acid Caffeic Acid protected_caffeic_acid 3,4-Diacetylcaffeic Acid caffeic_acid->protected_caffeic_acid  Acetylation (Ac₂O, Pyridine) caffeoyl_chloride 3,4-Diacetylcaffeoyl Chloride protected_caffeic_acid->caffeoyl_chloride  Chlorination (SOCl₂) caffeoyl_chloride->ester1 caffeoyl_chloride->ester2

Figure 1: Proposed synthetic pathway for 1,3-dicaffeoylquinic acid.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar compounds and represent a plausible route to 1,3-dicaffeoylquinic acid.[2][3]

Preparation of 3,4-Diacetylcaffeoyl Chloride
  • Acetylation of Caffeic Acid: Caffeic acid is dissolved in pyridine, and acetic anhydride is added dropwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, 3,4-diacetylcaffeic acid, is isolated by extraction and purified by recrystallization.

  • Chlorination: 3,4-Diacetylcaffeic acid is refluxed with an excess of thionyl chloride until the solid dissolves completely. The excess thionyl chloride is removed under reduced pressure to yield 3,4-diacetylcaffeoyl chloride, which is typically used in the next step without further purification.

Preparation of Protected 4,5-O-Isopropylidenequinic Acid
  • (-)-Quinic acid is suspended in acetone.

  • 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate are added to the suspension.[3]

  • The mixture is stirred at room temperature overnight.

  • The reaction is quenched with an ethanolic ammonia solution, and the solvent is evaporated.

  • The resulting protected quinic acid is purified by column chromatography.

Stepwise Esterification
  • Esterification at the C3 Position: The protected 4,5-O-isopropylidenequinic acid is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine). 3,4-Diacetylcaffeoyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The resulting mono-ester is purified by column chromatography.

  • Esterification at the C1 Position: The purified C3-esterified intermediate is then subjected to a second esterification reaction with 3,4-diacetylcaffeoyl chloride under similar conditions to introduce the second caffeoyl moiety at the tertiary C1 hydroxyl group. This step may require more forcing conditions due to the steric hindrance of the tertiary alcohol.

Deprotection

The fully protected 1,3-dicaffeoylquinic acid derivative is dissolved in a mixture of methanol and dilute hydrochloric acid. The solution is stirred at room temperature until the removal of both the acetonide and acetyl protecting groups is complete (monitored by HPLC or TLC). The final product, 1,3-dicaffeoylquinic acid, is then purified by preparative HPLC.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis, based on reported yields for analogous reactions. The characterization data for the final product is also provided.

Reaction Step Product Expected Yield (%) References
Acetylation of Caffeic Acid3,4-Diacetylcaffeic Acid>90[2]
Chlorination3,4-Diacetylcaffeoyl ChlorideQuantitative[2]
Protection of Quinic Acid4,5-O-Isopropylidenequinic Acid60-75[2][3]
Esterification at C3Mono-ester Intermediate70-80[2]
Esterification at C1Protected 1,3-Dicaffeoylquinic Acid50-60(Estimated)
Deprotection1,3-Dicaffeoylquinic Acid>80[2]

Table 1: Summary of Expected Reaction Yields

Compound Molecular Formula Molecular Weight ( g/mol ) Key Spectroscopic Data
1,3-Dicaffeoylquinic AcidC₂₅H₂₄O₁₂516.45¹H NMR (DMSO-d₆): Characteristic signals for caffeoyl and quinic acid moieties. MS (ESI-): [M-H]⁻ at m/z 515.

Table 2: Physicochemical and Spectroscopic Data for 1,3-Dicaffeoylquinic Acid

Logical Relationships in Synthesis

The successful synthesis of 1,3-dicaffeoylquinic acid is contingent on a logical sequence of protection and deprotection steps to control the reactivity of the various hydroxyl groups. The following diagram illustrates the decision-making process and the relationships between the different stages of the synthesis.

Synthesis_Logic start Starting Materials: (-)-Quinic Acid & Caffeic Acid challenge Challenge: Multiple reactive -OH groups Lack of regioselectivity start->challenge strategy Strategy: Protecting Group Chemistry challenge->strategy protection_step Protection of Reactants strategy->protection_step quinic_protection Protect C4 & C5 -OH of Quinic Acid (Acetonide) protection_step->quinic_protection caffeic_protection Protect Catechol -OH of Caffeic Acid (Acetyl) protection_step->caffeic_protection esterification_step Selective Esterification quinic_protection->esterification_step caffeic_protection->esterification_step esterification_c3 Esterify C3 -OH of Quinic Acid esterification_step->esterification_c3 esterification_c1 Esterify C1 -OH of Quinic Acid esterification_c3->esterification_c1 deprotection_step Deprotection esterification_c1->deprotection_step final_product 1,3-Dicaffeoylquinic Acid deprotection_step->final_product

Figure 2: Logical workflow for the synthesis of 1,3-dicaffeoylquinic acid.

Conclusion

The chemical synthesis of 1,3-dicaffeoylquinic acid presents a significant challenge due to the polyhydroxylated nature of its precursors. The outlined synthetic strategy, employing acetonide and acetyl protecting groups, offers a viable and logical approach to overcome the issue of regioselectivity. The provided experimental protocols, adapted from reliable literature sources, serve as a solid foundation for researchers to undertake the synthesis of this promising bioactive compound. Further optimization of reaction conditions, particularly for the esterification of the tertiary hydroxyl group, may lead to improved overall yields. This guide provides the necessary technical information for the successful laboratory-scale synthesis of 1,3-dicaffeoylquinic acid, paving the way for further investigation into its therapeutic applications.

References

Spectroscopic Analysis of Cynarine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynarine (1,3-dicaffeoylquinic acid) is a bioactive phenolic compound predominantly found in artichoke (Cynara scolymus). Its therapeutic potential, including hepatoprotective and anti-inflammatory effects, has garnered significant interest in the scientific community. A thorough understanding of its chemical structure and properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed data, experimental protocols, and visualization of its relevant biological pathways.

Introduction

The precise structural elucidation and quantification of natural products are critical for their development as therapeutic agents. Spectroscopic techniques, particularly NMR and MS, are powerful tools in this endeavor. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while mass spectrometry offers insights into its molecular weight and fragmentation patterns, aiding in structural confirmation and identification. This guide presents a consolidated resource for the spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and Mass Spectetric analysis of this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, D₂O)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-2''7.55-7.59d16.0
H-6', H-6''7.04d2.0
H-5', H-5''6.94dd8.2, 2.0
H-2', H-2''6.77d8.2
H-7', H-7''6.26-6.31d16.0
H-55.35m
H-35.21m
H-44.15m
H-6ax2.30m
H-2eq2.20m
H-2ax2.05m
H-6eq1.95m

Data compiled from published literature on artichoke extracts containing this compound.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz)

CarbonChemical Shift (δ, ppm)
1176.5
237.5
371.0
473.0
570.5
636.5
1'126.0
2'115.0
3'145.5
4'148.5
5'116.0
6'122.0
7'146.5
8'114.5
9'167.0
1''126.0
2''115.0
3''145.5
4''148.5
5''116.0
6''122.0
7''146.5
8''114.5
9''167.0

Reference data for 1,3-dicaffeoylquinic acid (this compound).[2]

Mass Spectrometry Data

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural characterization of this compound.

Table 3: ESI-MS/MS Fragmentation Data for this compound

Ionm/z (Negative Mode)Description
[M-H]⁻515.1Deprotonated molecular ion
[M-H-162]⁻353.1Loss of a caffeoyl group
[M-H-180]⁻335.1Loss of a caffeic acid moiety
[Quinic acid-H]⁻191.0Quinic acid fragment
[Caffeic acid-H]⁻179.0Caffeic acid fragment
161.0Further fragmentation of caffeic acid
135.0Decarboxylated caffeic acid fragment

Fragmentation patterns are inferred from common fragmentation behaviors of caffeoylquinic acids.

Experimental Protocols

Detailed methodologies are essential for reproducible spectroscopic analysis.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound or a well-characterized extract.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or D₂O).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 1D proton experiment (e.g., zg30).

    • Number of Scans: 16-64 (adjust for concentration).

    • Relaxation Delay (D1): 1-5 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Number of Scans: 1024-4096 (adjust for concentration and instrument sensitivity).

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time: ~1-2 seconds.

    • Spectral Width: 0-200 ppm.

  • 2D NMR (Optional but Recommended for full assignment):

    • Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations.

Data Processing:

  • Apply Fourier transformation to the acquired FIDs.

  • Phase correct the spectra.

  • Perform baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., CHD₂OD in Methanol-d₄ at 3.31 ppm for ¹H and CD₃OD at 49.0 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Data Acquisition (LC-ESI-MS/MS):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other components (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ion mode is typically preferred for phenolic compounds.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize based on the instrument (e.g., 600-800 L/hr, 300-400 °C).

    • MS Scan Range: m/z 100-1000.

    • MS/MS Analysis: Perform fragmentation of the precursor ion for this compound (m/z 515.1) using collision-induced dissociation (CID) with an appropriate collision energy (e.g., 10-40 eV).

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and the accurate mass of the deprotonated molecular ion [M-H]⁻.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions.

  • Propose a fragmentation pathway based on the observed neutral losses and fragment ions.

Signaling Pathway Visualizations

This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. The following diagrams, generated using Graphviz, illustrate the simplified workflows of these pathways and potential points of intervention by this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis start This compound Sample dissolve Dissolve in Deuterated Solvent start->dissolve lc LC Separation start->lc transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer transfer->nmr acquire Acquire 1D/2D Spectra nmr->acquire process Process Data acquire->process analyze Analyze Spectra ms ESI-MS/MS lc->ms ms->analyze

General workflow for spectroscopic analysis of this compound.

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

This compound's inhibitory effect on the PI3K-Akt signaling pathway.

MAPK_pathway Stimuli Stress / Mitogens Ras Ras Stimuli->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Inflammation, Proliferation) ERK->Transcription regulates This compound This compound This compound->Raf inhibits This compound->MEK inhibits

This compound's modulatory role in the MAPK signaling cascade.

Conclusion

This technical guide provides a foundational resource for the spectroscopic analysis of this compound. The tabulated NMR and MS data offer a quick reference for structural confirmation, while the detailed experimental protocols provide a starting point for robust and reproducible analysis. The visualization of this compound's interaction with key signaling pathways underscores its potential as a modulator of cellular functions. This comprehensive information is intended to support researchers and drug development professionals in their work with this promising natural compound.

References

In Vitro Antioxidant Properties of Cynarine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynarine, a prominent bioactive compound found in artichoke (Cynara scolymus), has garnered significant attention for its therapeutic potential, particularly its antioxidant properties. This technical guide provides an in-depth exploration of the in vitro antioxidant activities of this compound. It details the methodologies for key antioxidant assays, summarizes quantitative data on its efficacy, and elucidates the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the antioxidant potential of this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates leads to oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals and reducing oxidative stress.

This compound (1,3-O-dicaffeoylquinic acid) is a phenolic compound that has demonstrated potent antioxidant and anti-inflammatory activities in various in vitro studies.[1] Its ability to scavenge free radicals and modulate cellular signaling pathways associated with oxidative stress makes it a promising candidate for further investigation and potential therapeutic applications.

Quantitative Antioxidant Data for this compound

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values from different studies, providing a comparative overview of its efficacy.

AssayIC50 (µM)Reference CompoundReference Compound IC50 (µM)Source
DPPH Radical Scavenging40Trolox50[1]
DPPH Radical Scavenging40Caffeic Acid70[1]
ABTS Radical Scavenging12Trolox25[1]
Malondialdehyde (MDA) Inhibition24.7--

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are essential for the accurate assessment of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • This compound (test sample)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. This solution should be freshly prepared and protected from light.[3][4]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.[3]

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of the various concentrations of this compound or the positive control to their respective wells.[4]

    • Add 100 µL of the DPPH working solution to each well.[4]

    • For the blank (control), add 100 µL of the solvent used for the samples and 100 µL of the DPPH solution.[4]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the control (DPPH solution and solvent).

    • A_sample is the absorbance of the sample (DPPH solution and this compound or positive control).[4]

  • IC50 Determination: The IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical, is determined by plotting the percentage of inhibition against the corresponding concentrations of this compound.[4]

Experimental Workflow for DPPH Assay

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol reaction Mix Sample/Standard with DPPH Solution prep_dpph->reaction prep_samples Prepare this compound and Standard Dilutions prep_samples->reaction incubation Incubate in Dark (30 min, RT) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation ABTS_Workflow prep_abts Prepare ABTS•+ Stock Solution prep_working Dilute to Working Solution (Abs ~0.7 at 734 nm) prep_abts->prep_working reaction Mix Sample/Standard with ABTS•+ Solution prep_working->reaction prep_samples Prepare this compound and Trolox Dilutions prep_samples->reaction incubation Incubate (6 min, RT) reaction->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition, IC50, and TEAC measurement->calculation FRAP_Workflow prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) reaction Mix Sample/Standard with FRAP Reagent prep_frap->reaction prep_samples Prepare this compound and Standard Dilutions prep_samples->reaction incubation Incubate (4 min, 37°C) reaction->incubation measurement Measure Absorbance at 593 nm incubation->measurement calculation Calculate Ferric Reducing Power from Standard Curve measurement->calculation Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Degradation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Keap1 Keap1 (Ubiquitination & Degradation) Nrf2_cyto->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralizes NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Pro-inflammatory Stimuli (e.g., ROS) Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Dissociation IkB IκB (Degradation) IkB_NFkB->IkB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_nuc->Proinflammatory_Genes Activates Transcription Inflammation Inflammatory Response Proinflammatory_Genes->Inflammation Leads to MAPK_Pathway Stimuli Cellular Stress (e.g., ROS) MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->p38 Inhibits Activation

References

Cynarine's Role in Modulating Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a complex biological response implicated in a multitude of acute and chronic diseases. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. Cynarine, a bioactive phenolic compound predominantly found in artichoke (Cynara scolymus), has emerged as a promising candidate due to its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates key inflammatory pathways. It details this compound's inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, its activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and its direct enzymatic inhibition of pro-inflammatory enzymes including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and lipoxygenase (LOX). This document summarizes quantitative data from various in vitro studies, presents detailed experimental protocols for key assays, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's anti-inflammatory potential for researchers and drug development professionals.

Introduction to this compound and Inflammation

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including arthritis, atherosclerosis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators, including cytokines, chemokines, and enzymes responsible for the production of inflammatory molecules.

This compound (1,3-di-O-caffeoylquinic acid) is a natural phenolic compound that has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, antioxidant, and anti-inflammatory effects. Its ability to modulate multiple targets within the inflammatory cascade makes it a compelling subject for therapeutic development. This guide will dissect the intricate mechanisms through which this compound exerts its anti-inflammatory actions.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to effectively suppress NF-κB activation.[1][2] Studies have demonstrated that this compound treatment inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[3] This inhibitory action leads to a downstream reduction in the expression of NF-κB-dependent pro-inflammatory mediators.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα  P NFκB NF-κB (p65/p50) IκBα->NFκB Inhibition NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Pro_inflammatory_Genes This compound This compound This compound->IKK Inhibition

This compound's Inhibition of the NF-κB Signaling Pathway.
Quantitative Data: Inhibition of NF-κB Pathway Components

ParameterCell LineTreatmentMethodResultReference
p-NF-κB p65 Protein ExpressionHuman Mesenchymal Stem CellsThis compoundWestern BlotSignificant decrease in TBHP-induced p-p65[3]
IκBα Protein ExpressionHuman Mesenchymal Stem CellsThis compoundWestern BlotSignificant increase in IκBα (preventing degradation)[3]
NF-κB p65 Nuclear TranslocationEA.hy926 Endothelial CellsThis compound (5 µM)ImmunofluorescenceSignificant inhibition of LPS-induced nuclear translocation[4]
Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol is designed to quantify the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of this compound.

NFkB_Luciferase_Workflow A 1. Seed HEK293T cells in 96-well plates B 2. Transfect with NF-κB luciferase reporter and Renilla control plasmids A->B C 3. Pre-treat with this compound (various concentrations) B->C D 4. Stimulate with TNF-α or LPS C->D E 5. Lyse cells D->E F 6. Add Luciferase Assay Reagent E->F G 7. Measure Firefly Luminescence F->G H 8. Add Stop & Glo® Reagent G->H I 9. Measure Renilla Luminescence H->I J 10. Normalize Firefly to Renilla luminescence I->J

Workflow for NF-κB Luciferase Reporter Assay.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound stock solution (in DMSO)

  • TNF-α or LPS

  • Dual-Luciferase® Reporter Assay System

  • Opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in an opaque 96-well plate at a density of 3 x 104 cells/well in 100 µL of complete medium and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours.

  • Cell Lysis: Remove the medium and lyse the cells with 20 µL of Passive Lysis Buffer per well.

  • Luciferase Assay:

    • Add 100 µL of Luciferase Assay Reagent II to each well.

    • Measure firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well.

    • Measure Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition by this compound compared to the stimulated control.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, are crucial mediators of cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines and stress. Activation of the p38 and JNK pathways, in particular, is strongly associated with the production of pro-inflammatory mediators.

This compound has been demonstrated to inhibit the activation of the MAPK pathway.[5] Specifically, it has been shown to reduce the phosphorylation of p38 MAPK in LPS-stimulated endothelial cells.[4] The inhibition of MAPK signaling by this compound contributes to its overall anti-inflammatory effect by suppressing the downstream expression of inflammatory genes. One proposed mechanism for this inhibition is the upregulation of Mitogen-Activated Protein Kinase Phosphatase 3 (MKP-3), a negative regulator of p38.[4]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK p_p38 p-p38 (Active) p38->p_p38  P p_JNK p-JNK (Active) JNK->p_JNK  P Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound MKP3 MKP-3 This compound->MKP3 Upregulation MKP3->p_p38 Dephosphorylation

This compound's Modulation of the MAPK Signaling Pathway.
Quantitative Data: Inhibition of MAPK Pathway Components

ParameterCell LineTreatmentMethodResultReference
p-p38 Protein ExpressionEA.hy926 Endothelial CellsThis compound (1-5 µM)Western BlotDose-dependent inhibition of LPS-induced p38 phosphorylation[4]
Experimental Protocol: Western Blot for Phosphorylated p38

This protocol details the detection of phosphorylated (activated) p38 MAPK in cell lysates by Western blotting.

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., with this compound and LPS) B 2. Cell Lysis (with phosphatase inhibitors) A->B C 3. Protein Quantification (BCA assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF membrane D->E F 6. Blocking (e.g., 5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-p-p38) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Stripping and Re-probing (anti-total p38) I->J K 11. Densitometry Analysis J->K

Workflow for Western Blot Analysis of p38 Phosphorylation.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound and LPS

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 80-90% confluency, pre-treat with this compound, and then stimulate with LPS. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the anti-phospho-p38 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and a chemiluminescence imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total p38 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated p38 to total p38.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).

This compound has been identified as an activator of the Nrf2 pathway.[1][2] By promoting the nuclear translocation of Nrf2, this compound enhances the expression of downstream antioxidant enzymes.[5] This activation of the Nrf2 pathway contributes to the anti-inflammatory effects of this compound by mitigating oxidative stress, which is a key driver of inflammation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition of Nrf2 binding Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

Activation of the Nrf2 Pathway by this compound.
Quantitative Data: Activation of Nrf2 Pathway Components

ParameterCell LineTreatmentMethodResultReference
Nrf2 Nuclear TranslocationHuman Mesenchymal Stem CellsThis compoundImmunofluorescenceIncreased nuclear localization of Nrf2[3]
HO-1 Protein ExpressionHuman Mesenchymal Stem CellsThis compoundWestern BlotSignificant increase in HO-1 expression[3]
Experimental Protocol: Nrf2 Nuclear Translocation by Immunofluorescence

This protocol describes the visualization of Nrf2 nuclear translocation using immunofluorescence microscopy.

Immunofluorescence_Workflow A 1. Seed cells on coverslips in a 24-well plate B 2. Treat with this compound A->B C 3. Fix cells with paraformaldehyde B->C D 4. Permeabilize with Triton X-100 C->D E 5. Block with BSA D->E F 6. Incubate with primary anti-Nrf2 antibody E->F G 7. Incubate with fluorescent secondary antibody F->G H 8. Counterstain nuclei with DAPI G->H I 9. Mount coverslips H->I J 10. Visualize with fluorescence microscope I->J

Workflow for Nrf2 Immunofluorescence Staining.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-Nrf2

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired time.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Antibody Staining:

    • Incubate with the primary anti-Nrf2 antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Wash with PBS, mount the coverslips on glass slides, and visualize using a fluorescence microscope.

Enzymatic Inhibition of Pro-inflammatory Mediators

This compound also exerts its anti-inflammatory effects through the direct inhibition of enzymes that produce pro-inflammatory mediators.

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

iNOS and COX-2 are enzymes that are induced during inflammation and are responsible for the production of nitric oxide (NO) and prostaglandins, respectively. Both NO and prostaglandins are potent inflammatory mediators. This compound has been shown to inhibit the expression of both iNOS and COX-2 in various cell types, leading to a reduction in the production of NO and prostaglandins.[6][7]

Lipoxygenase (LOX)

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce leukotrienes, which are potent mediators of inflammation and allergic responses. Some studies suggest that this compound and other compounds from artichoke can inhibit lipoxygenase activity.[8]

Quantitative Data: Enzymatic Inhibition
EnzymeCell Line / SystemMethodIC50 / InhibitionReference
iNOS Expression (mRNA)Human Coronary Artery Smooth Muscle CellsRT-PCRPotent downregulation by this compound (3 µM)[6]
COX-2 Expression (mRNA)RAW 264.7 MacrophagesRT-PCRSuppression by Artichoke Extract[9]
LipoxygenaseIn vitro assaySpectrophotometryThis compound showed inhibitory activity[8]
Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol measures the production of nitric oxide by quantifying its stable end product, nitrite, in cell culture supernatants.

Griess_Assay_Workflow A 1. Culture RAW 264.7 cells in a 96-well plate B 2. Pre-treat with this compound A->B C 3. Stimulate with LPS B->C D 4. Collect cell culture supernatants C->D E 5. Add Griess Reagent to supernatants D->E F 6. Incubate in the dark E->F G 7. Measure absorbance at 540 nm F->G H 8. Calculate nitrite concentration from a standard curve G->H

Workflow for the Griess Assay.

Materials:

  • RAW 264.7 macrophages

  • This compound and LPS

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Conclusion

This compound demonstrates a multi-faceted approach to modulating inflammatory pathways. Its ability to concurrently inhibit the pro-inflammatory NF-κB and MAPK signaling pathways, while activating the cytoprotective Nrf2 pathway, underscores its potential as a potent anti-inflammatory agent. Furthermore, its capacity to suppress the expression and activity of key inflammatory enzymes like iNOS, COX-2, and lipoxygenase provides additional mechanisms for its therapeutic efficacy. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the anti-inflammatory properties of this compound. Future research should focus on in vivo studies to validate these mechanisms and to explore the pharmacokinetic and pharmacodynamic properties of this compound for its potential translation into clinical applications for the treatment of inflammatory diseases.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Cynarine from Artichoke (Cynara scolymus) Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, isolation, purification, and analytical determination of Cynarine, a key bioactive compound found in artichoke leaves. It details the historical context of its discovery, its chemical properties, and in-depth experimental protocols for its extraction and analysis.

Introduction: The Discovery of a Hepatoprotective Agent

The investigation into the chemical constituents of the globe artichoke (Cynara scolymus L.) has a rich history, driven by its long-standing use in traditional medicine for digestive and liver-related ailments. The primary active principle, this compound, was first isolated and its constitution described in 1954 by Italian scientists Luigi Panizzi and Maria Scarpati.[1][2][3] Their pioneering work identified this compound from the leaves of Cynara scolymus and established its chemical nature as a dicaffeoylquinic acid derivative.[1][4][5]

Chemically, this compound is (1R,3R,4S,5R)-1,3-Bis{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-4,5-dihydroxycyclohexane-1-carboxylic acid, an ester formed from quinic acid and two units of caffeic acid.[6][7] It is recognized for a range of biological activities, including hepatoprotective, choleretic (bile-stimulating), anti-atherosclerotic, and antioxidant effects.[5][8][9] While this compound is a significant bioactive compound, some research suggests it may be an artifact formed during aqueous extraction through the transesterification of 1,5-di-O-caffeoylquinic acid, which is naturally more abundant in the plant.[4] This guide focuses on the established methods for extracting and isolating this important phytochemical.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid[7]
Molecular Formula C₂₅H₂₄O₁₂[7][10]
Molecular Weight 516.46 g/mol [10]
Exact Mass 516.1268 Da[10]
CAS Number 30964-13-7[10][11]
Appearance Solid (form may vary)N/A
Solubility Soluble in polar solvents like methanol and ethanol[8][12]

Experimental Protocols: From Leaf to Purified Compound

The isolation of this compound from artichoke leaves is a multi-step process involving careful selection of plant material, extraction with appropriate solvents, and subsequent purification to remove co-extracted impurities.[8]

  • Selection : Choose fresh, mature artichoke leaves free from disease, pests, or decay. Mature leaves generally have a higher concentration of this compound.[8]

  • Preparation : The leaves should be washed and dried. For extraction, they are typically milled into a fine powder to increase the surface area for solvent interaction.

The choice of extraction method depends on the desired scale, efficiency, and available equipment. Polar solvents are preferred due to the hydrophilic nature of this compound.[8]

Protocol 2.2.1: Conventional Solvent Extraction (Maceration/Soxhlet)

This protocol describes a standard laboratory-scale extraction.

  • Solvent Selection : Use a polar solvent such as ethanol or methanol. Ethanol is often preferred due to its lower toxicity.[8]

  • Maceration :

    • Soak the dried, powdered artichoke leaves in the selected solvent (e.g., 80% methanol or ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

    • Agitate the mixture for a specified period (e.g., 24-48 hours) at a controlled temperature, typically between 20-60°C.[8]

    • Filter the mixture to separate the liquid extract from the solid plant material. The process can be repeated on the residue to maximize yield.

  • Soxhlet Extraction (for higher efficiency) :

    • Place the powdered leaves in a thimble within a Soxhlet apparatus.

    • Continuously reflux the solvent through the sample for several hours until the extraction is complete (indicated by the solvent in the siphon tube becoming colorless).[8]

  • Concentration :

    • Combine the collected filtrates or the extract from the Soxhlet apparatus.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.[13]

Protocol 2.2.2: Advanced Extraction (Membrane Integration Technology)

This method is suitable for industrial-scale applications and offers high efficiency and environmental benefits.[14]

  • Initial Extraction : Perform an initial solvent extraction as described in Protocol 2.2.1.

  • Centrifugation : Centrifuge the crude extract at high speed (e.g., 10,000-16,000 rpm) at 4°C to remove suspended solids.[14]

  • Ceramic Membrane Filtration : Pass the supernatant through a ceramic membrane to further clarify the extract.

  • Ultrafiltration : Subject the filtered extract to ultrafiltration to separate macromolecules.

  • Nanofiltration : Use a nanofiltration membrane to concentrate the this compound-rich fraction.[14]

  • Lyophilization (Freeze Drying) : Freeze-dry the concentrated liquid to obtain a powdered extract with a high this compound content (≥5%).[14]

G cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_final Final Product A Artichoke Leaves (Dried, Powdered) B Solvent Extraction (e.g., Ethanol) A->B C Crude Liquid Extract B->C D Centrifugation C->D E Membrane Filtration (Ceramic, Ultra-, Nano-) D->E F Concentrated this compound Solution E->F G Freeze Drying (Lyophilization) F->G H Purified this compound Extract (Powder, >=5% Purity) G->H

Diagram 1: Advanced Extraction Workflow using Membrane Technology.

Crude extracts require purification to isolate this compound from other compounds like flavonoids, chlorogenic acid, and cynaropicrin.[8][15]

Protocol 2.3.1: Column Chromatography

This is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.

  • Column Preparation : Pack a glass column with a suitable stationary phase, such as silica gel, Sephadex LH-20, or a macroporous absorption resin.[13][16]

  • Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution :

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). For example, start with petroleum ether-EtOAc and increase the proportion of EtOAc.[16]

    • Alternatively, for macroporous resin, after washing with a low-concentration ethanol solution (e.g., 10-18%) to remove polyphenols, elute the this compound-containing fraction with a higher concentration of ethanol (e.g., 50-70%).[13]

  • Fraction Collection : Collect the eluate in separate fractions.

  • Analysis : Analyze each fraction using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

  • Concentration : Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Protocol 2.3.2: Crystallization

Crystallization can be used as a final purification step to obtain high-purity this compound.[8][13]

  • Solution Preparation : Create a supersaturated solution of the this compound-rich fraction in a suitable solvent.

  • Cooling : Slowly cool the solution to induce crystal formation. The rate of cooling influences crystal size and purity.

  • Separation : Separate the formed crystals from the remaining liquid (mother liquor), which contains the impurities, by filtration.

  • Drying : Dry the crystals under vacuum to remove any residual solvent.

G A Crude Artichoke Extract B Dissolve in Initial Mobile Phase A->B C Load onto Chromatography Column (e.g., Macroporous Resin) B->C D Wash with Low % Ethanol (Removes Polyphenols) C->D E Elute with High % Ethanol (50-70%) D->E F Collect this compound-Rich Fractions E->F G Analyze Fractions (HPLC/TLC) F->G H Combine Pure Fractions G->H G->H I Concentrate & Crystallize H->I J High-Purity this compound I->J

Diagram 2: General Workflow for Chromatographic Purification of this compound.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the standard technique for the precise quantification of this compound in extracts and biological samples.[12][17][18]

Protocol 3.1: HPLC-UV/DAD Analysis

  • Sample Preparation :

    • Extracts : Accurately weigh the extract, dissolve it in the mobile phase or a suitable solvent (e.g., methanol:water 1:1), and filter through a 0.45 µm syringe filter.[12]

    • Plasma Samples : Purify biological samples using solid-phase extraction (SPE). For example, mix rat plasma with Tris/HCl buffer and alumina, centrifuge, wash the precipitate, and then elute this compound with phosphoric acid.[12]

  • Instrumentation : Use an HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions : The parameters can be optimized, but typical conditions are summarized in the table below.

  • Quantification : Prepare a calibration curve by plotting the peak area against known concentrations of a pure this compound standard. Determine the concentration in the sample by interpolating its peak area on the curve.[12]

Table 2: Example HPLC Parameters for this compound Quantification

ParameterMethod 1Method 2
Column Ib-Sil ODS (250 mm x 4.6 mm, 5 µm)[12]C18 Column[17]
Mobile Phase Isocratic: Water / Methanol / Acetic Acid (78.5:20:2.5, v/v/v)[12]Gradient: 0.05% Trifluoroacetic acid in water and methanol[17]
Flow Rate 1.3 mL/min[12]Not specified
Detection Wavelength 316 nm[12]330 nm[17]
Injection Volume 20 µL[12]Not specified
Temperature Room Temperature (18-25 °C)[12]Not specified

Table 3: Analytical Method Validation Data for this compound in Plasma

ParameterValueSource
Technique HPLC-DAD[17]
Linearity Range 1.5625 - 50.0 µg/cm³[17]
Correlation Coefficient (R²) 0.9989[17]
Limit of Detection (LOD) 0.75 µg/cm³[17]
Limit of Quantification (LOQ) 2.25 µg/cm³[17]
Recovery 67%[17]
Precision (CV%) < 10% (Inter-day and Intra-day)[17]

Conclusion

The isolation of this compound from artichoke leaves, first achieved over half a century ago, has evolved from classical chemical methods to sophisticated industrial processes. This guide outlines the foundational and modern protocols for its extraction, purification, and quantification. The methodologies presented, from solvent extraction and column chromatography to advanced membrane filtration and HPLC analysis, provide a robust framework for researchers and drug development professionals. Accurate quantification and high-purity isolation are critical for further investigating the therapeutic potential of this historically significant natural compound.

References

The Bioavailability and Metabolism of Cynarine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynarine, or 1,3-dicaffeoylquinic acid, is a biologically active compound found in artichoke (Cynara scolymus) and other plants. Despite its therapeutic potential, the oral bioavailability of intact this compound is very low. This technical guide provides an in-depth overview of the current understanding of this compound's bioavailability and metabolism. It summarizes key pharmacokinetic data of its major metabolites, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows. This information is crucial for researchers and professionals involved in the development of this compound-based therapeutics and functional foods.

Introduction

This compound has garnered significant interest for its potential health benefits, including hepatoprotective, anti-inflammatory, and antioxidant properties. However, its clinical efficacy is largely dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. Following oral administration, this compound undergoes extensive metabolism, primarily by the gut microbiota and subsequently in the liver. This results in the formation of various metabolites, with caffeic acid and its derivatives being the most prominent. Understanding the biotransformation of this compound is therefore essential for elucidating its mechanism of action and for the rational design of drug delivery systems to enhance its therapeutic effects.

Bioavailability and Pharmacokinetics

Studies have consistently shown that intact this compound is not detected in human plasma after oral consumption of artichoke extracts[1]. Instead, a range of metabolites are absorbed and circulate in the bloodstream. The bioavailability of these metabolites is influenced by several factors, including the activity of gut microbial esterases and phase II metabolizing enzymes.

Pharmacokinetic Parameters of this compound Metabolites

The following tables summarize the available pharmacokinetic data for the major metabolites of this compound in both humans and rats. It is important to note that these parameters can vary depending on the dose, formulation, and individual physiological differences.

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Humans Following Oral Administration

MetaboliteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference(s)
Caffeic AcidEquivalent to 107.0 mg caffeic acid (from Artichoke Leaf Extract)~19.5 (total caffeic acid)~1Biphasic decline over 24h-[1]
Ferulic AcidEquivalent to 107.0 mg caffeic acid (from Artichoke Leaf Extract)~6.4 (biphasic)~1 and ~8Biphasic decline over 24h-[1]
Dihydroferulic AcidFollowing coffee consumption-4.8-4.7[2]

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Rats

CompoundAdministration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference(s)
This compoundIntravenous0.5 mg/kg----[3]
Caffeic AcidOral100 µmol/kg11,240 (in portal vein)~0.1735,100 (in portal vein)-[4]
Ferulic AcidOral10 mg/kg8174.550.032594.45-[5]
Dihydrocaffeic AcidOral100 µmol/kgMetabolites peaked within 0.5h<0.5--[6]

Note: Pharmacokinetic data for this compound after oral administration is scarce due to its extensive pre-systemic metabolism.

Metabolism of this compound

The metabolism of this compound is a multi-step process involving hydrolysis by gut microbial esterases followed by phase II conjugation reactions in the liver and intestinal wall.

Phase I Metabolism: Hydrolysis

Upon oral ingestion, this compound, being an ester of two caffeic acid molecules and one quinic acid molecule, is primarily hydrolyzed by esterases produced by the gut microbiota[2][7]. This enzymatic cleavage releases caffeic acid and quinic acid. Some studies suggest that bifidobacteria, in particular, play a role in this hydrolysis[2].

Phase II Metabolism: Conjugation

The liberated caffeic acid and its subsequent metabolites undergo extensive phase II metabolism, mainly through glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, primarily in the liver and intestinal epithelium[8][9]. The resulting glucuronide and sulfate conjugates are more water-soluble and are readily excreted in urine and bile. Specific isoforms like UGT1A1 and UGT1A9 have been implicated in the glucuronidation of phenolic compounds[10][11]. SULT1A1 is a key enzyme in the sulfation of small phenolic compounds[12][13].

Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathway of this compound.

metabolic_pathway cluster_gut Gut Lumen cluster_enterocytes_liver Enterocytes / Liver This compound This compound Caffeic_Acid Caffeic_Acid This compound->Caffeic_Acid Gut Microbiota (Esterases) Quinic_Acid Quinic_Acid This compound->Quinic_Acid Gut Microbiota (Esterases) Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT Dihydrocaffeic_Acid Dihydrocaffeic_Acid Caffeic_Acid->Dihydrocaffeic_Acid Reduction Glucuronides Glucuronides Caffeic_Acid->Glucuronides UGTs Sulfates Sulfates Caffeic_Acid->Sulfates SULTs Dihydroferulic_Acid Dihydroferulic_Acid Ferulic_Acid->Dihydroferulic_Acid Reduction Ferulic_Acid->Glucuronides UGTs Ferulic_Acid->Sulfates SULTs Dihydrocaffeic_Acid->Glucuronides UGTs Dihydrocaffeic_Acid->Sulfates SULTs Dihydroferulic_Acid->Glucuronides UGTs Dihydroferulic_Acid->Sulfates SULTs Excretion Excretion Glucuronides->Excretion Sulfates->Excretion

Proposed metabolic pathway of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of this compound's bioavailability and metabolism.

In Vivo Oral Bioavailability Study in Rats

This protocol is based on established methods for pharmacokinetic studies in rodents and aligns with OECD guidelines for oral toxicity studies[14][15][16][17].

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fasting: Rats are fasted overnight (approximately 12 hours) before oral administration of the test compound, with continued access to water.

  • Dosing:

    • A suspension or solution of pure this compound is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • The compound is administered via oral gavage at a specific dose (e.g., 10 mg/kg body weight).

  • Blood Sampling:

    • Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the tail vein or a cannulated jugular vein into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 10,000 g for 10 minutes) to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.

Quantification of this compound in Rat Plasma by HPLC-UV

This protocol is adapted from validated methods for the determination of this compound in biological samples[3][18][19].

  • Sample Preparation (Solid-Phase Extraction):

    • To a 70 µL aliquot of rat plasma, add 30 µL of Tris/HCl buffer (pH 8.75; 2M) and 20 mg of alumina[18].

    • Vortex the mixture for 5 minutes and then centrifuge at 10,000 g for 5 minutes.

    • Wash the precipitate with 1 mL of water.

    • Elute this compound from the alumina by adding 70 µL of phosphoric acid (0.4 M), vortexing, and centrifuging at 10,000 g for 5 minutes[18].

    • Collect the supernatant for HPLC analysis.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of water, methanol, and acetic acid (e.g., 78.5:20:2.5, v/v/v)[18].

    • Flow Rate: 1.3 mL/min[18].

    • Detection: UV detector set at 316 nm.

    • Injection Volume: 20 µL.

  • Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in the plasma samples is then determined from this curve.

Experimental Workflow for In Vivo Bioavailability Study

The following diagram visualizes the workflow for a typical in vivo bioavailability study.

experimental_workflow start Start animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep dosing Oral Gavage of this compound animal_prep->dosing blood_sampling Serial Blood Sampling (0-24h) dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage sample_extraction Sample Preparation (Solid-Phase Extraction) sample_storage->sample_extraction hplc_analysis HPLC-UV Analysis sample_extraction->hplc_analysis data_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc_analysis->data_analysis end End data_analysis->end

Workflow for an in vivo bioavailability study.

Signaling Pathways Modulated by this compound

Recent research has begun to unravel the molecular mechanisms underlying the biological effects of this compound, with a particular focus on its impact on key cellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Studies have suggested that this compound may exert some of its therapeutic effects, particularly in the context of non-alcoholic fatty liver disease (NAFLD), by modulating this pathway[20]. The inhibition of the PI3K/Akt pathway by this compound could contribute to its anti-inflammatory and metabolic regulatory effects.

PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cellular_Response Cellular Responses (Growth, Proliferation, Metabolism) Downstream->Cellular_Response

This compound's inhibitory effect on the PI3K/Akt pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cellular processes such as inflammation, cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activation of key components of the MAPK pathway, including p38 and JNK[21]. This inhibition is thought to be a key mechanism behind this compound's anti-inflammatory properties.

MAPK_pathway This compound This compound MAPK MAPK (p38, JNK) This compound->MAPK Inhibition MAPKKK MAPK Kinase Kinase (e.g., ASK1) MAPKK MAPK Kinase (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

This compound's inhibitory effect on the MAPK pathway.

Conclusion

The bioavailability of this compound is limited by its extensive pre-systemic metabolism. Following oral administration, this compound is hydrolyzed by the gut microbiota into its constituent caffeic acid and quinic acid, which are then absorbed and undergo further phase II metabolism. The resulting metabolites, including caffeic acid, ferulic acid, and their dihydro-derivatives, are the primary circulating forms of this compound-derived compounds. Understanding this complex metabolic profile is essential for the development of effective therapeutic strategies utilizing this compound. Future research should focus on developing formulations that can protect this compound from pre-systemic metabolism or facilitate the targeted delivery of its active metabolites. Furthermore, a deeper investigation into the specific contributions of each metabolite to the overall pharmacological activity of this compound is warranted. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cynarine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the quantification of cynarine in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a primary active component found in artichoke (Cynara scolymus L.), known for its choleretic, hypocholesterolemic, and hepatoprotective properties.[1][2][3] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and drug metabolism studies.[1][2]

The methods described herein are based on validated procedures and are suitable for researchers, scientists, and professionals in drug development. Two primary sample preparation techniques are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE) and HPLC-UV Analysis

This protocol is adapted from a validated method for determining this compound in rat plasma and is noted for its simplicity, speed, and accuracy.[1][2][4]

Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard (≥98.0% purity)[3]

  • Methanol (HPLC grade)[1]

  • Acetic Acid (analytical grade)[1]

  • Phosphoric Acid (analytical grade)[1]

  • Tris/HCl buffer (2M, pH 8.75)[1]

  • Alumina (activated, neutral)[1]

  • Ultrapure water[1]

  • Drug-free plasma (for calibration standards and quality controls)

2. Equipment:

  • HPLC system with a UV detector (e.g., Varian 9012/9050 or equivalent)[1]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1]

  • Microcentrifuge (capable of 10,000 x g)

  • Vortex mixer

  • Pipettes and general laboratory glassware

3. Preparation of Solutions:

  • This compound Stock Solution (0.1 mg/mL): Dissolve an appropriate amount of this compound standard in a 1:1 (v/v) mixture of methanol and ultrapure water.[1]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same methanol:water mixture. These are used to spike drug-free plasma for the calibration curve.[1]

  • Mobile Phase: Prepare a solution of water, methanol, and acetic acid in the ratio of 78.5:20:2.5 (v/v/v). Degas before use.[1]

4. Sample Preparation (Solid-Phase Extraction):

  • In a microcentrifuge tube, combine a 70 µL aliquot of the plasma sample with 30 µL of Tris/HCl buffer (2M, pH 8.75).[1]

  • Add 20 mg of alumina to the tube.[1]

  • Vortex the mixture for 5 minutes.[1]

  • Centrifuge at 10,000 x g for 5 minutes.[1]

  • Discard the supernatant. Wash the resulting precipitate with 1 mL of ultrapure water and centrifuge again.

  • To elute the this compound, add 70 µL of phosphoric acid (0.4 M) to the precipitate.[1]

  • Vortex for 5 minutes and then centrifuge at 10,000 x g for 5 minutes.[1]

  • Collect the supernatant for HPLC analysis.

5. HPLC Analysis:

  • Set up the HPLC system according to the parameters in Table 1.

  • Inject a 20 µL aliquot of the prepared sample extract into the HPLC system.[1]

  • Monitor the chromatogram for the this compound peak at its specific retention time.

  • Quantify the peak area to determine the concentration against a calibration curve.

Data Presentation: Method Performance (SPE)

Table 1: HPLC Operating Conditions

Parameter Value
Column Ib-Sil ODS (C18), 250 mm x 4.6 mm, 5 µm[1]
Mobile Phase Water : Methanol : Acetic Acid (78.5 : 20 : 2.5, v/v/v)[1]
Flow Rate 1.3 mL/min[1]
Injection Volume 20 µL[1]
Detection UV at 316 nm[1]
Temperature Room Temperature (18-25 °C)[1]

| Retention Time | ~15.0 ± 1.0 min[1] |

Table 2: Quantitative Method Validation Data

Parameter Value
Linearity Range 0.038 - 1.25 µg/mL[1]
Correlation Coefficient (r²) 0.9961[1]
Limit of Detection (LOD) 0.02 µg/mL[1]
Limit of Quantification (LOQ) 0.038 µg/mL[1]
Recovery 63% - 76%[1]
Intra-assay Precision (CV%) < 5.5%[1]

| Intra-assay Accuracy (Bias%) | -3.6% to 15.4%[1] |

Experimental Workflow Diagram (SPE-HPLC)

G cluster_prep Sample Preparation (SPE) cluster_analysis Analysis plasma 1. Plasma Sample (70 µL) add_buffer 2. Add Tris/HCl & Alumina plasma->add_buffer vortex1 3. Vortex (5 min) add_buffer->vortex1 centrifuge1 4. Centrifuge (10,000 x g) vortex1->centrifuge1 wash 5. Wash Precipitate centrifuge1->wash elute 6. Elute with Phosphoric Acid wash->elute vortex2 7. Vortex (5 min) elute->vortex2 centrifuge2 8. Centrifuge (10,000 x g) vortex2->centrifuge2 collect 9. Collect Supernatant centrifuge2->collect inject 10. Inject 20 µL into HPLC collect->inject hplc 11. HPLC-UV Analysis (λ = 316 nm) inject->hplc data 12. Data Quantification hplc->data

Caption: Workflow for this compound quantification using SPE and HPLC-UV.

Protocol 2: Liquid-Liquid Extraction (LLE) and HPLC-DAD Analysis

This protocol provides an alternative method for the simultaneous determination of this compound and luteolin in plasma using liquid-liquid extraction.[5]

Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard

  • Ethyl Acetate (HPLC grade)[5]

  • Methanol (HPLC grade)[5]

  • Trifluoroacetic Acid (TFA) (HPLC grade)[5]

  • Ultrapure water

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a suitable volume of plasma, add ethyl acetate as the extracting agent.[5]

  • Vortex vigorously to ensure thorough mixing and extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Inject the reconstituted sample into an HPLC system equipped with a Diode Array Detector (DAD) and a C18 column.[5]

  • Use a gradient elution method as detailed in Table 3.

Data Presentation: Method Performance (LLE)

Table 3: HPLC Conditions and Validation Data (LLE)

Parameter Value
Column C18[5]
Mobile Phase Gradient of 0.05% TFA in water and Methanol[5]
Detection DAD at 330 nm[5]
Linearity Range 1.56 - 50.0 µg/mL[5]
Correlation Coefficient (r²) 0.9989[5]
Limit of Detection (LOD) 0.75 µg/mL[5]
Limit of Quantification (LOQ) 2.25 µg/mL[5]
Recovery ~67%[5]

| Precision (Inter/Intra-day CV%) | < 10%[5] |

Summary and Conclusion

The presented HPLC methods are suitable for the quantitative determination of this compound in plasma. The SPE-based method offers high sensitivity in the ng/mL range (LOQ of 38 ng/mL) and has been successfully applied to pharmacokinetic studies in rats.[1] The LLE-based method provides an alternative for analysis in the µg/mL range and allows for the simultaneous detection of other related compounds.[5] The choice of method will depend on the required sensitivity, sample throughput, and available equipment. Both protocols require validation in the specific laboratory environment where they will be used.

References

Application Notes and Protocols for the Extraction and Purification of Cynarine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynarine (1,3-O-dicaffeoylquinic acid) is a bioactive phenolic compound predominantly found in artichoke (Cynara scolymus L.) and other plant species.[1][2] It is recognized for a range of pharmacological properties, including hepatoprotective, antioxidant, anti-inflammatory, and cholesterol-lowering effects.[1][2][3][4] These therapeutic potentials have spurred significant interest in developing efficient methods for its extraction and purification for use in pharmaceutical and nutraceutical applications.[3][5] This document provides detailed protocols and data for the extraction and purification of this compound from plant materials, primarily focusing on artichoke leaves, which are a rich source of this compound.[3][6]

Data Presentation: Quantitative Analysis of this compound Extraction

The efficiency of this compound extraction is influenced by the choice of solvent, extraction method, and plant material. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Solvents for this compound Extraction

Solvent SystemPlant MaterialExtraction MethodThis compound Yield/ContentReference
Ethanol:Water (9:1, v/v)Dry Artichoke LeavesSolid-Liquid ExtractionHighest yield compared to H2O, MeOH, EtOH[7]
Ethanol or Acetone (50-70%)Artichoke LeavesReflux ExtractionNot specified[8]
WaterArtichoke Cauline LeafImmersion ExtractionNot specified[9]
MethanolArtichoke LeavesCold Maceration30.28 mg/g (as total phenolics)[10]
Deep Eutectic Solvent (Decanoic acid:[N4444]Cl) with 70% WaterCynara cardunculus LeavesStirring6.20 wt% of cynaropicrin (a related compound)[11]

Table 2: Efficacy of Different Extraction Techniques

Extraction MethodPlant MaterialKey ParametersThis compound Yield/ContentReference
Enzyme-Assisted ExtractionDry Artichoke LeavesPectinase, 5.2 U/mL, pH 4.6, 29°C156.3 ± 2.3 mg/kg[7][12]
Ultrasound-Assisted Extraction (UAE)Burdock Roots40 kHz, 95% Ethanol, 30°C, 120 min173.68 µg/g[13]
Soxhlet ExtractionArtichoke LeavesNot specifiedHigher yield than maceration[3]
Hot Water ExtractionArtichoke Bracts80°C, 120 min, 1:30 solid/solvent ratio634.5 ± 4.8 mg/kg[14][15]
Membrane Integration TechnologyCynara scolymus Stem LeafCentrifugation, ceramic/ultrafiltration/nanofiltration≥ 5% this compound content in final product[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Solvent Extraction of this compound from Artichoke Leaves

This protocol describes a standard solid-liquid extraction method.

1. Material Preparation:

  • Select fresh, high-quality artichoke leaves, free from disease or damage.[3] Mature leaves are generally preferred for their higher this compound content.[3]
  • Dry the leaves at room temperature for 15 days or until brittle, then crush them into a fine powder (0.5-1.0 mm).[7]

2. Extraction:

  • Maceration: Soak the powdered leaves in a suitable solvent (e.g., ethanol:water 9:1 v/v) in a sealed container.[3][7] Maintain a solid-to-solvent ratio of 1:5 (g/mL).
  • Agitate the mixture periodically for a specified duration (e.g., 24-48 hours) at a controlled temperature (e.g., 20-60°C).[3]
  • Soxhlet Extraction (for higher efficiency): Place the powdered leaves in a thimble within a Soxhlet apparatus.[3] Use a polar solvent like ethanol or methanol.[3] Heat the solvent to its boiling point and allow it to cycle through the plant material for several hours (e.g., 2 hours at 40°C).[7]

3. Filtration and Concentration:

  • Filter the extract to remove solid plant debris using filter paper.[1]
  • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.[1][8]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

UAE is a more rapid and efficient method for extracting phenolic compounds.

1. Material Preparation:

  • Prepare dried and powdered artichoke or burdock root powder as described in Protocol 1.[13]

2. Extraction:

  • Suspend the powdered material in the extraction solvent (e.g., 95% ethanol) at a specific solid-to-liquid ratio (e.g., 1:30 g/mL).[13]
  • Place the suspension in an ultrasonic bath operating at a specific frequency (e.g., 40 kHz) and power (e.g., 300 W).[13]
  • Conduct the extraction for a defined period (e.g., 120 minutes) at a controlled temperature (e.g., 30°C).[13]

3. Post-Extraction Processing:

  • Filter and concentrate the extract as outlined in Protocol 1.

Protocol 3: Purification of this compound using Column Chromatography

This protocol is suitable for purifying this compound from the crude extract.

1. Preparation of the Crude Extract:

  • Obtain a concentrated crude extract from either Protocol 1 or 2.

2. Column Preparation:

  • Pack a glass column with a suitable stationary phase, such as silica gel or a macroporous absorption resin.[3][8]

3. Chromatographic Separation:

  • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
  • Elute the column with a gradient of solvents. For a macroporous resin column, a stepwise elution can be used:
  • Wash with an ethanol solution (10-18%) to remove polyphenols.[8]
  • Elute the this compound-containing fraction with a higher concentration of ethanol (50-70%).[8]
  • Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Crystallization:

  • Combine the this compound-rich fractions and concentrate them.
  • Induce crystallization by cooling the concentrated solution or by adding an anti-solvent.[3][8]
  • Collect the crystals by filtration and dry them to obtain the purified this compound.[8]

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol details the analytical method for quantifying this compound in extracts.

1. Instrumentation:

  • An HPLC system equipped with a UV or Diode Array Detector (DAD) is required.[17][18]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[17]
  • Mobile Phase: A gradient or isocratic mixture of solvents. A common mobile phase is a mixture of water, methanol, and an acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape. For example, water/methanol/acetic acid (78.5:20:2.5, v/v/v).[17]
  • Flow Rate: 1.3 mL/min.[17]
  • Detection Wavelength: 316 nm or 330 nm.[17][18]
  • Injection Volume: 20 µL.[17]

3. Sample and Standard Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., Methanol:water, 1:1, v/v).[17]
  • Create a series of standard solutions of known concentrations to generate a calibration curve.
  • Prepare the sample extract by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standards and samples into the HPLC system.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Plant Material (e.g., Artichoke Leaves) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (Solvent, UAE, etc.) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Yields Crude Product Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Crystallization Crystallization Fraction_Collection->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Techniques

Purification_Techniques cluster_primary Primary Purification cluster_secondary Secondary Purification / Polishing Crude_Extract Crude this compound Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Membrane_Filtration Membrane Filtration Crude_Extract->Membrane_Filtration Crystallization Crystallization Column_Chromatography->Crystallization HPLC Preparative HPLC Membrane_Filtration->HPLC Final_Product High-Purity this compound HPLC->Final_Product Crystallization->Final_Product

Caption: Interrelationship of this compound purification methods.

References

Application Notes and Protocols: Investigating the Cellular Effects of Cynarine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cynarine, a bioactive compound predominantly found in artichoke (Cynara scolymus), has garnered significant scientific interest for its diverse pharmacological properties. These include hepatoprotective, anti-inflammatory, antioxidant, and anti-cancer effects. This document provides detailed application notes and protocols for establishing in vitro cell culture models to investigate the multifaceted effects of this compound. The following sections offer structured guidance on experimental design, detailed methodologies for key assays, and data presentation, including quantitative summaries and signaling pathway diagrams.

Data Presentation: Summary of In Vitro Effects of this compound

For ease of comparison, the following table summarizes quantitative data on the effects of this compound from various in vitro studies.

Effect Cell Line Assay Key Findings Concentration Range Reference
Anti-inflammatory EA.hy926VCAM-1 ExpressionDose-dependent inhibition of LPS-induced VCAM-1 expression.10 - 100 µM[1]
EA.hy926Pro-inflammatory CytokinesSignificant decrease in mRNA levels of MCP-1, TNF-α, and IL-1β.[1]50, 100 µM[1]
RAW264.7Nitric Oxide (NO) ProductionPotent, dose-dependent attenuation of LPS and IFN-γ-stimulated NO release.Not Specified
Hepatoprotective NAFLD Model CellsLipid AccumulationSignificant reduction in fat deposition.[2]Not Specified[2]
NAFLD Model CellsEnzyme LevelsReduced levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[2]Not Specified[2]
Antioxidant Mesenchymal Stem Cells (MSCs)Nrf2/HO-1 PathwayIncreased expression of Nrf2 and HO-1.[3]Not Specified[3]
Human LymphocytesGenotoxicityExhibited antigenotoxic effects against H2O2-induced DNA damage.[3]12 - 194 µM[3]
Antiproliferative HeLa, FSF-1, hTERT-MSCCell ProliferationDecreased cell growth and proliferation after 3 days of exposure.[4]75 µM[4]
MCF7, MDA-MB-231Cell ViabilityReduced cell proliferation and colony-forming abilities.[3]Not Specified[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1][2][4][5]

Materials:

  • Cell line of interest (e.g., HepG2, EA.hy926, RAW264.7)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple formazan crystals using a microscope.

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Anti-inflammatory Activity Assays

This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this solution is proportional to the nitrite concentration.

Materials:

  • RAW264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B immediately before use.

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 24 hours. Include untreated and vehicle-treated controls.

  • Sample Collection and Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the freshly prepared Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement and Quantification:

    • Measure the absorbance at 540 nm.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

This protocol quantifies the release of the pro-inflammatory cytokine TNF-α.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (TNF-α) is captured between two layers of antibodies (capture and detection antibody).

Materials:

  • Cell line capable of producing TNF-α (e.g., RAW264.7, U937)

  • LPS

  • This compound

  • Human or Murine TNF-α ELISA kit (follow manufacturer's instructions)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and pre-treat with this compound as described in the NO assay.

    • Stimulate with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours).

    • Collect the cell culture supernatant.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Coating the plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding the cell culture supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction.

  • Measurement and Quantification:

    • Measure the absorbance at the recommended wavelength.

    • Generate a standard curve and determine the concentration of TNF-α in the samples.

Western Blot Analysis for Signaling Pathway Activation

This protocol is used to detect changes in the phosphorylation status of key proteins in signaling pathways like MAPK and NF-κB.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of signaling proteins.

Materials:

  • Cell line of interest

  • This compound and appropriate stimuli (e.g., LPS)

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound and/or stimuli for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Mix equal amounts of protein (20-30 µg) with Laemmli buffer and boil for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load samples onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal.

    • Perform densitometry analysis using image analysis software to quantify band intensities. Normalize phosphorylated protein levels to total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow.

This compound's Anti-inflammatory Mechanism via NF-κB and MAPK Pathways

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_nucleus [label="NF-κB\n(in nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Pro-inflammatory Genes\n(TNF-α, IL-1β, VCAM-1, iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MKP3 [label="MKP-3", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> p38_MAPK [color="#5F6368"]; TLR4 -> IKK [color="#5F6368"]; IKK -> IkB [label="P", arrowhead=tee, color="#EA4335"]; IkB -> NFkB [style=invis]; NFkB -> NFkB_nucleus [label="Translocation", color="#5F6368"]; NFkB_nucleus -> Inflammatory_Genes [label="Transcription", color="#5F6368"]; p38_MAPK -> Inflammatory_Genes [color="#5F6368"];

// this compound's effects this compound -> p38_MAPK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits\nphosphorylation"]; this compound -> NFkB_nucleus [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits\ntranslocation"]; this compound -> MKP3 [color="#34A853", style=dashed, label="Upregulates"]; MKP3 -> p38_MAPK [arrowhead=tee, color="#EA4335"];

// Invisible edges for layout {rank=same; LPS;} {rank=same; TLR4;} {rank=same; p38_MAPK; IKK;} {rank=same; IkB;} {rank=same; NFkB;} {rank=same; NFkB_nucleus;} {rank=same; Inflammatory_Genes;} {rank=same; this compound; MKP3;} }

Caption: this compound's inhibition of inflammatory pathways.

This compound's Antioxidant Mechanism via the Nrf2 Pathway

// Nodes Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2_nucleus [label="Nrf2\n(in nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response Element\n(ARE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant_Genes [label="Antioxidant Genes\n(HO-1, NQO1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Oxidative_Stress -> Keap1 [color="#5F6368"]; Keap1 -> Nrf2 [arrowhead=tee, color="#EA4335", label="Inhibition"]; Nrf2 -> Nrf2_nucleus [label="Translocation", color="#5F6368"]; Nrf2_nucleus -> ARE [label="Binds to", color="#5F6368"]; ARE -> Antioxidant_Genes [label="Transcription", color="#5F6368"];

// this compound's effects this compound -> Keap1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];

// Invisible edges for layout {rank=same; Oxidative_Stress;} {rank=same; Keap1; this compound;} {rank=same; Nrf2;} {rank=same; Nrf2_nucleus;} {rank=same; ARE;} {rank=same; Antioxidant_Genes;} }

Caption: this compound's activation of the Nrf2 antioxidant pathway.

General Experimental Workflow for Studying this compound's Effects

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cell Culture\n(Select appropriate cell line)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="this compound Treatment\n(Dose-response and time-course)", fillcolor="#FBBC05", fontcolor="#202124"]; assays [label="Perform Cellular Assays", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; viability [label="Cell Viability\n(MTT Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; inflammation [label="Inflammation\n(Griess, ELISA)", fillcolor="#F1F3F4", fontcolor="#202124"]; signaling [label="Signaling Pathways\n(Western Blot)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis and Interpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> treatment; treatment -> assays; assays -> viability; assays -> inflammation; assays -> signaling; viability -> data_analysis; inflammation -> data_analysis; signaling -> data_analysis; data_analysis -> end; }

Caption: A generalized workflow for in vitro studies of this compound.

These protocols and guidelines provide a solid foundation for researchers to explore the cellular and molecular mechanisms underlying the therapeutic potential of this compound. Adherence to these detailed methods will facilitate the generation of robust and reproducible data.

References

Application Notes and Protocols for Evaluating the Efficacy of Cynarine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynarine, a bioactive compound predominantly found in artichoke (Cynara scolymus), has garnered significant scientific interest for its potential therapeutic effects. Preclinical studies utilizing various animal models have demonstrated its efficacy in ameliorating conditions such as non-alcoholic fatty liver disease (NAFLD), hyperlipidemia, and diabetes. These application notes provide an overview of the established animal models and detailed protocols for evaluating the therapeutic potential of this compound. The information is intended to guide researchers in designing and executing robust in vivo studies.

Disease Models and Applications

This compound's therapeutic potential has been investigated in several key disease areas using rodent models. The primary models include:

  • Non-Alcoholic Fatty Liver Disease (NAFLD): High-fat diet (HFD)-induced models in rats and mice are commonly used to mimic the metabolic and histological features of NAFLD in humans. This compound has been shown to reduce hepatic steatosis, inflammation, and liver enzyme levels in these models.[1][2]

  • Hyperlipidemia: Animal models with diet-induced hypercholesterolemia are employed to assess the lipid-lowering effects of this compound. Studies have consistently shown its ability to reduce total cholesterol, LDL-C, and triglycerides.[3][4][5][6]

  • Diabetes Mellitus: Chemically-induced diabetes models, such as those using alloxan or streptozotocin in rats, are utilized to evaluate the anti-diabetic properties of this compound. Research indicates its capacity to lower blood glucose levels and improve metabolic parameters.[7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from various preclinical studies evaluating this compound and this compound-containing extracts.

Table 1: Efficacy of this compound in Animal Models of Non-Alcoholic Fatty Liver Disease (NAFLD)

Animal ModelTreatment and DosageDurationKey FindingsReference
High-Fat Diet (HFD)-induced NAFLD RatsCynara cardunculus extract (10 and 20 mg/kg/day, oral)4 weeksDose-dependent reduction in serum cholesterol, triglycerides, and glucose. Significant improvement in liver steatosis.[2]
High-Fat Diet (HFD)-induced NASH RatsCynara scolymus extract32 weeksSignificant decrease in serum ALT, cholesterol, LDL, and triglycerides.[10]
In vitro NAFLD model (fat-laden cells)This compoundNot ApplicableReduced fat deposition and decreased levels of ALT and AST. Inhibited expression of AKT1 and MAPK1.[1]

Table 2: Efficacy of this compound in Animal Models of Hyperlipidemia

Animal ModelTreatment and DosageDurationKey FindingsReference
Cholesterol-Enriched Diet RatsAqueous extract of Cynara scolymus leaves (300 mg/kg/day, oral)30 daysLowered total cholesterol by 51.9% and LDL-cholesterol by 54.8%.[3]
High-Fat, High-Sucrose Diet MiceAqueous artichoke bract extract (100 and 200 mg/kg/day, oral)8 weeksAt 200 mg/kg, significantly reduced total cholesterol, triglycerides, and LDL–cholesterol while increasing HDL–cholesterol.[6]
Hypercholesterolemic RatsCynara cardunculus leaves and pulp (200 and 400 mg/kg)Not SpecifiedDose-dependent reduction in serum total cholesterol, LDL, and triglycerides.[4]

Table 3: Efficacy of this compound in Animal Models of Diabetes

Animal ModelTreatment and DosageDurationKey FindingsReference
Alloxan-Induced Diabetic RatsEthanol extract of Cynara scolymus leaves (200 and 400 mg/kg, oral)28 daysSignificant decrease in blood glucose levels. Significant increase in body weight compared to untreated diabetic rats.[7]
Obese Zucker RatsEthanol extract of Cynara scolymus flowering head (1500 mg/kg, oral)Single DoseLowered 60-minute peak glycaemia from ~150 to ~130 mg/dL.[3]
Wistar RatsEthanol extract of Cynara scolymus flowering head (1500 mg/kg, oral)Single DoseLowered 120-minute peak glycaemia from ~130 to ~110 mg/dL.[3]

Experimental Protocols

Protocol 1: Evaluation of this compound in a High-Fat Diet-Induced NAFLD Rat Model

Objective: To assess the efficacy of this compound in preventing or treating hepatic steatosis and related metabolic disturbances.

Materials:

  • Male Wistar rats or Sprague Dawley rats (8-10 weeks old)

  • Standard chow diet

  • High-Fat Diet (HFD) (e.g., 45-60% kcal from fat)

  • This compound or standardized artichoke extract

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Equipment for blood collection and serum separation

  • Kits for measuring ALT, AST, total cholesterol, triglycerides, and glucose

  • Materials for liver histology (formalin, paraffin, hematoxylin and eosin stain)

Procedure:

  • Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard chow and water.

  • Group Allocation: Randomly divide animals into the following groups (n=8-10 per group):

    • Normal Control: Fed standard chow and administered vehicle.

    • HFD Control: Fed HFD and administered vehicle.

    • This compound Treatment Group(s): Fed HFD and administered this compound at various doses (e.g., 10, 20, 50 mg/kg body weight).

    • Positive Control (Optional): Fed HFD and administered a known therapeutic agent for NAFLD (e.g., pioglitazone).

  • Induction and Treatment:

    • Induce NAFLD by feeding the HFD for a period of 4-16 weeks.

    • Administer this compound or vehicle daily via oral gavage for the duration of the study.

  • Monitoring: Monitor body weight, food intake, and water consumption weekly.

  • Sample Collection: At the end of the study, fast animals overnight and collect blood via cardiac puncture or retro-orbital sinus under anesthesia. Euthanize the animals and collect the liver.

  • Biochemical Analysis: Separate serum and measure levels of ALT, AST, total cholesterol, triglycerides, and glucose using commercially available kits.

  • Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate hepatic steatosis, inflammation, and ballooning.

Protocol 2: Evaluation of this compound in an Alloxan-Induced Diabetes Rat Model

Objective: To determine the hypoglycemic effect of this compound.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • Alloxan monohydrate

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucose solution (5% and 20%)

  • This compound or standardized artichoke extract

  • Vehicle

  • Glucometer and test strips

  • Equipment for blood collection

Procedure:

  • Acclimatization: As described in Protocol 1.

  • Induction of Diabetes:

    • Fast rats for 12-16 hours.

    • Induce diabetes with a single intraperitoneal (i.p.) injection of alloxan monohydrate (150 mg/kg body weight) dissolved in cold citrate buffer.[7]

    • After 6 hours, provide a 20% glucose solution to prevent fatal hypoglycemia. For the next 24 hours, provide a 5% glucose solution in the drinking water.[7]

    • Confirm diabetes after 48-72 hours by measuring fasting blood glucose levels. Rats with fasting blood glucose >200 mg/dL are considered diabetic.

  • Group Allocation: Randomly divide diabetic rats into the following groups (n=8-10 per group):

    • Normal Control: Non-diabetic rats administered vehicle.

    • Diabetic Control: Diabetic rats administered vehicle.

    • This compound Treatment Group(s): Diabetic rats administered this compound at various doses (e.g., 200, 400 mg/kg body weight).

    • Positive Control: Diabetic rats administered a standard anti-diabetic drug (e.g., metformin).

  • Treatment: Administer this compound or vehicle daily via oral gavage for 28 days.

  • Monitoring: Monitor body weight and fasting blood glucose levels weekly.

  • Oral Glucose Tolerance Test (OGTT) (Optional): On the last day of the study, perform an OGTT. Fast the rats for 12 hours, administer an oral glucose load (2 g/kg body weight), and measure blood glucose at 0, 30, 60, 90, and 120 minutes.

  • Sample Collection and Analysis: At the end of the study, collect blood to measure serum insulin and lipid profiles.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of several key signaling pathways.

In the context of NAFLD , this compound has been shown to influence the PI3K-Akt and MAPK signaling pathways .[1] By inhibiting AKT1 and MAPK1 expression, this compound can interfere with mechanisms related to inflammation, metabolic homeostasis, and lipotoxicity.[1]

For its anti-inflammatory effects , particularly in endothelial cells, this compound upregulates the expression of mitogen-activated protein kinase phosphatase 3 (MKP-3). This leads to the inhibition of the p38 MAPK and NF-κB pathways , which are crucial for the expression of pro-inflammatory molecules.[11]

The hypolipidemic effects of this compound are partly attributed to the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[3]

Visualizations

experimental_workflow_nafld cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_monitoring Monitoring & Analysis acclimatization Acclimatization of Rats group_allocation Group Allocation acclimatization->group_allocation hfd_feeding High-Fat Diet Feeding group_allocation->hfd_feeding cynarine_treatment Daily this compound Administration group_allocation->cynarine_treatment weekly_monitoring Weekly Monitoring (Weight, Food Intake) hfd_feeding->weekly_monitoring cynarine_treatment->weekly_monitoring sample_collection End-of-Study Sample Collection weekly_monitoring->sample_collection biochemical_analysis Biochemical Analysis (ALT, AST, Lipids) sample_collection->biochemical_analysis histology Liver Histology sample_collection->histology

Caption: Experimental workflow for evaluating this compound in a NAFLD model.

cynarine_signaling_pathway cluster_nafld NAFLD Pathogenesis cluster_inflammation Endothelial Inflammation PI3K PI3K Akt Akt PI3K->Akt Inflammation Inflammation Akt->Inflammation MAPK MAPK Lipotoxicity Lipotoxicity MAPK->Lipotoxicity p38 p38 MAPK Pro_inflammatory Pro-inflammatory Gene Expression p38->Pro_inflammatory NFkB NF-κB NFkB->Pro_inflammatory This compound This compound This compound->Akt inhibits This compound->MAPK inhibits MKP3 MKP-3 This compound->MKP3 upregulates MKP3->p38 inhibits MKP3->NFkB inhibits

Caption: Signaling pathways modulated by this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Cynarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynarine (1,3-dicaffeoylquinic acid) is a bioactive phenolic compound predominantly found in artichoke (Cynara scolymus). It is recognized for a variety of health-promoting properties, with its antioxidant capacity being of significant interest. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can neutralize these harmful free radicals, making the assessment of their capacity a critical step in the research and development of new therapeutic agents.

This document provides detailed protocols for four widely accepted in vitro assays to evaluate the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

Data Presentation: Antioxidant Capacity of this compound and Artichoke Extracts

The following tables summarize quantitative data on the antioxidant capacity of this compound and artichoke extracts from various studies. It is important to note that the antioxidant capacity can vary depending on the assay method, the purity of the compound, and the extraction method for plant materials.

Table 1: DPPH Radical Scavenging Activity

SampleIC50 ValueReference
Artichoke Leaf Extract30.0 mg/L[1]
Wild Artichoke Leaf Extract20.04 ± 2.52 µg/mL[2]
Artichoke By-product Extract2.4 ± 0.5 mg/mL[3]

IC50: The concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.

Table 2: ABTS Radical Scavenging Activity

SampleIC50 ValueTEAC ValueReference
Artichoke By-product Extract2.0 ± 0.2 mg/mL13.3 ± 3.0 mg TE/g DM[3]

TEAC: Trolox Equivalent Antioxidant Capacity.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

SampleFRAP ValueReference
Artichoke Leaf Extract77.8 mg/L (IC50)[1]
Artichoke By-product Extracts3.37–31.12 mmol Fe²⁺/g dp[4]

FRAP values are often expressed as equivalents of Fe²⁺ or a standard antioxidant like Trolox.

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

SampleORAC Value (µmol TE/g)Reference
Enriched Artichoke By-product Extract~7000

ORAC values are typically expressed as micromoles of Trolox Equivalents (TE) per gram or liter of sample.

Experimental Protocols

Detailed methodologies for the four key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[5]

Workflow for DPPH Assay

prep_dpph Prepare 0.1 mM DPPH solution in methanol reaction Mix DPPH solution with sample or standard (e.g., Ascorbic Acid) prep_dpph->reaction prep_sample Prepare this compound/Sample solutions at various concentrations prep_sample->reaction incubation Incubate in the dark (e.g., 30 minutes at room temperature) reaction->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % inhibition and IC50 value measurement->calculation

Caption: General workflow for the DPPH radical scavenging assay.

Methodology

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.[5]

    • This compound/Sample Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). From this stock, prepare a series of dilutions to obtain different concentrations.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.

    • Add 100 µL of the different concentrations of the this compound solution, standard, or blank (solvent alone) to the respective wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution with the blank.

    • A_sample is the absorbance of the DPPH solution with the this compound sample or standard.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition versus the concentration of this compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Workflow for ABTS Assay

prep_abts Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate adjust_abs Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm prep_abts->adjust_abs reaction Mix adjusted ABTS•+ solution with sample or standard (e.g., Trolox) adjust_abs->reaction prep_sample Prepare this compound/Sample solutions at various concentrations prep_sample->reaction incubation Incubate at room temperature reaction->incubation measurement Measure absorbance at 734 nm incubation->measurement calculation Calculate % inhibition and TEAC value measurement->calculation

Caption: General workflow for the ABTS radical cation decolorization assay.

Methodology

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in a dark blue-green solution.

    • Working ABTS•+ Solution: Before the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound/Sample and Standard Solutions: Prepare as described for the DPPH assay, using Trolox as the standard.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the this compound solution, Trolox standard, or blank to the respective wells.

    • Mix and incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Capacity: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[6]

Workflow for FRAP Assay

prep_frap Prepare FRAP reagent by mixing acetate buffer, TPTZ, and FeCl3 solution reaction Mix FRAP reagent with sample or standard prep_frap->reaction prep_sample Prepare this compound/Sample solutions and FeSO4 standard solutions prep_sample->reaction incubation Incubate (e.g., 37°C for 30 minutes) reaction->incubation measurement Measure absorbance at 593 nm incubation->measurement calculation Determine FRAP value from the FeSO4 standard curve measurement->calculation

Caption: General workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Methodology

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid to 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Standard Solution: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100-2000 µM) in deionized water.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the this compound solution, FeSO₄ standard, or blank to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: A standard curve is generated by plotting the absorbance of the FeSO₄ standards against their concentrations. The FRAP value of the this compound sample is then calculated from this standard curve and expressed as µmol Fe²⁺ equivalents per gram or liter of the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[3][7]

Workflow for ORAC Assay

prep_reagents Prepare fluorescein solution, AAPH solution, and Trolox standards mix_sample Add fluorescein and this compound/Sample or Trolox to a 96-well plate prep_reagents->mix_sample pre_incubation Pre-incubate at 37°C mix_sample->pre_incubation initiate_reaction Add AAPH solution to initiate the oxidation reaction pre_incubation->initiate_reaction measurement Monitor fluorescence decay kinetically (e.g., every minute for 60-90 minutes) initiate_reaction->measurement calculation Calculate the area under the curve (AUC) and determine ORAC value measurement->calculation

Caption: General workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Methodology

  • Reagent Preparation:

    • Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.

    • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer and store in the dark at 4°C.

    • Fluorescein Working Solution: Dilute the stock solution with phosphate buffer to the desired final concentration just before use.

    • AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer. Prepare this solution fresh for each assay.

    • Standard Solution: Prepare a series of Trolox dilutions in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the this compound solution, Trolox standard, or blank (phosphate buffer) to the respective wells.

    • Incubate the plate at 37°C for at least 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for 60-90 minutes. The excitation wavelength is typically 485 nm, and the emission wavelength is 520 nm.

  • Calculation of ORAC Value: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the this compound sample is then determined from this curve and expressed as µmol of Trolox Equivalents (TE) per gram or liter.

Signaling Pathway: Antioxidant Intervention in Oxidative Stress

Antioxidants like this compound can modulate cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Keap1-Nrf2-ARE pathway, which is a primary regulator of cytoprotective gene expression.[2][4][8][9][10]

Keap1-Nrf2 Antioxidant Response Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound (Antioxidant) This compound->ROS scavenges Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub inhibition of degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GST) ARE->Genes activates transcription Response Cellular Protection Genes->Response

Caption: this compound can mitigate oxidative stress, leading to the activation of the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. Here, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes. This compound can act by directly scavenging ROS, thereby reducing the oxidative stress that triggers this pathway, and potentially by directly interacting with components of the pathway to promote Nrf2 activation.

References

Application Notes and Protocols for the Solid-Phase Extraction of Cynarine from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynarine (1,3-dicaffeoylquinic acid) is a biologically active phenolic compound predominantly found in artichoke (Cynara scolymus). It is known for its hepatoprotective, choleretic, and antioxidant properties, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological samples prior to chromatographic analysis. This document provides detailed application notes and protocols for the solid-phase extraction of this compound from biological samples.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental for developing a robust SPE method.

PropertyValueReference
Molecular FormulaC25H24O12
Molecular Weight516.45 g/mol
Predicted pKa~2.58 ± 0.50
PolarityPolar

This compound is a polar, acidic compound due to its carboxylic acid and multiple hydroxyl groups. This information is key to selecting the appropriate SPE sorbent and optimizing the pH of the sample and solvents.

Validated Protocol for this compound Extraction from Plasma using a Polar Sorbent

This protocol is based on a validated method for the determination of this compound in rat plasma and utilizes a polar alumina-based sorbent.[1][2]

Materials and Reagents
  • SPE Sorbent: Alumina, 20 mg

  • Biological Sample: Rat Plasma

  • Reagents:

    • Tris/HCl buffer (2M, pH 8.75)

    • Ultrapure water

    • Phosphoric acid (0.4 M)

    • Methanol (HPLC grade)

    • This compound standard

  • Equipment:

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge (capable of 10,000 x g)

    • Analytical balance

    • pH meter

    • HPLC-UV system

Experimental Protocol
  • Sample Pre-treatment:

    • In a microcentrifuge tube, mix 70 µL of rat plasma with 30 µL of Tris/HCl buffer (2M, pH 8.75).

    • Add 20 mg of alumina to the mixture.

  • Adsorption:

    • Vortex the mixture for 5 minutes to facilitate the adsorption of this compound onto the alumina.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Discard the supernatant.

  • Washing:

    • Wash the alumina pellet with 1 mL of ultrapure water to remove interfering substances.

    • Vortex briefly and centrifuge at 10,000 x g for 5 minutes.

    • Discard the supernatant.

  • Elution:

    • Add 70 µL of 0.4 M phosphoric acid to the alumina pellet.

    • Vortex for 5 minutes to elute the bound this compound.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Analysis:

    • Collect the supernatant containing the eluted this compound.

    • Inject a 20 µL aliquot into the HPLC-UV system for quantification.

HPLC-UV Conditions
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Water / Methanol / Acetic Acid (78.5:20:2.5, v/v/v)

  • Flow Rate: 1.3 mL/min

  • Detection Wavelength: 316 nm

  • Injection Volume: 20 µL

Quantitative Data Summary

The following table summarizes the performance of the validated alumina-based SPE method for this compound in plasma.[1]

ParameterResult
Recovery 63% - 76%
Linearity Range 0.04 - 1.25 µg/mL
Correlation Coefficient (r²) 0.9961
Precision (CV%) < 5%
Accuracy (Bias%) < 5%
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.038 µg/mL

Protocol Development Guidance for Other Biological Matrices and Sorbents

While a validated protocol for plasma using a polar sorbent is available, researchers may need to analyze this compound in other matrices like urine or utilize different SPE sorbents such as reversed-phase (C18) or ion-exchange materials. The following sections provide guidance for developing and validating such methods.

Protocol Development for this compound Extraction from Urine

Urine is a less complex matrix than plasma as it contains lower concentrations of proteins. However, the salt content and pH can be variable.

Proposed SPE Sorbent: Due to the polar nature of this compound, a reversed-phase sorbent like C18 is a suitable starting point.

Method Development Steps:

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove particulate matter.

    • Adjust the pH of the urine sample to approximately 2-3 by adding a small volume of a strong acid (e.g., phosphoric acid or formic acid). At this pH, the carboxylic acid group of this compound will be protonated, increasing its hydrophobicity and retention on a C18 sorbent.

  • SPE Cartridge Conditioning:

    • Condition the C18 cartridge sequentially with 1-2 cartridge volumes of methanol followed by 1-2 cartridge volumes of acidified ultrapure water (pH 2-3).

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned C18 cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of acidified ultrapure water (pH 2-3) to remove salts and other polar interferences.

    • A second wash with a weak organic solvent mixture (e.g., 5-10% methanol in acidified water) can be tested to remove less polar interferences without eluting the this compound.

  • Elution:

    • Elute the this compound with a small volume of an appropriate organic solvent. Methanol is a good starting point. The addition of a small amount of acid (e.g., 0.1% formic acid) to the elution solvent may improve recovery.

  • Method Validation:

    • Once the method is developed, it must be validated for parameters such as recovery, precision, accuracy, linearity, LOD, and LOQ, following established bioanalytical method validation guidelines.

Protocol Development Using Ion-Exchange Sorbents

Given that this compound is an acidic compound, an anion-exchange SPE sorbent can be utilized for its extraction.

Proposed SPE Sorbent: A strong anion-exchange (SAX) or weak anion-exchange (WAX) sorbent can be considered.

Method Development Steps:

  • Sample Pre-treatment:

    • Adjust the pH of the biological sample (plasma or urine) to be at least 2 pH units above the pKa of this compound's most acidic proton (predicted pKa ~2.58). A pH of 5-6 should ensure that the carboxylic acid group is deprotonated and carries a negative charge.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the anion-exchange cartridge with methanol followed by ultrapure water.

    • Equilibrate the cartridge with a buffer at the same pH as the pre-treated sample (pH 5-6).

  • Sample Loading:

    • Load the pH-adjusted sample onto the equilibrated cartridge.

  • Washing:

    • Wash the cartridge with the equilibration buffer to remove neutral and basic interferences.

    • A subsequent wash with a weak organic solvent can be explored to remove non-polar interferences.

  • Elution:

    • Elute the this compound by disrupting the ionic interaction. This can be achieved in two ways:

      • pH modification: Elute with a solvent containing an acid that will neutralize the charge on the this compound (e.g., a buffer with a pH < 1).

      • High ionic strength: Elute with a buffer containing a high concentration of a competing anion (e.g., a high concentration salt solution).

  • Method Validation:

    • Validate the developed method for all relevant performance characteristics.

Visualizations

SPE_Workflow_Alumina cluster_pretreatment Sample Pre-treatment cluster_adsorption Adsorption cluster_washing Washing cluster_elution Elution cluster_analysis Analysis plasma 70 µL Rat Plasma mix1 Vortex 5 min plasma->mix1 buffer 30 µL Tris/HCl (pH 8.75) buffer->mix1 alumina 20 mg Alumina alumina->mix1 centrifuge1 Centrifuge 10,000 x g, 5 min mix1->centrifuge1 discard1 Discard Supernatant centrifuge1->discard1 water 1 mL Ultrapure Water discard1->water vortex2 Vortex water->vortex2 centrifuge2 Centrifuge 10,000 x g, 5 min vortex2->centrifuge2 discard2 Discard Supernatant centrifuge2->discard2 acid 70 µL Phosphoric Acid (0.4 M) discard2->acid vortex3 Vortex 5 min acid->vortex3 centrifuge3 Centrifuge 10,000 x g, 5 min vortex3->centrifuge3 collect Collect Supernatant centrifuge3->collect hplc Inject 20 µL into HPLC-UV collect->hplc SPE_Method_Development_Logic cluster_analyte Analyte & Matrix Considerations cluster_sorbent Sorbent Selection cluster_protocol Protocol Optimization start Start: Develop SPE Method for this compound properties This compound Properties: - Polar - Acidic (pKa ~2.58) start->properties matrix Select Biological Matrix (e.g., Plasma, Urine) start->matrix sorbent_choice Choose SPE Sorbent properties->sorbent_choice pretreatment Optimize Sample Pre-treatment (pH adjustment) matrix->pretreatment rp Reversed-Phase (C18) (Non-polar interactions) sorbent_choice->rp  Non-polar  Analyte polar Polar (Alumina) (Polar interactions) sorbent_choice->polar Polar Analyte   iex Ion-Exchange (SAX/WAX) (Ionic interactions) sorbent_choice->iex Ionizable Analyte rp->pretreatment polar->pretreatment iex->pretreatment conditioning Conditioning & Equilibration pretreatment->conditioning loading Optimize Sample Loading (Flow rate) conditioning->loading washing Optimize Wash Steps (Solvent strength) loading->washing elution Optimize Elution (Solvent, pH, ionic strength) washing->elution validation Method Validation (Recovery, Precision, Accuracy, etc.) elution->validation end Finalized SPE Protocol validation->end

References

High-Speed Counter-Current Chromatography for Cynarine Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Cynarine, a bioactive compound found in artichoke (Cynara scolymus), using High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography technique that offers advantages such as the elimination of irreversible sample adsorption onto solid supports, leading to high sample recovery.[1] This method is particularly effective for the separation and purification of natural products.[2][3]

Introduction to this compound and Purification Challenges

This compound (1,3-dicaffeoylquinic acid) is a prominent phenolic compound in artichoke leaves, known for its potential health benefits, including hepatoprotective and antioxidant properties. The traditional methods for purifying compounds from artichoke extracts, such as silica gel and preparative reversed-phase liquid chromatography, can be laborious and time-consuming.[1] High-Speed Counter-Current Chromatography (HSCCC) presents a rapid and efficient alternative for obtaining high-purity this compound.[4]

Experimental Protocols

This section details the protocols for the extraction of a crude sample from artichoke leaves and its subsequent purification using HSCCC to isolate this compound.

Crude Extract Preparation from Artichoke Leaves

A crude extract rich in this compound is first prepared from artichoke leaves.

Materials and Equipment:

  • Dried and crushed steam leaves of artichoke

  • Water

  • Ethyl acetate

  • Heating apparatus

  • Extraction vessel

  • Vacuum evaporator

Protocol:

  • Take a sufficient quantity of crushed artichoke steam leaves.

  • Add 4-10 times the weight of water to the crushed leaves.

  • Heat the mixture to a temperature between 45-65°C and allow it to immerse and extract for 1-2 hours.

  • Repeat the extraction process 2-3 times to ensure maximum yield.

  • Combine the extraction solutions and condense them under reduced pressure.

  • Extract the concentrated solution with ethyl acetate.

  • Recover the solvent from the ethyl acetate extract to obtain the crude this compound extract.[4]

High-Speed Counter-Current Chromatography (HSCCC) Purification

The crude extract is then subjected to HSCCC for the purification of this compound.

Instrumentation:

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • Pump

  • Ultraviolet (UV) detector

  • Fraction collector

Two-Phase Solvent System Preparation: A four-component solvent system is utilized for this purification.

  • Composition: n-hexane, ethyl acetate, methanol, and an aqueous solution.

  • Ratio: A common ratio is 1:5:2:6 (v/v/v/v). However, the optimal ratio can range from 1-3 : 5-9 : 2-4 : 6-11.[4]

  • Preparation:

    • Thoroughly mix the four components in the selected ratio in a separatory funnel.

    • Allow the mixture to stand and fully separate into two distinct phases (upper and lower).

    • The upper phase serves as the stationary phase , and the lower phase acts as the mobile phase .[4]

HSCCC Operational Protocol:

  • Column Preparation: Fill the HSCCC column entirely with the stationary phase (upper phase).

  • Equilibration: Pump the mobile phase (lower phase) into the column at a specific flow rate until the system reaches hydrodynamic equilibrium.

  • Sample Injection: Dissolve the crude this compound extract in the mobile phase and inject it into the HSCCC system.

  • Separation: Set the rotational speed of the centrifuge. A typical range is between 600-1000 rpm.[4]

  • Elution and Monitoring: The mobile phase is pumped through the column at a flow rate of 1-4 ml/min.[4] Monitor the effluent online using a UV detector.

  • Fraction Collection: Collect the fractions containing the target compound, this compound, based on the UV detector signal.

  • Post-Purification: Concentrate the collected fractions under reduced temperature and crystallize the purified this compound. Dry the crystals to obtain high-purity this compound.[4]

Data Presentation

The following tables summarize the quantitative data from a representative HSCCC purification of this compound.

Table 1: HSCCC Operational Parameters for this compound Purification

ParameterValueReference
Solvent System n-hexane : ethyl acetate : methanol : water[4]
Solvent Ratio 1 : 5 : 2 : 6 (v/v/v/v)[4]
Stationary Phase Upper phase[4]
Mobile Phase Lower phase[4]
Rotational Speed 700 rpm[4]
Flow Rate 2 ml/min[4]
Detection Wavelength Not specified, monitored by UV detector[4]

Table 2: Yield and Purity of this compound after HSCCC Purification

ParameterResultReference
Final Purity > 98%[4]
Yield 33.4 mg from a pre-purified sample[1]

Visualization of the Experimental Workflow

The following diagrams illustrate the key processes in the purification of this compound.

Cynarine_Extraction_Workflow cluster_extraction Crude Extract Preparation artichoke Crushed Artichoke Leaves extraction Aqueous Extraction (45-65°C, 1-2h, 2-3x) artichoke->extraction Add Water (4-10x) concentration1 Reduced Pressure Concentration extraction->concentration1 ethyl_acetate_extraction Ethyl Acetate Extraction concentration1->ethyl_acetate_extraction concentration2 Solvent Recovery ethyl_acetate_extraction->concentration2 crude_extract Crude this compound Extract concentration2->crude_extract

Caption: Workflow for the preparation of crude this compound extract from artichoke leaves.

HSCCC_Purification_Workflow cluster_hsccc HSCCC Purification of this compound solvent_prep Prepare Two-Phase Solvent System (n-hexane:ethyl acetate:methanol:water) column_prep Fill Column with Stationary Phase (Upper Phase) solvent_prep->column_prep equilibration Equilibrate with Mobile Phase (Lower Phase) column_prep->equilibration sample_injection Inject Crude Extract equilibration->sample_injection separation HSCCC Separation (Rotation & Mobile Phase Flow) sample_injection->separation detection Online UV Detection separation->detection fraction_collection Collect this compound Fractions detection->fraction_collection post_purification Concentrate, Crystallize & Dry fraction_collection->post_purification pure_this compound High-Purity this compound (>98%) post_purification->pure_this compound

Caption: Step-by-step workflow for the purification of this compound using HSCCC.

Conclusion

High-Speed Counter-Current Chromatography is a highly effective technique for the preparative isolation and purification of this compound from artichoke extracts. The method is rapid, utilizes a liquid-liquid system to avoid sample loss on solid supports, and can yield a product with purity exceeding 98%. The protocols and data presented in this application note provide a solid foundation for researchers and professionals in the field of natural product chemistry and drug development to successfully purify this compound for further investigation and application.

References

Application Note: A Validated HPLC-DAD Method for the Quantitative Analysis of Cynarine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the development and validation of a reversed-phase high-performance liquid chromatography method with a diode-array detector (HPLC-DAD) for the accurate quantification of cynarine. The described method is applicable for the analysis of this compound in various matrices, including plant extracts and biological samples. The protocols herein detail the chromatographic conditions, sample preparation, and method validation parameters according to the International Council for Harmonisation (ICH) guidelines. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable and robust analytical method for this compound.

Introduction

This compound, or 1,5-dicaffeoylquinic acid, is a significant bioactive phenolic compound predominantly found in artichoke (Cynara scolymus L.).[1] It is known for its hepatoprotective, choleretic, and hypocholesterolemic properties.[2] Given its therapeutic potential and use in herbal medicinal products and dietary supplements, a validated and reliable analytical method is crucial for quality control, pharmacokinetic studies, and standardization of extracts.[1][3] High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) offers the specificity and sensitivity required for the accurate quantification of this compound.[1] This document outlines a detailed, validated HPLC-DAD method for this purpose.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

    • Analytical balance.

    • pH meter.

    • Centrifuge.

    • Vortex mixer.

    • Solid-phase extraction (SPE) apparatus (for biological samples).

    • Rotary evaporator (for plant extracts).

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Acetic acid (analytical grade).

    • Phosphoric acid (analytical grade).

    • Ultrapure water.

    • Tris-HCl buffer.

    • Alumina (for SPE).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of water, methanol, and acetic acid (e.g., 78.5:20:2.5, v/v/v)[4] or a gradient with Acetonitrile and 0.2% Phosphoric acid in water[5].
Flow Rate 1.0 - 1.5 mL/min[5]
Column Temperature Ambient (e.g., 25-30 °C)[5]
Injection Volume 10 - 20 µL[4][5]
Detection DAD, with monitoring wavelength at approximately 325-330 nm[5]
Run Time Approximately 25-30 minutes, ensuring elution of this compound and any interfering peaks
Preparation of Standard and Sample Solutions

2.3.1 Standard Stock and Working Solutions

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a methanol:water (1:1, v/v) solution.[4]

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 31.5 to 73.5 µg/mL for plant extracts, or 0.038 to 1.25 µg/mL for biological samples).[4]

2.3.2 Sample Preparation from Plant Material (e.g., Artichoke Leaves)

  • Drying and Milling: Dry the plant leaves at room temperature and grind them into a fine powder (0.5-1.0 mm).[6]

  • Extraction:

    • Weigh 5 g of the powdered leaves and place them into a Soxhlet apparatus.

    • Add 25 mL of a suitable solvent (e.g., 80% methanol) and perform extraction for 2 hours at 40°C.[6][7]

    • Alternatively, use solvent extraction by soaking the powder in ethanol or water.[8]

  • Filtration and Concentration: Filter the extract to remove solid debris. The filtrate can then be concentrated using a rotary evaporator.[7][8]

  • Final Preparation: Re-dissolve the dried extract in the mobile phase to a known concentration and filter through a 0.45 µm syringe filter before injection into the HPLC system.

2.3.3 Sample Preparation from Biological Samples (e.g., Rat Plasma) This protocol utilizes solid-phase extraction (SPE) for sample clean-up.[4]

  • Pre-treatment: Mix a 70 µL aliquot of plasma with 30 µL of Tris-HCl buffer (pH 8.75; 2M) and 20 mg of alumina.[4]

  • Extraction: Vortex the mixture for 5 minutes and then centrifuge at 10,000 g for 5 minutes.[4]

  • Washing: Discard the supernatant and wash the precipitate with 1 mL of water.

  • Elution: Add 70 µL of 0.4 M phosphoric acid to the precipitate to elute this compound. Vortex and centrifuge again at 10,000 g for 5 minutes.[4]

  • Injection: Collect the supernatant and inject a 20 µL aliquot into the HPLC system.[4]

HPLC Analysis and Method Validation Workflow

The overall workflow from sample preparation to final data analysis is depicted below.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing & Validation Sample Select Sample (Plant or Biological) Extraction Extraction / Clean-up (SPE or Solvent) Sample->Extraction Standard Prepare this compound Standard Solutions HPLC HPLC System Injection Standard->HPLC Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->HPLC Chromatogram Generate Chromatogram (Detection at 325-330 nm) HPLC->Chromatogram Integration Peak Integration (Area vs. Time) Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Validation Method Validation (ICH Guidelines) Validation->Quantification Validates Report Generate Report Quantification->Report G center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness SystemSuitability System Suitability center->SystemSuitability LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

References

Application Notes & Protocols: High-Efficiency Cynarine Extraction Utilizing Integrated Membrane Technology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cynarine, a bioactive compound predominantly found in artichoke (Cynara scolymus), exhibits significant therapeutic potential, including hepatoprotective and antioxidant properties. Traditional extraction and purification methods often involve multiple, time-consuming steps with considerable solvent consumption. Integrated membrane technology offers a highly efficient, scalable, and environmentally friendly alternative for the selective separation and concentration of this compound. This document provides detailed application notes and experimental protocols for the extraction of this compound using a multi-stage membrane filtration process.

The integrated membrane system typically involves a sequential application of microfiltration (MF), ultrafiltration (UF), and nanofiltration (NF) to clarify the initial extract, remove high molecular weight impurities, and finally concentrate the target compound, this compound.[1][2] This approach not only enhances the purity of the final product but also significantly reduces processing time and energy consumption compared to conventional methods.[1]

Experimental Protocols

Preparation of Crude Artichoke Extract

This protocol outlines the initial extraction of this compound from artichoke leaves.

Materials:

  • Fresh or dried artichoke leaves

  • Ethanol (50-70%) or deionized water[3]

  • Beakers and flasks

  • Stirring hot plate

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Maceration: Weigh a known quantity of ground artichoke leaves and suspend them in a 50-70% ethanol solution or water at a solid-to-liquid ratio of 1:10 (w/v).[3]

  • Extraction: Heat the mixture to 60-80°C and stir for 1-2 hours to facilitate the extraction of phenolic compounds, including this compound.[4][5]

  • Filtration: Allow the mixture to cool and then filter it through a Whatman No. 1 filter paper to remove the bulk solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature of 50-60°C under reduced pressure to remove the ethanol and a portion of the water, resulting in a concentrated crude extract.[3]

Clarification of Crude Extract using Microfiltration (MF)

This step aims to remove suspended solids, high molecular weight proteins, tannins, and pectin from the crude extract.[3]

Materials and Equipment:

  • Crude artichoke extract

  • Microfiltration system

  • Ceramic or mineral membrane with a pore size of 0.1-0.5 µm[3]

  • Pressure source (pump)

  • Permeate collection vessel

Procedure:

  • System Setup: Assemble the microfiltration unit according to the manufacturer's instructions, ensuring the ceramic membrane is correctly installed.

  • Filtration: Pump the crude extract through the microfiltration module at a controlled transmembrane pressure. The clear permeate, containing this compound and other smaller molecules, is collected. The retentate, containing the rejected larger particles, is discarded or recirculated.

  • Operating Parameters: Maintain a consistent operating pressure to ensure a stable flux. The process is complete when a sufficient volume of clear permeate has been collected.

Purification of Clarified Extract using Ultrafiltration (UF)

Ultrafiltration is employed to separate macromolecules, further purifying the this compound-rich stream.

Materials and Equipment:

  • Microfiltered permeate

  • Ultrafiltration system

  • UF membrane with a Molecular Weight Cut-Off (MWCO) of 1-10 kDa

  • Pressure source (pump)

  • Permeate and retentate collection vessels

Procedure:

  • System Setup: Prepare the ultrafiltration system with the selected UF membrane.

  • Filtration: Feed the permeate from the microfiltration step into the ultrafiltration unit. Operate the system under a defined pressure.

  • Fraction Collection: Collect the permeate, which will contain this compound and other small molecules. The retentate, enriched with higher molecular weight compounds, is set aside. The permeate from this stage is the feed for the subsequent nanofiltration step.

Concentration of this compound using Nanofiltration (NF)

Nanofiltration is the final step to concentrate the this compound and separate it from smaller molecules like sugars and salts.[6][7][8]

Materials and Equipment:

  • Ultrafiltered permeate

  • Nanofiltration system

  • NF membrane with a Molecular Weight Cut-Off (MWCO) of 100-200 Da[1]

  • High-pressure pump

  • Permeate and retentate collection vessels

Procedure:

  • System Setup: Install the nanofiltration membrane in the filtration unit.

  • Concentration: Process the ultrafiltered permeate through the nanofiltration system at a transmembrane pressure of up to 3.0 MPa and a temperature of 25-35°C.[1]

  • Product Collection: The retentate from the nanofiltration process is the concentrated this compound fraction. The permeate, containing water and very small solutes, is collected separately. The process is continued until the desired concentration factor is achieved. Nanofiltration can yield a product with a this compound content of 5% or higher.[1]

  • Final Processing: The concentrated this compound solution can be further processed, for instance, by freeze-drying to obtain a stable powder.[1]

Data Presentation

Table 1: Performance of Different Membranes in this compound Extraction

Membrane TypeProcessPore Size / MWCOOperating PressureTemperature (°C)This compound Rejection (%)Reference
Mineral MembraneMicrofiltration0.1 - 0.5 µmNot SpecifiedNot SpecifiedNot Applicable[3]
NP030NanofiltrationNot Specified4 bar25>85[7]
Desal DLNanofiltrationNot SpecifiedNot SpecifiedNot SpecifiedHigh[6][9]
NF MembraneNanofiltration100 - 200 Da3.0 MPa25 - 35Not Specified[1]

Table 2: Composition of Artichoke Extract Before and After Nanofiltration

CompoundInitial Concentration (mg/L)Final Retentate Concentration (mg/L)Rejection (%)Reference
Cynarin110.6 ± 0.8898>85[7]
Chlorogenic acid176.3 ± 2.41224>85[7]
Apigenin 7-O-glucoside101.8 ± 0.3814>85[7]
Fructose577.0 ± 4.0Not Specified<4[7]
Glucose642.0 ± 3.0Not Specified<4[7]
Sucrose745.0 ± 1.0Not Specified<4[7]

Visualizations

Cynarine_Extraction_Workflow Start Artichoke Leaves Extraction Aqueous/Ethanolic Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Waste1 Solid Waste Extraction->Waste1 Microfiltration Microfiltration (MF) (0.1-0.5 µm) CrudeExtract->Microfiltration ClarifiedExtract Clarified Extract Microfiltration->ClarifiedExtract Permeate Waste2 Suspended Solids, Macromolecules Microfiltration->Waste2 Retentate Ultrafiltration Ultrafiltration (UF) (1-10 kDa MWCO) ClarifiedExtract->Ultrafiltration PurifiedExtract Purified Extract Ultrafiltration->PurifiedExtract Permeate Waste3 High MW Impurities Ultrafiltration->Waste3 Retentate Nanofiltration Nanofiltration (NF) (100-200 Da MWCO) PurifiedExtract->Nanofiltration Concentratedthis compound Concentrated this compound Nanofiltration->Concentratedthis compound Retentate Waste4 Sugars, Salts, Water Nanofiltration->Waste4 Permeate FinalProduct Freeze-Dried this compound Powder Concentratedthis compound->FinalProduct

Caption: Integrated membrane filtration workflow for this compound extraction.

Separation_Principle cluster_MF Microfiltration cluster_UF Ultrafiltration cluster_NF Nanofiltration Input {Crude Extract | this compound | Impurities (High MW) | Impurities (Low MW) | Suspended Solids} MF MF Membrane (0.1-0.5 µm) Input->MF:f0 UF UF Membrane (1-10 kDa) MF:f2->UF:f0 Permeate Waste_MF Suspended Solids MF:f0->Waste_MF Retentate NF NF Membrane (100-200 Da) UF:f2->NF:f0 Permeate Waste_UF High MW Impurities UF:f0->Waste_UF Retentate Output_Retentate {Concentrated this compound} NF:f0->Output_Retentate Retentate Output_Permeate_NF {Sugars | Salts | Water} NF:f2->Output_Permeate_NF Permeate

References

Application Note: High-Efficiency Purification of Cynarine Using Macroporous Resin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the purification of cynarine from artichoke (Cynara scolymus) extracts using macroporous resin chromatography. This technique offers a scalable, cost-effective, and efficient alternative to traditional purification methods. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering resin selection, sample preparation, chromatographic conditions, and analytical methods for the isolation of high-purity this compound. The presented data, compiled from various studies, demonstrates the effectiveness of this method, achieving a significant increase in this compound purity.

Introduction

This compound (1,3-dicaffeoylquinic acid) is a prominent bioactive compound found in artichoke, known for its hepatoprotective and choleretic properties. The increasing interest in its therapeutic potential necessitates efficient and scalable purification methods. Macroporous resin chromatography is an adsorption-based separation technique that utilizes polymer resins with large surface areas and specific pore structures. This method is advantageous due to its high adsorption capacity, selectivity, and the ease of resin regeneration.[1] This document provides a detailed protocol for the purification of this compound, consolidating findings from research on artichoke extract purification.

Materials and Methods

Resin Selection and Pre-treatment

The choice of macroporous resin is critical for successful purification and depends on the polarity and molecular structure of the target compound. For the purification of phenolic compounds like this compound from artichoke extracts, several resins have been shown to be effective. Non-polar or weakly polar resins are generally preferred.

Recommended Resins:

  • AB-8: A weakly polar resin that has demonstrated good performance in the purification of phenolic compounds.[2]

  • XAD 7HP: This resin has shown a high total adsorption-desorption yield for chlorogenic acid, a structurally related compound, from artichoke wastewater.[3][4][5]

  • Diaion® HP20: A highly porous styrene-divinylbenzene copolymer resin used for purifying phenolic fractions from artichoke by-products.[2]

  • D101: A non-polar resin that has been used for the purification of various plant-derived polyphenols.[6]

Pre-treatment Protocol:

  • Soak the selected macroporous resin in 95% (v/v) ethanol for 24 hours to activate the pores and remove any preservatives.[7]

  • Wash the resin thoroughly with deionized water until the effluent is clear and free of ethanol.

  • The resin is now ready for packing into a chromatography column.

Experimental Workflow

The overall workflow for this compound purification using macroporous resin chromatography is depicted below.

experimental_workflow cluster_extraction Crude Extract Preparation cluster_chromatography Macroporous Resin Chromatography cluster_post_purification Post-Purification Processing raw_material Artichoke Leaves extraction Solvent Extraction (e.g., Ethanol/Water) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration sample_loading Sample Loading concentration->sample_loading column_packing Column Packing with Pre-treated Resin column_packing->sample_loading washing Washing (Deionized Water) sample_loading->washing elution_impurities Elution of Impurities (Low Conc. Ethanol) washing->elution_impurities elution_this compound Elution of this compound (High Conc. Ethanol) elution_impurities->elution_this compound collection Fraction Collection elution_this compound->collection analysis Purity Analysis (HPLC) collection->analysis concentration_final Concentration & Drying collection->concentration_final final_product High-Purity this compound concentration_final->final_product

Caption: Experimental workflow for this compound purification.

Detailed Protocols

Protocol 1: Crude Extract Preparation
  • Extraction: Macerate dried and powdered artichoke leaves in a 70% (v/v) ethanol-water solution at a solid-to-liquid ratio of 1:10 (w/v). Perform the extraction at 60°C for 2 hours with continuous stirring.

  • Filtration: Filter the extract through a coarse filter to remove the solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.

  • Clarification: Centrifuge the concentrated aqueous extract at 10,000-16,000 rpm for 15 minutes to remove any fine suspended particles.[8] The resulting supernatant is the crude extract for chromatographic purification.

Protocol 2: Macroporous Resin Chromatography
  • Column Packing: Wet-pack the pre-treated macroporous resin into a glass column. The bed volume (BV) will depend on the scale of purification.

  • Equilibration: Equilibrate the packed column by passing 3-5 BV of deionized water through it at a flow rate of 1-2 BV/h.

  • Sample Loading: Adjust the pH of the crude extract to be less than 6.[9] Load the crude extract onto the column at a flow rate of 1-2 BV/h. The loading volume should not exceed 3 BV.[10]

  • Washing: After loading, wash the column with 2-3 BV of deionized water to remove unbound sugars and other highly polar impurities.

  • Elution of Impurities: Elute the column with a low concentration of ethanol (10-18% v/v) to remove other polyphenols and less strongly bound impurities.[9] Collect this fraction separately.

  • Elution of this compound: Elute the target compound, this compound, using a higher concentration of ethanol (50-70% v/v).[9][10][11] The optimal concentration should be determined empirically. The flow rate for elution should be maintained at 1-2 BV/h.

  • Fraction Collection: Collect the eluate in fractions and monitor the this compound content using a suitable analytical method such as HPLC.

  • Resin Regeneration: After elution, regenerate the resin by washing with 3-5 BV of 95% ethanol followed by 3-5 BV of deionized water. The resin can be stored in a 4% NaOH solution for future use.

Quantitative Data Summary

The following table summarizes the quantitative data gathered from various studies on the purification of phenolic compounds from artichoke and other plant extracts using macroporous resins. While specific data for this compound is limited, the data for related compounds like chlorogenic acid provides a strong indication of the expected performance.

ParameterResinTarget Compound(s)Initial PurityFinal PurityRecovery/YieldElution ConditionsReference
Adsorption/Desorption YieldXAD 7HPChlorogenic AcidNot specifiedNot specified72.8%Not specified[3][4][5]
Adsorption/Desorption YieldS 7968Chlorogenic AcidNot specifiedNot specified63.39%Not specified[12]
PurityAB-8Phenolic ExtractNot specified53.8%Not specifiedNot specified[2]
PurityDiaion® HP20Phenolic FractionNot specified29.1%Not specifiedNot specified[2]
PurityNot specifiedThis compoundNot specified>20%Not specified50-70% Ethanol[9]
RecoveryD101NaringinNot specified57.1%95.7%70% Ethanol[11]
Fold-Increase in ContentNKA-9Polyphyllin II & VII2.04% & 1.74%Not specified93.16%50% Ethanol[7]

Logical Relationship of Purification Steps

The logical flow of the purification process is based on the differential affinity of the compounds in the crude extract for the macroporous resin.

logical_relationship crude_extract Crude Artichoke Extract (this compound, Sugars, Other Polyphenols) adsorption Adsorption onto Resin crude_extract->adsorption washing_step Washing with Water adsorption->washing_step low_ethanol_elution Elution with 10-18% Ethanol washing_step->low_ethanol_elution Bound Compounds Remain sugars Sugars and Polar Impurities (Washed Out) washing_step->sugars high_ethanol_elution Elution with 50-70% Ethanol low_ethanol_elution->high_ethanol_elution Strongly Bound Compounds Remain other_polyphenols Other Polyphenols (Eluted) low_ethanol_elution->other_polyphenols purified_this compound Purified this compound Fraction high_ethanol_elution->purified_this compound

Caption: Logical flow of the separation process.

Conclusion

Macroporous resin chromatography is a highly effective and scalable method for the purification of this compound from artichoke extracts. By selecting an appropriate resin and optimizing the adsorption and desorption conditions, a significant increase in the purity of this compound can be achieved. The protocols and data presented in this application note provide a solid foundation for researchers to develop and implement this purification strategy. Further optimization of parameters such as flow rate, temperature, and specific ethanol concentrations may lead to even higher purity and recovery rates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Extraction of Cynarine from Artichoke Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the solvent extraction of cynarine from artichoke (Cynara scolymus) leaves.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound from artichoke leaves?

A1: Polar solvents are generally the most effective for this compound extraction. Ethanol and methanol are commonly used due to their ability to dissolve a wide range of bioactive compounds, including this compound.[1] Ethanol is often preferred due to its lower toxicity.[1] Water can also be used, particularly in "green" extraction methods.[2] The choice of solvent can significantly impact the extraction yield.[1][3]

Q2: What are the key parameters to control for maximizing this compound yield?

A2: To ensure a high yield of this compound, it is crucial to control several experimental parameters. These include the extraction temperature, extraction time, solvent-to-solid ratio, and the particle size of the plant material.[1][3][4][5] The quality of the artichoke leaves, such as their age and freshness, also plays a significant role.[1]

Q3: What are the different extraction techniques available for this compound?

A3: Several techniques can be employed for this compound extraction, each with its advantages and disadvantages. Common methods include:

  • Maceration: A simple soaking method, though it can be time-consuming and may result in lower efficiency.[1]

  • Soxhlet Extraction: A more efficient method than maceration that uses continuous solvent reflux, often leading to higher yields.[1]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance the extraction process by breaking down plant cell walls, which can significantly reduce extraction time and improve yield.[1][6][7][8]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to faster extraction times.[9]

  • Enzyme-Assisted Extraction (EAE): Uses enzymes to break down the plant cell wall, which can improve the release of intracellular components.[6]

Q4: How can I purify the crude this compound extract?

A4: After extraction, the resulting solution contains this compound along with other co-extracted substances. Purification is essential to obtain a high-purity product. Common purification techniques include:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Column Chromatography are widely used for separating this compound from other compounds.[1]

  • Crystallization: This can be a cost-effective method to obtain relatively pure this compound, often used in conjunction with other purification techniques.[1]

  • Macroporous Adsorption Resin Chromatography: This technique can be used for the separation and purification of this compound from the crude extract.[10]

Q5: How is this compound content quantified in the extract?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[1][11][12][13][14][15] The method typically involves a C18 column and a mobile phase consisting of an acidified water/methanol or water/acetonitrile gradient.[11][12] Detection is usually performed using a UV detector at a wavelength of around 316-330 nm.[11][12]

Troubleshooting Guides

Issue 1: Low this compound Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent Ensure a polar solvent like ethanol, methanol, or a mixture with water is being used.[1] The concentration of the solvent is also critical; for instance, 70% methanol has been shown to be effective.[16]
Suboptimal Extraction Parameters Optimize extraction time, temperature, and solvent-to-solid ratio. Temperatures that are too low can limit solubility, while excessively high temperatures can lead to degradation. A common temperature range is 20-60°C.[1] The optimal solvent-to-solid ratio needs to be determined experimentally, with ratios like 10:1 or 30:1 being reported.[5][17][18]
Poor Quality of Plant Material Use fresh, mature artichoke leaves that are free from disease or damage.[1] The this compound content can vary based on the age and origin of the plant material.[1]
Inefficient Extraction Technique Consider switching to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) if currently using maceration.[1][8]
Inadequate Particle Size Reduction Ensure the artichoke leaves are properly dried and ground to a fine powder to increase the surface area for extraction.[6]
Issue 2: Degradation of this compound
Potential Cause Troubleshooting Steps
High Temperatures Avoid excessive heat during extraction and solvent evaporation. Temperatures above 80°C can cause degradation of this compound and other heat-sensitive compounds.[1] Use a rotary evaporator at low temperatures (<40°C) for solvent removal.[19]
Exposure to Light and Oxygen Protect the extract from light by using amber-colored glassware or wrapping containers in aluminum foil.[19] Store extracts under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[19]
Incorrect pH This compound is more stable in acidic conditions.[19] Consider acidifying the extraction solvent or the final extract for storage.
Prolonged Extraction Time While sufficient time is needed for extraction, excessively long durations, especially at elevated temperatures, can lead to degradation. Optimize the extraction time for your chosen method.
Issue 3: Poor Chromatographic Separation (HPLC)
Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Optimize the mobile phase composition and gradient. A common mobile phase is a gradient of acidified water and methanol or acetonitrile.[11][12]
Column Issues Ensure the C18 column is in good condition and properly equilibrated. Contamination or degradation of the stationary phase can lead to poor peak shape and resolution.
Sample Preparation Properly filter the sample before injection to remove any particulate matter that could clog the column. Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Interfering Compounds If the crude extract is being analyzed, co-eluting compounds can interfere with the this compound peak. Consider a sample clean-up step using Solid-Phase Extraction (SPE) or other purification methods prior to HPLC analysis.[11]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation:

    • Dry fresh artichoke leaves at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried leaves into a fine powder (e.g., 0.5-1.0 mm particle size).[6]

  • Extraction:

    • Weigh 10 g of the powdered artichoke leaves and place them in a 250 mL beaker.

    • Add 100 mL of 70% ethanol (solvent-to-solid ratio of 10:1 v/w).

    • Place the beaker in an ultrasonic bath.

    • Sonication parameters:

      • Frequency: 40 kHz

      • Power: 300 W

      • Temperature: 50°C

      • Time: 30 minutes.[9][20]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C until the solvent is removed.

  • Storage:

    • Store the dried extract in an amber-colored vial at -20°C to prevent degradation.[19]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a DAD or UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase:

      • Solvent A: 0.1% Phosphoric acid in water.[15]

      • Solvent B: Acetonitrile.[15]

    • Gradient Elution: A typical gradient could be: 0-10 min, 10-25% B; 10-25 min, 25-50% B; 25-30 min, 50-10% B. (This should be optimized for your specific system and sample).

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30°C.

    • Detection Wavelength: 322 nm.[15]

    • Injection Volume: 20 µL.[11]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

    • Calibration Curve: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of this compound in the samples.

    • Sample Preparation: Dissolve a known amount of the dried artichoke extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound

Extraction MethodTypical Solvent(s)AdvantagesDisadvantages
Maceration Ethanol, Methanol, WaterSimple, low costTime-consuming, lower efficiency[1]
Soxhlet Extraction Ethanol, MethanolMore efficient than maceration, higher yield[1]Requires specialized glassware, potential for thermal degradation
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, WaterReduced extraction time, improved yield, lower solvent consumption[1][8]Requires specific equipment
Microwave-Assisted Extraction (MAE) Ethanol, WaterVery fast extraction, reduced solvent useRequires microwave-transparent vessels, potential for localized overheating
Enzyme-Assisted Extraction (EAE) Aqueous buffersHigh specificity, mild extraction conditionsCost of enzymes, requires specific pH and temperature control[6]

Table 2: Influence of Key Parameters on this compound Extraction Yield

ParameterEffect on YieldTypical Range/Optimum Conditions
Temperature Increases solubility and diffusion, but high temperatures can cause degradation.[1]20 - 60°C[1]
Time Yield increases with time up to a certain point, after which it may plateau or decrease due to degradation.Varies with method (minutes for UAE/MAE, hours for maceration)[1][8]
Solvent Concentration The polarity of the solvent mixture affects the solubility of this compound.e.g., 50-80% ethanol or methanol in water[3][17]
Solvent-to-Solid Ratio A higher ratio can improve extraction efficiency but may require more solvent and longer concentration times.10:1 to 30:1 (v/w)[5][17][18]
Particle Size Smaller particle size increases the surface area, leading to better extraction.0.5 - 1.0 mm[6]

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Artichoke Leaves drying Drying raw_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., UAE, MAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration purification Chromatography concentration->purification analysis HPLC Quantification concentration->analysis Crude Extract Analysis purification->analysis

Caption: General workflow for the extraction and analysis of this compound.

Cynarine_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_lipid Lipid Metabolism This compound This compound p38 p38 MAPK This compound->p38 inhibits NFkB NF-κB This compound->NFkB inhibits PI3K_Akt PI3K-Akt Pathway This compound->PI3K_Akt regulates LPS LPS LPS->p38 LPS->NFkB VCAM1 VCAM-1 p38->VCAM1 Proinflammatory_Cytokines Proinflammatory Cytokines NFkB->Proinflammatory_Cytokines Fat_Deposition Fat Deposition PI3K_Akt->Fat_Deposition influences

References

Overcoming challenges in the chemical synthesis of Cynarine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the chemical synthesis of Cynarine (1,3-dicaffeoylquinic acid). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Q1: My esterification reaction is resulting in a low yield of the desired dicaffeoylquinic acid. What are the potential causes and how can I improve the yield?

A1: Low yields in the synthesis of this compound are a common issue and can stem from several factors. Here's a breakdown of potential causes and troubleshooting strategies:

  • Incomplete Reaction: The esterification reaction may not be going to completion.

    • Solution: Increase the reaction time or temperature. However, be cautious as excessive heat can lead to side reactions and isomerization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solution: Use a more effective coupling agent to facilitate the ester bond formation.

  • Side Reactions: The multiple hydroxyl groups on both quinic acid and caffeic acid can lead to the formation of undesired side products.

    • Solution: Employ a protecting group strategy to selectively block the reactive sites that you do not want to esterify. This is a critical step for improving yield and regioselectivity.

  • Starting Material Purity: Impurities in your starting materials (quinic acid and caffeic acid) can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point) and purify them if necessary before use.

  • Product Degradation: Dicaffeoylquinic acids can be unstable under certain conditions.

    • Solution: Maintain a controlled pH and temperature during the reaction and workup to prevent degradation of the product.

Q2: I am observing the formation of multiple isomers of dicaffeoylquinic acid in my final product. How can I minimize the formation of these isomers?

A2: The formation of a mixture of isomers is a significant challenge due to the potential for acyl migration on the quinic acid backbone, especially under acidic or basic conditions and at elevated temperatures.

  • Acyl Migration: The caffeoyl group can migrate between the different hydroxyl positions on the quinic acid.

    • Solution: Conduct the reaction and purification steps under mild pH and temperature conditions. Avoid prolonged exposure to strong acids or bases.

    • Solution: A well-designed protecting group strategy is the most effective way to prevent isomerization by ensuring the esterification occurs only at the desired positions.

  • Purification: If isomer formation is unavoidable, careful purification is necessary.

    • Solution: High-Performance Liquid Chromatography (HPLC) or column chromatography can be used to separate the different isomers.

Q3: The purification of my synthetic this compound is proving to be very difficult. What are the recommended purification strategies?

A3: Purification is often challenging due to the presence of unreacted starting materials, partially acylated products, and various isomers.

  • Chromatography: This is the most common and effective method for purifying this compound.

    • Column Chromatography: Use silica gel as the stationary phase and a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to separate the components.

    • High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC is a powerful technique for separating closely related isomers.

  • Crystallization: This can be an effective final purification step if a suitable solvent system is found.

    • Procedure: After chromatographic purification, the fractions containing this compound can be concentrated and subjected to crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group strategy necessary for the synthesis of this compound?

A1: Quinic acid has four hydroxyl groups and a carboxylic acid, while caffeic acid has two phenolic hydroxyl groups and a carboxylic acid. To achieve the selective formation of the 1,3-diester (this compound) and prevent the formation of a complex mixture of other esters, it is crucial to temporarily block the reactivity of the other hydroxyl groups. This is achieved by introducing "protecting groups" that can be later removed to yield the final product.

Q2: What are some suitable protecting groups for quinic acid and caffeic acid in this compound synthesis?

A2: An effective strategy involves the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other.

  • For Quinic Acid:

    • Acetonides: To protect vicinal diols (e.g., the 4- and 5-hydroxyl groups), an acetonide protecting group can be formed using 2,2-dimethoxypropane. This can be removed under acidic conditions.

  • For Caffeic Acid:

    • Acetylation: The two phenolic hydroxyl groups of caffeic acid can be protected as acetates by reacting with acetic anhydride. These can be removed under basic conditions (e.g., with a mild base like potassium carbonate in methanol).

Q3: What is the IUPAC name for this compound?

A3: The preferred IUPAC name for this compound is (1R,3R,4S,5R)-1,3-Bis{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-4,5-dihydroxycyclohexane-1-carboxylic acid.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key steps in a protected synthesis of a dicaffeoylquinic acid, based on literature for similar compounds. Actual results may vary depending on the specific substrate and experimental setup.

Table 1: Protection of Starting Materials

Starting MaterialProtecting Group ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Quinic Acid2,2-Dimethoxypropane, p-TsOHAcetoneReflux4 - 685 - 95
Caffeic AcidAcetic Anhydride, PyridineDCM0 - 252 - 490 - 98

Table 2: Esterification and Deprotection

Reaction StepCoupling Agent / Deprotection ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
EsterificationDCC, DMAPDCM0 - 2512 - 2460 - 75
Acetonide Deprotection80% Acetic AcidWater602 - 480 - 90
Acetate DeprotectionK2CO3Methanol251 - 285 - 95

Experimental Protocols

Protocol 1: General Procedure for the Protected Synthesis of this compound

This protocol outlines a general strategy. Optimization of each step is recommended.

  • Protection of Quinic Acid (Formation of 4,5-Acetonide):

    • Dissolve quinic acid in acetone.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and 2,2-dimethoxypropane.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, neutralize the acid with a mild base (e.g., triethylamine).

    • Remove the solvent under reduced pressure and purify the product by column chromatography.

  • Protection of Caffeic Acid (Acetylation):

    • Dissolve caffeic acid in dichloromethane (DCM) and cool to 0 °C.

    • Add pyridine followed by the dropwise addition of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

    • Dry over anhydrous sulfate, filter, and concentrate to obtain the acetylated caffeic acid.

  • Esterification:

    • Dissolve the protected quinic acid and acetylated caffeic acid in anhydrous DCM.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature for 12-24 hours.

    • Filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute acid and brine.

    • Dry the organic layer, concentrate, and purify the protected this compound by column chromatography.

  • Deprotection:

    • Acetonide Removal: Dissolve the protected this compound in 80% aqueous acetic acid and heat at 60 °C for 2-4 hours. Remove the solvent under reduced pressure.

    • Acetate Removal: Dissolve the resulting product in methanol and add a mild base such as potassium carbonate. Stir at room temperature for 1-2 hours.

    • Neutralize the reaction mixture with a weakly acidic resin.

    • Filter and concentrate the solution.

  • Final Purification:

    • Purify the crude this compound using column chromatography or preparative HPLC to obtain the final product.

Visualizations

experimental_workflow cluster_protection Protection cluster_coupling Esterification cluster_deprotection Deprotection cluster_purification Purification QA Quinic Acid PQA Protected Quinic Acid QA->PQA Acetonide Formation CA Caffeic Acid PCA Protected Caffeic Acid CA->PCA Acetylation PCyn Protected This compound PQA->PCyn DCC/DMAP Coupling PCA->PCyn DCC/DMAP Coupling Cyn Crude this compound PCyn->Cyn Sequential Deprotection PureCyn Pure this compound Cyn->PureCyn Chromatography troubleshooting_workflow start Low Yield of this compound check_purity Are starting materials pure? start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm No check_reaction Is the reaction complete? check_purity->check_reaction Yes purify_sm->check_reaction optimize_rxn Increase time/temp or change coupling agent check_reaction->optimize_rxn No check_side_products Are there significant side products/isomers? check_reaction->check_side_products Yes success Yield Improved optimize_rxn->success implement_pg Implement/Optimize Protecting Group Strategy check_side_products->implement_pg Yes check_workup Is the product degrading during workup/purification? check_side_products->check_workup No implement_pg->success mild_conditions Use mild pH and lower temperatures check_workup->mild_conditions Yes check_workup->success No mild_conditions->success

Stability testing of Cynarine under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of Cynarine under different pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a caffeoylquinic acid derivative, is primarily influenced by pH, temperature, and light.[1][2] Like other caffeoylquinic acids, this compound is susceptible to isomerization and hydrolysis, with the rate of degradation being dependent on these environmental factors.

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is limited, studies on related caffeoylquinic acids show that pH plays a critical role in their stability.[1][3] Generally, these compounds are more stable in acidic conditions (around pH 4-5) and are prone to isomerization and degradation in neutral to alkaline conditions.[1][4]

Q3: What is the expected degradation pathway for this compound?

A3: The expected degradation of this compound involves isomerization and hydrolysis.[1] Isomerization can occur at the caffeoyl group positions on the quinic acid core. Hydrolysis can lead to the cleavage of the ester bonds, releasing caffeic acid and quinic acid.

Q4: What analytical technique is most suitable for monitoring this compound stability?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the quantitative analysis of this compound and its degradation products.[5][6] A stability-indicating HPLC method should be developed and validated to ensure it can separate the intact drug from any potential degradation products.

Q5: What are the typical storage conditions for a this compound stability study?

A5: Stability studies are typically conducted under controlled long-term, intermediate, and accelerated storage conditions as per ICH guidelines. Long-term conditions are generally 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Accelerated conditions are typically 40°C ± 2°C / 75% RH ± 5% RH. The specific conditions should be chosen based on the intended storage of the final product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid degradation of this compound observed even at low temperatures. Incorrect pH of the solution; presence of oxidizing agents.Verify the pH of the buffer solution. Ensure all solutions are prepared with high-purity water and are de-gassed. Protect solutions from light.
Inconsistent results between replicate samples. Non-homogeneous sample solution; improper sample handling; instrument variability.Ensure complete dissolution of this compound. Use a vortex mixer or sonication. Calibrate and validate all analytical instruments, especially the HPLC system.
Appearance of unknown peaks in the HPLC chromatogram. Formation of degradation products; impurities in the solvent or reference standard.Perform a forced degradation study to identify potential degradation products. Analyze a blank (solvent) injection to rule out solvent impurities. Check the purity of the this compound reference standard.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH; column degradation.Optimize the mobile phase by adjusting the organic solvent ratio and pH. Use a new or validated HPLC column.
Mass balance is not within the acceptable range (typically 90-110%). Co-elution of degradation products; non-UV active degradation products; volatile degradation products.Optimize the HPLC method to improve the resolution between peaks. Use a mass spectrometer (LC-MS) to detect non-UV active or co-eluting compounds. Consider using other analytical techniques to detect volatile products.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the steps for a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase)

  • Phosphate or citrate buffers (pH range 3-9)

2. Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV/PDA detector

  • Analytical balance

  • pH meter

  • Water bath or incubator

  • Photostability chamber

  • Volumetric flasks and pipettes

3. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

4. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and 1 N HCl separately. Keep the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and 1 N NaOH separately. Treat the samples as described for acid hydrolysis and neutralize with HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂ separately. Keep the solutions at room temperature for a defined period, protected from light.

  • Thermal Degradation: Place the solid this compound powder and the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

5. Sample Analysis by HPLC:

  • Develop and validate a stability-indicating HPLC method. An example method could be:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 325 nm

    • Injection Volume: 20 µL

  • Analyze the stressed samples at different time points and quantify the amount of remaining this compound and the formation of any degradation products.

Data Presentation

The following tables present illustrative data from a hypothetical stability study of this compound.

Table 1: Stability of this compound in Aqueous Solution at Different pH and Temperatures (Illustrative Data)

pHTemperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.025100.098.51.5
3.040100.095.24.8
5.025100.099.10.9
5.040100.097.82.2
7.025100.092.37.7
7.040100.085.114.9
9.025100.088.511.5
9.040100.079.420.6

Table 2: Forced Degradation of this compound under Stress Conditions (Illustrative Data)

Stress ConditionTime (h)% this compound RemainingMajor Degradation Products (%)
0.1 N HCl, 60°C885.2DP1 (8.1), DP2 (4.5)
0.1 N NaOH, 60°C475.6DP3 (15.3), DP4 (6.9)
3% H₂O₂, RT2490.1DP5 (5.2), DP6 (3.1)
80°C (Solid)4898.5-
Photostability-96.3DP7 (2.8)

*DP = Degradation Product; RT = Room Temperature

Visualizations

Cynarine_Degradation_Pathway This compound This compound (1,3-dicaffeoylquinic acid) Isomerization Isomerization This compound->Isomerization pH, Temp Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing agents Cynarine_Isomers This compound Isomers (e.g., 1,5-dicaffeoylquinic acid) Isomerization->Cynarine_Isomers Caffeic_Acid Caffeic Acid Hydrolysis->Caffeic_Acid Quinic_Acid Quinic Acid Hydrolysis->Quinic_Acid Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products

Caption: Plausible degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Degradation Stock_Solution->Thermal Photo Photolytic Degradation Stock_Solution->Photo HPLC_Analysis HPLC-UV Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation (Quantification, Mass Balance) HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Improving the recovery of Cynarine during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the recovery of cynarine during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low this compound recovery can stem from several factors throughout the extraction and purification process. Here’s a systematic approach to troubleshooting:

  • Starting Material: The quality and handling of the raw artichoke leaves are crucial.

    • Leaf Quality: Use fresh, mature leaves free from disease or damage, as these tend to have higher this compound concentrations.[1] Overly mature leaves might contain interfering substances.[1]

    • Plant Origin: The this compound content can vary based on the soil composition, climate, and agricultural practices of the region where the artichokes were grown.[1]

  • Extraction Efficiency: The choice of solvent and extraction conditions significantly impacts the initial yield.

    • Solvent Selection: Polar solvents like ethanol and methanol are effective for extracting this compound.[1] Ethanol is often preferred due to its lower toxicity.[1]

    • Extraction Method: While simple maceration can be used, more efficient methods like Soxhlet extraction can increase the yield and reduce extraction time.[1] Ultrasound-assisted and enzyme-assisted extractions have also been shown to be effective.[2]

    • Temperature: Extraction temperatures are typically in the range of 20-60°C.[1] Temperatures above 80°C risk degrading this compound.[1] It is important to note that this compound can be an artifact of extraction procedures, potentially formed from the isomerization of other compounds due to heat.[3] Cold extraction methods can be considered to minimize this.[3]

    • Extraction Time: This depends on the method. Maceration may take 24-48 hours, while Soxhlet extraction can be completed in a few hours.[1]

  • Purification Steps: Losses can occur at various stages of purification.

    • Chromatography: High-Performance Liquid Chromatography (HPLC) and column chromatography are common purification methods.[1] Optimizing the stationary phase, mobile phase, and gradient can improve separation and recovery.

    • Crystallization: This can be a cost-effective method for purification.[1] Careful control of temperature and solvent concentration is necessary to maximize crystal formation and minimize loss in the mother liquor.

Q2: I am observing significant impurities in my purified this compound. How can I improve the purity?

A2: Achieving high purity requires a multi-step approach to remove various classes of impurities.

  • Initial Cleanup:

    • Filtration: After initial solvent extraction and concentration, a water precipitation step followed by microfiltration can remove a significant amount of impurities.[4]

    • pH Adjustment: Adjusting the pH of the extract to be acidic (e.g., pH < 6) can aid in the subsequent purification steps.[4]

  • Chromatographic Purification:

    • Resin Selection: Macroporous absorption resins are effective for capturing this compound and allowing for the removal of other polyphenols with a low concentration ethanol wash (e.g., 10-18% ethanol).[4] this compound can then be eluted with a higher concentration of ethanol (e.g., 50-70%).[4]

    • HPLC: For very high purity, preparative HPLC is often necessary. A reversed-phase C18 column is commonly used.[4][5]

  • Final Polishing:

    • Recrystallization: After initial purification, recrystallization of the this compound-rich fraction can further enhance purity.[4]

Q3: What are the optimal storage conditions to prevent degradation of this compound during the purification process?

A3: this compound, like many phenolic compounds, can be susceptible to degradation.

  • Temperature: Avoid high temperatures during extraction and concentration steps.[1][3] Whenever possible, work at reduced temperatures.

  • Light and Oxygen: Protect extracts and purified fractions from light and air to minimize oxidative degradation.

  • pH: The stability of this compound can be pH-dependent. Maintaining a slightly acidic pH may improve stability.

Quantitative Data on this compound Recovery and Purity

Purification MethodStarting MaterialSolvents/Mobile PhasePurity AchievedRecovery RateReference
Macroporous Resin Chromatography & CrystallizationArtichoke LeavesEthanol, Acetone> 20% (crude)Not Specified[4]
High-Speed Counter-Current ChromatographyArtichoke Steam Leavesn-hexane, ethyl acetate, methanol, water> 98%Not Specified[6]
Solid-Phase Extraction & HPLCSpiked Rat PlasmaMethanol, Acetic Acid, WaterN/A71.0% - 74.0%[7]
Liquid-Liquid Extraction & HPLC-DADSpiked Rat PlasmaEthyl Acetate, Methanol, Trifluoroacetic Acid in waterN/A67%[8]
Enzyme-Assisted ExtractionDry Artichoke LeavesPectinase solutionYield of 156.3 ± 2.3 mg/kgNot Specified[2]
Hot Water ExtractionFresh Artichoke BractsWater at 80°CYield of 634.5 ± 4.8 mg/kgNot Specified[9]

Detailed Experimental Protocols

Protocol 1: Purification of this compound from Artichoke Leaves using Macroporous Resin Chromatography

This protocol is adapted from a patented method for industrial-scale purification.[4]

  • Extraction:

    • Reflux fresh artichoke leaves with 50-70% ethanol or acetone at 60-80°C for a specified duration. Repeat the extraction twice.

    • Collect and combine the extraction solutions.

  • Concentration and Pre-purification:

    • Concentrate the extract under reduced pressure at 60-70°C to remove the organic solvent.

    • Add water (approximately 5 times the volume of the concentrate) to precipitate impurities. Let it stand, then filter to obtain a clear filtrate.

    • Perform microfiltration on the filtrate using a 0.1-0.5 µm membrane.

  • Macroporous Resin Chromatography:

    • Adjust the pH of the filtrate to 3-5 using an acid like hydrochloric or sulfuric acid.

    • Load the pH-adjusted solution onto a pre-equilibrated macroporous absorption resin column.

    • Wash the column with 10-18% (v/v) ethanol to elute other polyphenols.

    • Elute the this compound-containing fraction with 50-70% (v/v) ethanol.

  • Crystallization and Drying:

    • Concentrate the this compound-containing eluant under reduced pressure.

    • Allow the concentrated solution to crystallize to obtain moist this compound crystals.

    • Dry the crystals at 60-70°C under a vacuum of 10-50 mmHg to get the crude this compound product.

    • For higher purity, perform a recrystallization step.

Protocol 2: Analytical HPLC Method for this compound Quantification

This protocol is based on a validated method for determining this compound in biological samples.[5]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of water, methanol, and acetic acid (e.g., 78.5:20:2.5, v/v/v).

    • Flow Rate: 1.3 ml/min.

    • Detection Wavelength: 316 nm or 330 nm.

    • Injection Volume: 20 µl.

    • Temperature: Ambient (18-25°C).

  • Sample Preparation (from plasma):

    • To a 70 µl plasma sample, add 30 µl of Tris/HCl buffer (pH 8.75; 2M) and 20 mg of alumina.

    • Vortex for 5 minutes and centrifuge at 10,000 g for 5 minutes.

    • Wash the precipitate with 1 ml of water.

    • Elute this compound from the precipitate by adding 70 µl of 0.4 M phosphoric acid, vortexing, and centrifuging again.

    • Inject the supernatant into the HPLC system.

Visualizations

Experimental_Workflow_Cynarine_Purification cluster_extraction Extraction cluster_cleanup Initial Cleanup cluster_purification Purification cluster_final Final Product start Artichoke Leaves extraction Solvent Extraction (Ethanol/Methanol) start->extraction concentration Concentration extraction->concentration filtration Water Precipitation & Microfiltration concentration->filtration ph_adjust pH Adjustment (pH < 6) filtration->ph_adjust chromatography Macroporous Resin Chromatography ph_adjust->chromatography elution Elution with 50-70% Ethanol chromatography->elution crystallization Concentration & Crystallization elution->crystallization drying Drying crystallization->drying end Purified this compound drying->end

Caption: Workflow for this compound Purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Recovery cause1 Poor Starting Material issue->cause1 cause2 Inefficient Extraction issue->cause2 cause cause issue->cause sol1 Use fresh, mature leaves Verify plant origin cause1->sol1 Check sol2 Optimize solvent (Ethanol) Use efficient method (Soxhlet) Control temperature (20-60°C) Avoid excessive heat cause2->sol2 Optimize cause3 Loss During Purification sol3 Optimize chromatography conditions Careful crystallization control cause3->sol3 Refine -3 -3

Caption: Troubleshooting Low this compound Yield.

References

Troubleshooting Peak Tailing in HPLC Analysis of Cynarine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing cynarine. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it?

A1: Peak tailing is a distortion where a chromatographic peak is asymmetrical, with a prolonged slope on the trailing side.[1] In an ideal HPLC analysis, peaks should be symmetric and Gaussian in shape.[2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A Tf value greater than 1.2 generally indicates significant tailing.[1][3] This can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]

Q2: What are the primary causes of peak tailing specifically for this compound?

A2: this compound, being a phenolic acid, is prone to peak tailing due to several factors. The most common cause is secondary interactions between the this compound molecule and the stationary phase.[4][5] Key causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of this compound through hydrogen bonding.[6] This is a very common cause of peak tailing for polar and ionizable compounds.[7]

  • Mobile Phase pH: If the pH of the mobile phase is not optimized, the carboxylic acid groups of this compound can be in both ionized and un-ionized forms, leading to peak broadening and tailing.[3] Similarly, silanol groups on the column can become ionized at higher pH values, creating negatively charged sites that can interact with the analyte.[6]

  • Column Contamination and Degradation: The accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.[6] A void at the column inlet or a partially blocked frit can also disrupt the flow path and lead to asymmetrical peaks.[7]

  • Metal Contamination: Trace metal impurities within the silica matrix of the column can chelate with the catechol groups of this compound, causing peak distortion.[7]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound.[8] To minimize peak tailing for acidic compounds, the mobile phase pH should be adjusted to at least one pH unit below the pKa of the analyte. This ensures the compound is in a single, un-ionized form, reducing the potential for secondary ionic interactions with the stationary phase.[3] For acidic compounds, a lower pH (around 2-3) is often recommended to suppress the ionization of both the analyte and residual silanol groups on the column.[1]

Q4: Can the choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. The choice of column chemistry is crucial.

  • End-capped Columns: Modern, high-purity silica columns that are "end-capped" have a significantly lower number of free silanol groups, which helps to minimize tailing for polar compounds.[7][9]

  • Column Type: For reversed-phase HPLC, a C18 or C8 column is commonly used.[10] However, for highly polar compounds, alternative stationary phases might be considered.[1] Using a column with a different selectivity, such as a phenyl or polar-embedded phase, can sometimes improve peak shape.

  • Column Condition: An old or poorly maintained column is a common source of peak shape problems.[1] If you suspect column degradation, flushing it with a strong solvent or replacing it may be necessary.[1][5]

Q5: Can my sample preparation or injection solvent cause peak tailing?

A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[1][7] It is always best to dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[3] Column overload, caused by injecting too much sample, can also lead to peak distortion.[6]

Troubleshooting and Optimization Protocols

This section provides a systematic approach to diagnosing and resolving peak tailing issues during this compound analysis.

Protocol 1: Systematic Troubleshooting Workflow

This workflow will help you systematically identify the source of peak tailing.

start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Likely System Issue: - Extra-column volume - Detector settings - Pump malfunction check_all_peaks->system_issue Yes cynarine_specific Likely this compound-Specific Issue: - Secondary interactions - Mobile phase pH - Column chemistry check_all_peaks->cynarine_specific No check_system Check HPLC System system_issue->check_system optimize_method Optimize HPLC Method cynarine_specific->optimize_method optimize_ph Optimize Mobile Phase pH optimize_method->optimize_ph troubleshoot_system Troubleshoot System: - Check tubing and connections - Adjust detector settings - Service pump check_system->troubleshoot_system solution Resolution troubleshoot_system->solution check_column Evaluate Column optimize_ph->check_column check_sample Review Sample Prep check_column->check_sample check_sample->solution

Caption: A logical workflow for troubleshooting peak tailing.

Protocol 2: Optimizing Mobile Phase pH

Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.

Methodology:

  • Prepare a series of mobile phases: Prepare several batches of the aqueous component of your mobile phase, adjusting the pH in small increments (e.g., from pH 3.5 down to 2.0 in 0.2-0.3 unit steps) using an appropriate acid (e.g., phosphoric acid or formic acid).[11][12]

  • Equilibrate the column: For each mobile phase, thoroughly equilibrate the HPLC column until a stable baseline is achieved.

  • Inject a this compound standard: Inject a standard solution of this compound.

  • Record and analyze the chromatogram: Record the chromatogram and calculate the tailing factor for the this compound peak.

  • Compare results: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

Mobile Phase pHTailing Factor (Tf)Observations
3.51.8Significant tailing
3.21.5Moderate tailing
2.91.2Improved symmetry
2.61.0Symmetrical peak
2.31.0Symmetrical peak

Table 1: Example Data for Mobile Phase pH Optimization.

Protocol 3: Column Flushing and Regeneration

Objective: To clean a contaminated column that may be causing peak tailing.

Methodology:

Always consult your column's specific care and use manual before proceeding.

  • Disconnect from the detector: Disconnect the column from the detector to avoid contamination.

  • Flush with water: Flush the column with HPLC-grade water for at least 30 minutes to remove any buffer salts.

  • Flush with a strong organic solvent: Flush the column with a strong, water-miscible organic solvent like isopropanol or acetonitrile for at least 30 minutes.

  • Use a sequence of solvents (for severe contamination): For reversed-phase columns, a sequence of solvents can be used for more rigorous cleaning. A common sequence is:

    • HPLC-grade water

    • Isopropanol

    • Hexane (if compatible with your column and seals)

    • Isopropanol

    • Re-equilibrate with your mobile phase.

  • Re-evaluate performance: Reconnect the column to the detector and test its performance with a this compound standard.

start Contaminated Column disconnect Disconnect from Detector start->disconnect flush_water Flush with Water disconnect->flush_water flush_organic Flush with Strong Organic Solvent flush_water->flush_organic reconnect Reconnect and Re-equilibrate flush_organic->reconnect test Test with Standard reconnect->test

Caption: A general workflow for column flushing.

Summary of Key Troubleshooting Parameters for this compound Analysis

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.0To ensure this compound is in its un-ionized form, minimizing secondary interactions.[3]
Buffer Concentration 10 - 50 mMSufficient concentration to maintain a stable pH and mask residual silanol activity.[1]
Column Chemistry High-purity, end-capped C18 or C8To minimize the number of available silanol groups for secondary interactions.[9][10]
Injection Solvent Same as initial mobile phaseTo prevent peak distortion caused by solvent mismatch.[1][7]
Injection Volume As small as possibleTo avoid column overload.[3]
Tubing Internal Diameter 0.12 - 0.17 mmTo minimize extra-column band broadening.[3]
Guard Column RecommendedTo protect the analytical column from contamination and extend its lifetime.[5]

By systematically addressing these potential causes, researchers can effectively troubleshoot and resolve peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reproducible results.

References

Methods to prevent the degradation of Cynarine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cynarine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound in solution.

I. Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the primary factors that cause this compound degradation?

A1: this compound, a dicaffeoylquinic acid derivative, is susceptible to degradation in solution due to several factors. The primary environmental factors influencing its stability are pH, temperature, light exposure, and the presence of oxidizing agents.[1] For instance, plant-derived polyphenols like caffeic and chlorogenic acids, which are structurally related to this compound, have been shown to be unstable at high pH levels.[2]

Q2: What is the expected stability of a this compound solution at room temperature?

A2: The stability of this compound in solution at ambient temperatures can be limited. A study on a solution containing this compound and chlorogenic acid showed that after 72 hours at ambient temperature, the degradation of this compound was approximately 1.37% in a standard solution and 3.41% in a sample solution.[3] For longer-term experiments, it is crucial to control the storage conditions.

Q3: How does pH affect the stability of this compound in an aqueous solution?

Q4: I need to heat my this compound solution for my experiment. How does temperature affect its stability?

A4: Elevated temperatures can accelerate the degradation of this compound. Thermal degradation of phenolic compounds typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the compound.[4][5] For example, studies on other natural compounds have shown that increasing the temperature from 80°C to 120°C can significantly increase the degradation rate constant.[6] While specific activation energy for this compound degradation is not available in the provided search results, it is advisable to use the lowest possible temperature for the shortest duration necessary for your experiment.

Q5: My experiments are conducted under laboratory lighting. Is this compound sensitive to light?

A5: Yes, this compound solutions may be sensitive to light. The general recommendation for storing this compound is in a dry, dark place.[7] Photodegradation is a common issue for many pharmaceutical compounds, and the rate of degradation can depend on the wavelength and intensity of the light source.[8] To minimize photodegradation, it is best practice to work with this compound solutions in amber vials or to protect them from light exposure as much as possible.

Q6: I suspect my this compound solution is undergoing oxidation. How can I prevent this?

A6: Oxidative degradation can be a significant issue for phenolic compounds like this compound. The use of antioxidants can help mitigate this problem. Common antioxidants used in pharmaceutical preparations include ascorbic acid and chelating agents like ethylenediaminetetraacetic acid (EDTA).[9] Ascorbic acid acts as a free radical scavenger, while EDTA chelates metal ions that can catalyze oxidation reactions.[10][11] The optimal concentration of these antioxidants would need to be determined empirically for your specific experimental conditions.

II. Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound concentration over a short period at room temperature. Ambient Temperature Degradation Store stock solutions at 4°C for short-term storage (days) and -20°C or -80°C for long-term storage (weeks to months). Prepare working solutions fresh daily if possible.
Inconsistent results in experiments conducted at different pH values. pH-dependent Degradation Maintain a consistent and slightly acidic pH (e.g., pH 4-6) for your experiments. Use a suitable buffer system to control the pH. Avoid alkaline conditions.
Lower than expected activity after heat treatment. Thermal Degradation Minimize the duration and temperature of any heating steps. If heating is unavoidable, perform a preliminary experiment to quantify the extent of degradation under your specific conditions.
Discoloration or loss of potency in solutions exposed to light. Photodegradation Protect this compound solutions from light by using amber-colored glassware or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
Rapid degradation of the solution, even when stored in the dark and at low temperatures. Oxidative Degradation Degas your solvent to remove dissolved oxygen. Consider adding antioxidants such as ascorbic acid (e.g., 0.1% w/v) or a chelating agent like EDTA (e.g., 0.1% w/v) to your solution.[9][10][11]

III. Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Solvent (e.g., DMSO, ethanol, or a slightly acidic aqueous buffer)

    • Volumetric flask

    • Pipettes

    • Amber-colored storage vials

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a small amount of the chosen solvent in the volumetric flask.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • For aqueous solutions, ensure the final pH is slightly acidic (e.g., pH 4-6) using a suitable buffer.

    • Aliquot the stock solution into amber-colored vials to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable.

Protocol 2: Stability Testing of this compound in Solution using HPLC-UV
  • Objective: To determine the stability of this compound under specific experimental conditions (e.g., different pH, temperature, or light exposure).

  • Materials:

    • This compound solution of a known concentration.

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

    • Mobile phase (e.g., a gradient of water/methanol/acetic acid).[12]

    • Incubators or water baths for temperature studies.

    • Light source for photostability studies (as per ICH Q1B guidelines).[13]

  • Procedure:

    • Prepare the this compound solution in the desired matrix (e.g., buffer of a specific pH).

    • Divide the solution into multiple aliquots for time-point analysis.

    • Expose the aliquots to the desired stress condition (e.g., 40°C, specific light source).

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Immediately analyze the aliquot by HPLC-UV to determine the remaining concentration of this compound. A typical detection wavelength for this compound is around 316-330 nm.[12][14]

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

IV. Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution pH Vary pH prep->pH Expose to temp Vary Temperature prep->temp Expose to light Vary Light Exposure prep->light Expose to hplc HPLC-UV Analysis pH->hplc Sample at Timepoints temp->hplc Sample at Timepoints light->hplc Sample at Timepoints kinetics Determine Degradation Kinetics hplc->kinetics Quantify

Caption: Experimental workflow for assessing this compound stability.

degradation_pathways cluster_factors Degradation Factors This compound This compound in Solution Degradation_Products Degradation Products This compound->Degradation_Products Degrades via High_pH High pH High_pH->this compound High_Temp High Temperature High_Temp->this compound Light Light Exposure Light->this compound Oxidants Oxidizing Agents Oxidants->this compound

Caption: Factors leading to the degradation of this compound in solution.

References

Technical Support Center: Enhancing Cynarine Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of Cynarine for in vivo experimental studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo research?

A1: this compound, or 1,3-dicaffeoylquinic acid, is a bioactive compound found in artichokes with various reported pharmacological activities, including hepatoprotective, antioxidant, and anti-inflammatory properties.[1] Its utility in in vivo studies is often hampered by its poor aqueous solubility, which can lead to challenges in preparing suitable formulations for administration to laboratory animals, potentially affecting bioavailability and experimental reproducibility. While some older literature may suggest water solubility, more recent data indicates it is insoluble in water.[2]

Q2: What are the most effective solvents for dissolving this compound?

A2: this compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is a highly effective solvent, capable of dissolving this compound at high concentrations.[2] Ethanol and methanol are also viable options, although with lower solubility compared to DMSO.[2][3]

Q3: Can this compound be administered in a simple aqueous solution for in vivo studies?

A3: Direct administration of this compound in a simple aqueous solution is not recommended due to its poor water solubility.[2] Attempting to do so will likely result in an uneven suspension, leading to inaccurate dosing. It is crucial to use appropriate solubilizing agents or vehicle systems to ensure a homogenous formulation.

Q4: What are some common formulation strategies to enhance the solubility and bioavailability of poorly soluble compounds like this compound?

A4: Several strategies can be employed to improve the solubility and oral bioavailability of compounds with poor water solubility. These include:

  • Co-solvents: Using a mixture of water-miscible solvents to increase solubility.

  • Surfactants: Employing surfactants to form micelles that can encapsulate hydrophobic drug molecules.

  • Lipid-based formulations: Developing self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions.

  • Solid dispersions: Dispersing the compound in a polymer matrix.

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes that enhance aqueous solubility.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: this compound precipitates out of solution upon addition to an aqueous buffer or vehicle.

  • Cause: This is a common issue when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous medium. The drastic change in solvent polarity causes the compound to "crash out" of solution.

  • Solutions:

    • Optimize the dilution process: Add the this compound stock solution dropwise into the aqueous vehicle while vortexing or stirring vigorously to ensure rapid and uniform mixing. This prevents the formation of localized high concentrations that promote precipitation.

    • Warm the vehicle: Gently warming the aqueous vehicle (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility and prevent immediate precipitation.

    • Use a surfactant: Incorporating a biocompatible surfactant, such as Tween 80, in the formulation can help to maintain this compound in solution by forming micelles.

    • Prepare a suspension: If a true solution cannot be achieved at the desired concentration, preparing a stable and uniform suspension is a viable alternative for oral gavage.

Issue 2: The prepared this compound formulation is not stable and shows precipitation over time.

  • Cause: The initial clear solution might be a supersaturated state that is not thermodynamically stable, leading to precipitation over time.

  • Solutions:

    • Prepare fresh formulations: It is best practice to prepare the this compound formulation fresh before each experiment to ensure consistency and avoid issues with stability.

    • Continuous mixing: If a suspension is used, ensure it is continuously stirred or vortexed immediately before and during dosing to maintain homogeneity.

    • Evaluate different vehicle systems: If stability issues persist, it may be necessary to explore alternative formulation strategies, such as lipid-based systems or solid dispersions.

Issue 3: Inconsistent results are observed between different batches of in vivo experiments.

  • Cause: Inconsistent experimental results can often be traced back to variability in the drug formulation, leading to differences in the actual administered dose.

  • Solutions:

    • Standardize the formulation protocol: Adhere strictly to a detailed and validated protocol for preparing the this compound formulation for every experiment.

    • Ensure homogeneity: For suspensions, it is critical to ensure that the suspension is uniform before each animal is dosed. Visually inspect the formulation for any signs of settling.

    • Vehicle control: Always include a vehicle-only control group in your experiments to account for any potential effects of the formulation components themselves.

Quantitative Data Presentation

The solubility of this compound in various solvents is summarized in the table below. It is important to note that solubility in complex in vivo vehicles is often formulation-dependent and may not be a single value.

Solvent/VehicleSolubility/ConcentrationSource(s)
Dimethyl sulfoxide (DMSO)100 mg/mL[2]
Ethanol3 mg/mL[2]
Methanol5 mg/mL[3][4]
WaterInsoluble[2]
Example In Vivo Formulation
5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂OFormulation for a 1 mg/mL solution[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage using Carboxymethyl Cellulose (CMC)

This protocol describes the preparation of a suspension, a common and effective method for oral administration of poorly water-soluble compounds in rodents.

Materials:

  • This compound powder

  • Sodium carboxymethyl cellulose (CMC), low or medium viscosity

  • Sterile, purified water

  • Weighing balance

  • Mortar and pestle (optional)

  • Glass beaker or conical tube

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Preparation of 0.5% (w/v) CMC Vehicle: a. Determine the total volume of the vehicle required. b. Weigh out 0.5 g of CMC powder for every 100 mL of the final volume. c. Heat approximately 80% of the total required volume of purified water to about 60-70°C. d. Place the heated water on a magnetic stirrer and create a vortex. e. Slowly sprinkle the CMC powder into the vortex to ensure it wets properly and to minimize clumping. f. Continue stirring until the CMC is fully dispersed. g. Add the remaining 20% of the water (at room temperature or cold) and continue to stir until the solution becomes clear and viscous. This may take a couple of hours. h. Allow the solution to cool to room temperature before use.

  • Preparation of this compound Suspension: a. Calculate the required amount of this compound based on the desired final concentration and total volume. b. Weigh the calculated amount of this compound powder. c. (Optional) If the this compound powder has large particles or is aggregated, gently triturate it in a mortar and pestle to obtain a fine powder. d. Transfer the this compound powder to a suitable container (e.g., a glass beaker or conical tube). e. Add a small volume of the 0.5% CMC vehicle to the this compound powder to create a smooth paste. This helps in the proper dispersion of the compound. f. Gradually add the remaining 0.5% CMC vehicle to the paste while continuously mixing with a vortex mixer or a magnetic stirrer. g. Continue to stir the suspension for at least 15-30 minutes to ensure homogeneity. h. Crucially, ensure the suspension is continuously and vigorously mixed (e.g., by keeping it on a magnetic stirrer) immediately before and during the withdrawal of each dose for administration.

Protocol 2: Preparation of a Solubilized this compound Formulation for In Vivo Studies

This protocol is based on a known formulation for solubilizing this compound for in vivo use.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile, double-distilled water (ddH₂O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Preparation of a 1 mg/mL Working Solution (Example): a. Prepare a stock solution of this compound in DMSO. For example, to prepare a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of fresh, anhydrous DMSO. Vortex until fully dissolved. b. In a sterile microcentrifuge tube, add 400 µL of PEG300. c. To the PEG300, add 50 µL of your 20 mg/mL this compound stock solution in DMSO. d. Vortex the mixture thoroughly until it is clear and homogenous. e. Add 50 µL of Tween 80 to the mixture. f. Vortex again until the solution is clear. g. Add 500 µL of ddH₂O to bring the total volume to 1 mL. h. Vortex the final solution thoroughly. The final concentration of this compound will be 1 mg/mL, with the vehicle composition being 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O. i. This solution should be prepared fresh and used immediately for optimal results.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Key Signaling Pathways

This compound has been shown to exert its biological effects by modulating several key signaling pathways, particularly those involved in inflammation and oxidative stress.

Cynarine_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38_MAPK p38 MAPK TLR4->p38_MAPK NFkB NF-κB TLR4->NFkB Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) p38_MAPK->Inflammatory_Cytokines Promotes Transcription NFkB->Inflammatory_Cytokines Promotes Transcription This compound This compound This compound->p38_MAPK Inhibits This compound->NFkB Inhibits

Caption: this compound's anti-inflammatory effect via inhibition of p38 MAPK and NF-κB pathways.

Cynarine_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound activates the Nrf2 antioxidant pathway by inhibiting Keap1-mediated degradation.

Experimental Workflow for Oral Gavage in Rodents

A standardized workflow is essential for accurate and humane oral gavage administration.

Oral_Gavage_Workflow Start Start: Prepare Formulation Weigh_Animal 1. Weigh Animal Start->Weigh_Animal Calculate_Dose 2. Calculate Dose Volume Weigh_Animal->Calculate_Dose Mix_Suspension 3. Mix Suspension Vigorously Calculate_Dose->Mix_Suspension Draw_Dose 4. Draw Dose into Syringe Mix_Suspension->Draw_Dose Restrain_Animal 5. Properly Restrain Animal Draw_Dose->Restrain_Animal Insert_Needle 6. Insert Gavage Needle Restrain_Animal->Insert_Needle Administer_Dose 7. Administer Dose Slowly Insert_Needle->Administer_Dose Withdraw_Needle 8. Withdraw Needle Gently Administer_Dose->Withdraw_Needle Monitor_Animal 9. Monitor Animal Withdraw_Needle->Monitor_Animal End End Monitor_Animal->End

Caption: A step-by-step workflow for accurate oral gavage administration in rodents.

References

Technical Support Center: Optimization of Mobile Phase for Cynarine Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of Cynarine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound separation by reversed-phase HPLC?

A good starting point for the mobile phase in a reversed-phase HPLC separation of this compound is a mixture of an aqueous acidic solution and an organic solvent. Several studies have successfully used combinations of water with methanol or acetonitrile, often with an acid modifier like acetic acid, phosphoric acid, or trifluoroacetic acid to improve peak shape and resolution.[1][2][3][4]

For example, a commonly cited mobile phase is a mixture of water, methanol, and acetic acid in the ratio of 78.5:20:2.5 (v/v/v).[1] Another approach involves a gradient elution with 0.05% trifluoroacetic acid in water and methanol.[2]

Q2: What type of HPLC column is recommended for this compound analysis?

Reversed-phase C18 columns are the most frequently used stationary phases for this compound separation.[1][2][3][4] These columns provide good retention and selectivity for phenolic compounds like this compound. The specific particle size and dimensions of the column can be selected based on the desired efficiency and analysis time.

Q3: What is the typical detection wavelength for this compound?

This compound exhibits strong UV absorbance, and the optimal detection wavelength is generally in the range of 316-330 nm.[1][2][3] Researchers have reported using 316 nm[1], 322 nm[4], and 325 nm[3]. It is always recommended to determine the absorption maximum of your this compound standard using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to ensure optimal sensitivity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the optimization of your HPLC method for this compound separation.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: Silanol groups on the silica backbone of the C18 column can interact with the polar functional groups of this compound, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, which in turn influences its interaction with the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Column Contamination or Degradation: A contaminated or old column can result in poor peak shapes.

Solutions:

  • Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% acetic acid, phosphoric acid, or trifluoroacetic acid) to the aqueous portion of your mobile phase. This will suppress the ionization of silanol groups and reduce peak tailing.[1][2][4]

  • Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure this compound is in a single, non-ionized form.

  • Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample.

  • Column Washing/Replacement: If the problem persists, wash the column according to the manufacturer's instructions or replace it with a new one.

Problem 2: Unstable or Drifting Retention Times

Possible Causes:

  • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or fluctuations in the gradient delivery can cause retention time shifts.

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column oven is not used.

  • Air Bubbles in the System: Air bubbles in the pump or detector can lead to erratic flow rates and, consequently, unstable retention times.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

Solutions:

  • Ensure Proper Mobile Phase Preparation: Premix the mobile phase components carefully and degas them thoroughly before use.

  • Use a Column Oven: Maintaining a constant column temperature will improve the reproducibility of retention times.

  • Degas the Mobile Phase and Prime the Pump: Ensure the mobile phase is adequately degassed and prime the pump to remove any air bubbles.

  • Adequate Column Equilibration: Allow the mobile phase to run through the column for a sufficient amount of time (e.g., 15-30 minutes) before injecting your first sample to ensure the column is fully equilibrated.

Problem 3: Insufficient Resolution Between this compound and Other Peaks

Possible Causes:

  • Suboptimal Mobile Phase Composition: The ratio of aqueous to organic solvent may not be optimal for separating this compound from interfering compounds.

  • Isocratic Elution is Not Strong Enough: For complex samples, an isocratic mobile phase may not provide sufficient resolving power.

  • Inappropriate Flow Rate: The flow rate can influence the separation efficiency.

Solutions:

  • Adjust the Organic Solvent Percentage:

    • To increase retention and potentially improve resolution of early eluting peaks, decrease the percentage of the organic solvent (e.g., methanol or acetonitrile).

    • To decrease retention and analysis time , increase the percentage of the organic solvent.

  • Implement a Gradient Elution: A gradient program, where the concentration of the organic solvent is increased over time, can significantly improve the resolution of complex mixtures.[2][4]

  • Optimize the Flow Rate: Try decreasing the flow rate to enhance separation efficiency, though this will increase the analysis time.[5]

  • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and may improve resolution.

Experimental Protocols

Below are summarized experimental conditions from published methods for this compound separation by HPLC.

Table 1: HPLC Parameters for this compound Separation

ParameterMethod 1[1]Method 2[2]Method 3[3]Method 5
Column Ib-Sil ODS (250 mm x 4.6 mm, 5 µm)C18 columnShim-pack GISS C18 (100 mm x 2.1 mm, 1.9 µm)XBridge C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Water/Methanol/Acetic Acid (78.5:20:2.5, v/v/v)Gradient of 0.05% Trifluoroacetic Acid in water and MethanolMethanol and 5% Acetic Acid solution (10:90, v/v)Gradient of 0.1% Phosphoric Acid and Acetonitrile
Flow Rate 1.3 mL/minNot specified1.5 mL/min1 mL/min
Detection 316 nm330 nm325 nm322 nm
Temperature Room Temperature (18-25 °C)Not specified30 °CNot specified

Visual Guides

Diagram 1: General Troubleshooting Workflow for HPLC

This diagram outlines a systematic approach to troubleshooting common HPLC problems.

HPLC_Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention Unstable Retention Time? peak_shape->retention No solution_peak Check Mobile Phase pH Adjust Solvent Strength Check for Column Overload peak_shape->solution_peak Yes resolution Poor Resolution? retention->resolution No solution_retention Check for Leaks Degas Mobile Phase Equilibrate Column retention->solution_retention Yes solution_resolution Optimize Mobile Phase Ratio Implement Gradient Adjust Flow Rate resolution->solution_resolution Yes end_node Problem Solved solution_peak->end_node solution_retention->end_node solution_resolution->end_node

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

Diagram 2: Mobile Phase Optimization Strategy

This diagram illustrates a step-by-step strategy for optimizing the mobile phase for better separation.

Mobile_Phase_Optimization start Initial Separation adjust_organic Adjust Organic Solvent % (Methanol or Acetonitrile) start->adjust_organic add_modifier Add/Optimize Acid Modifier (e.g., Acetic, Phosphoric Acid) adjust_organic->add_modifier try_gradient Implement Gradient Elution add_modifier->try_gradient change_solvent Change Organic Solvent (e.g., MeOH to ACN) try_gradient->change_solvent optimized Optimized Separation change_solvent->optimized

Caption: A strategic approach to refining the mobile phase for improved HPLC separation.

References

Minimizing matrix effects in LC-MS/MS analysis of Cynarine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Cynarine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in your analysis.[1][3] In complex biological or plant matrices where this compound is often analyzed, endogenous components like salts, lipids, and phospholipids are common sources of these interferences.[4]

Q2: How can I detect the presence of matrix effects in my this compound assay?

A2: A common and effective method is the post-extraction addition technique.[3] This involves comparing the signal response of a pure this compound standard in a clean solvent to the response of the same standard spiked into a blank sample extract that has undergone the entire sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects.[3][5] Another qualitative method is post-column infusion, where a constant flow of a this compound standard is introduced into the mass spectrometer after the LC column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering compounds elute, indicating regions of ion suppression or enhancement.[6][7][8]

Q3: What is the most effective way to compensate for matrix effects when analyzing this compound?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for compensating for matrix effects.[3][9] A SIL-IS has nearly identical physicochemical properties to this compound and will co-elute, meaning it will be affected by the matrix in the same way.[10] This allows for accurate correction during data analysis, as the ratio of the analyte to the internal standard remains consistent even with signal fluctuations.[5]

Q4: What are some alternative strategies if a SIL-IS for this compound is not available?

A4: If a SIL-IS is not available, several other strategies can be employed:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your samples.[5][11] This helps to account for the matrix-induced changes in ionization efficiency.[5]

  • Standard Addition: This method involves adding known amounts of a this compound standard to the sample itself and extrapolating to determine the endogenous concentration.[6][7] This is particularly useful when a suitable blank matrix is unavailable.[7]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect.[6][7] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution.[6]

Q5: Which sample preparation technique is best for reducing matrix effects for this compound analysis?

A5: The choice of sample preparation technique significantly impacts the reduction of matrix effects. While protein precipitation (PPT) is a simple and common method, it is often the least effective at removing interfering matrix components.[12][13] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts.[4][12] Specifically, polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to be highly effective in removing a broad range of interferences, including phospholipids.[12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor reproducibility of this compound peak area Variable matrix effects between samples.1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. 2. If a SIL-IS is unavailable, use matrix-matched calibrants. 3. Optimize the sample preparation method to improve the removal of interfering compounds. Consider switching from PPT to LLE or SPE.
Low this compound signal intensity (Ion Suppression) Co-elution of interfering compounds from the matrix (e.g., phospholipids, salts).1. Improve chromatographic separation to resolve this compound from the suppression zone. Modify the mobile phase composition, gradient, or switch to a different column chemistry. 2. Enhance sample cleanup using a more rigorous technique like mixed-mode SPE. 3. Dilute the sample if the this compound concentration is sufficiently high.
Inconsistent results across different sample lots Differences in the composition of the matrix between lots.1. Evaluate the matrix effect for each new lot of matrix. 2. The standard addition method can be effective in this scenario as it calibrates each sample individually.
High background noise in the chromatogram Incomplete removal of matrix components.1. Optimize the SPE wash and elution steps to better remove interferences. 2. Consider using a dual sample preparation method, such as LLE followed by SPE.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition
  • Prepare a Blank Matrix Extract: Process a sample of the appropriate blank matrix (e.g., plasma, plant extract without this compound) through your entire sample preparation workflow.

  • Prepare a Pure Standard Solution (A): Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration.

  • Prepare a Spiked Extract Solution (B): Spike the blank matrix extract from step 1 with the this compound standard to the same final concentration as solution A.

  • Analysis: Inject both solutions into the LC-MS/MS system and record the peak area for this compound.

  • Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Spiked Extract (B) / Peak Area in Pure Standard (A)) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from a Biological Matrix

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma with precipitated proteins) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A second wash with a non-polar solvent like hexane can be used to remove lipids.

  • Elution: Elute this compound from the cartridge with 1 mL of an appropriate solvent, such as methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizing Workflows and Relationships

Workflow for Minimizing Matrix Effects in this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Strategy PPT Protein Precipitation (PPT) LC_Opt Chromatographic Optimization PPT->LC_Opt LLE Liquid-Liquid Extraction (LLE) LLE->LC_Opt SPE Solid-Phase Extraction (SPE) SPE->LC_Opt MS_Opt Mass Spectrometer Optimization LC_Opt->MS_Opt Evaluation Evaluate Matrix Effect (Post-Extraction Spike) MS_Opt->Evaluation SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) Result Accurate this compound Quantification SIL_IS->Result Matrix_Match Matrix-Matched Calibration Matrix_Match->Result Std_Add Standard Addition Std_Add->Result Sample Initial Sample (e.g., Plasma, Plant Extract) Sample->PPT Choose Method Sample->LLE Choose Method Sample->SPE Choose Method Evaluation->SIL_IS Select Strategy Evaluation->Matrix_Match Select Strategy Evaluation->Std_Add Select Strategy

Caption: Workflow for Minimizing Matrix Effects in this compound Analysis.

Troubleshooting Logic for Inaccurate this compound Results Start Inaccurate this compound Quantification Check_ME Is Matrix Effect Suspected? Start->Check_ME Check_IS Using SIL-IS? Check_ME->Check_IS Yes Revalidate Re-validate Method Check_ME->Revalidate No Improve_Cleanup Improve Sample Cleanup (e.g., SPE over PPT) Check_IS->Improve_Cleanup Yes Implement_IS Implement SIL-IS Check_IS->Implement_IS No Optimize_LC Optimize Chromatography (Separate from interferences) Improve_Cleanup->Optimize_LC Optimize_LC->Revalidate Use_Matrix_Match Use Matrix-Matched Calibration Implement_IS->Use_Matrix_Match If SIL-IS unavailable Implement_IS->Revalidate Use_Matrix_Match->Revalidate

Caption: Troubleshooting Logic for Inaccurate this compound Results.

References

Technical Support Center: Scaling Up Cynarine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up purification of Cynarine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the transition from laboratory to industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale purification of this compound?

A1: The main strategies for scaling up this compound purification include macroporous resin chromatography, membrane filtration (ultrafiltration and nanofiltration), and crystallization. High-speed counter-current chromatography (HSCCC) is also a viable, albeit more specialized, technique for obtaining high-purity this compound.[1][2]

Q2: What purity levels can be expected from different scaled-up purification methods?

A2: The achievable purity of this compound varies with the chosen technology. Macroporous resin chromatography can yield a crude product with a purity of over 20%, which can be further purified to over 80%.[1] High-speed counter-current chromatography, often combined with an initial extraction and crystallization, has been reported to achieve purities of up to 98.5%.[2]

Q3: What are the key considerations when selecting a solvent for this compound extraction at an industrial scale?

A3: When scaling up, solvent selection is critical. Polar solvents like ethanol or methanol are effective for extracting this compound.[3] Ethanol is often preferred due to its lower toxicity and availability.[3] The choice of solvent can also impact downstream purification steps and the overall process economy. Using deep eutectic solvents (DES) is an emerging environmentally friendly option.[4][5]

Q4: How does temperature affect this compound stability during purification?

A4: this compound is susceptible to degradation at high temperatures. Extraction temperatures are typically kept within a range of 20-60°C to balance extraction efficiency with minimizing degradation.[3] Exceeding 80°C can lead to the breakdown of heat-sensitive compounds, including this compound.[3]

Troubleshooting Guides

Macroporous Resin Chromatography

Problem: Low Yield of this compound

Possible Cause Troubleshooting Step
Inappropriate Resin Selection Screen different types of macroporous resins to find one with optimal adsorption and desorption characteristics for this compound.[6][7] Non-polar or weakly polar resins are often suitable for phenolic compounds.
Incorrect pH of the Feed Solution Adjust the pH of the crude extract solution before loading it onto the column. A lower pH (typically below 6) can improve the adsorption of phenolic acids like this compound.[1]
Suboptimal Elution Conditions Optimize the type and concentration of the eluting solvent. A stepwise gradient of ethanol in water is commonly used. A lower concentration (10-18%) can remove impurities, while a higher concentration (50-70%) elutes this compound.[1]
Flow Rate is Too High Reduce the flow rate during both loading and elution to ensure sufficient residence time for adsorption and desorption to occur.

Problem: Poor Purity of this compound

Possible Cause Troubleshooting Step
Inefficient Removal of Impurities Incorporate a pre-elution wash step with a weak solvent to remove more polar impurities before eluting the this compound.
Co-elution of Similar Compounds Fine-tune the elution gradient. A shallower gradient can improve the resolution between this compound and other closely related phenolic compounds.
Column Overloading Reduce the amount of crude extract loaded onto the column to avoid exceeding the binding capacity of the resin, which can lead to impurities eluting with the target compound.[8]
Membrane Filtration (Ultrafiltration/Nanofiltration)

Problem: Membrane Fouling and Reduced Flux

Possible Cause Troubleshooting Step
Presence of Particulates and Colloids Implement a pre-filtration step (e.g., microfiltration) to remove suspended solids before ultrafiltration or nanofiltration.[9][10]
Organic Fouling from Proteins and Polysaccharides Pre-treat the extract to precipitate or hydrolyze larger molecules. Adjusting the pH or using enzymatic treatments can be effective.[11][12]
Concentration Polarization Optimize the cross-flow velocity and transmembrane pressure. Operating at lower pressures can sometimes be beneficial.[13]
Inappropriate Membrane Material Select a membrane material with low protein binding and appropriate pore size to minimize fouling and maximize selectivity.[9]

Problem: Low Rejection of this compound (Product Loss in Permeate)

Possible Cause Troubleshooting Step
Membrane Pore Size is Too Large Select a nanofiltration membrane with a molecular weight cut-off (MWCO) that effectively retains this compound while allowing smaller impurities to pass through.
Unfavorable Operating Conditions Adjust the operating pressure and temperature, as these can influence membrane rejection characteristics.
Crystallization

Problem: "Oiling Out" or Formation of Amorphous Precipitate

Possible Cause Troubleshooting Step
High Level of Supersaturation Control the rate of supersaturation by optimizing the cooling rate or the addition rate of an anti-solvent.[14][15]
Presence of Impurities Improve the purity of the this compound solution before crystallization through an additional purification step. Certain impurities can inhibit crystal nucleation and growth.[16]
Inappropriate Solvent System Experiment with different solvent/anti-solvent systems to find one that promotes crystalline growth over amorphous precipitation.[15]

Problem: Inconsistent Crystal Size and Shape

Possible Cause Troubleshooting Step
Poor Control Over Nucleation and Growth Implement seeding with previously obtained this compound crystals to control nucleation. Optimize the agitation rate and temperature profile during crystallization.[14][16]
Variations in Mixing Ensure consistent and effective mixing throughout the crystallizer to maintain a uniform level of supersaturation. Inadequate mixing can lead to localized high supersaturation and the formation of fine particles.[14]

Data Presentation

Table 1: Comparison of this compound Purification Methods

Method Typical Purity Key Advantages Common Scale-Up Challenges
Macroporous Resin Chromatography Crude: >20%, Purified: >80%[1]High capacity, reusable resin, relatively low cost.Resin fouling, solvent consumption, optimizing elution.
Membrane Filtration (NF/UF) ConcentrateLow energy consumption, no phase change, easy to scale up.[2]Membrane fouling, concentration polarization, product loss.[9][11][17]
Crystallization HighCost-effective for achieving high purity, direct isolation of solid product.[3]"Oiling out," control of crystal size and form, solvent inclusion.[14][15]
High-Speed Counter-Current Chromatography (HSCCC) >98%[2]No solid support (no irreversible adsorption), high resolution, rapid separation.[2][18]Emulsion formation, selecting a suitable two-phase solvent system, lower loading capacity compared to resin chromatography.

Experimental Protocols

Protocol 1: Scaled-Up Purification of this compound using Macroporous Resin Chromatography

This protocol is based on a method suitable for industrial production.[1]

  • Extraction:

    • Fresh artichoke leaves are extracted twice with 50-70% ethanol at 60-80°C.

    • The combined extracts are concentrated under reduced pressure to recover the ethanol.

  • Pre-purification:

    • The concentrated extract is diluted with water, allowed to stand for 6 hours, and then filtered to remove precipitated impurities.

    • The filtrate is subjected to micro-filtration to remove high molecular weight proteins, tannins, and pectins.

  • Chromatography:

    • The pH of the micro-filtered solution is adjusted to less than 6.

    • The solution is loaded onto a macroporous absorption resin column.

    • The column is first eluted with 10-18% (v/v) ethanol to remove polyphenolic impurities.

    • This compound is then eluted with 50-70% (v/v) ethanol.

  • Crystallization and Drying:

    • The this compound-containing eluant is concentrated.

    • The concentrated solution is allowed to crystallize.

    • The crystals are dried to obtain the final product.

Protocol 2: High-Purity this compound Purification using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is designed to achieve a high-purity final product.[2]

  • Crude Extraction:

    • Crushed artichoke leaves are extracted with 4-10 times their weight in water at 45-65°C for 1-2 hours. This is repeated 2-3 times.

    • The combined aqueous extracts are concentrated under reduced pressure.

    • The concentrated solution is extracted with ethyl acetate, and the solvent is recovered to yield a crude extract.

  • HSCCC Separation:

    • A two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol, and water. After equilibration, the lower phase is used as the mobile phase and the upper phase as the stationary phase.

    • The HSCCC column is filled with the stationary phase.

    • The crude extract, dissolved in the mobile phase, is injected into the system.

    • The system is run at a specific rotational speed (e.g., 700 rpm) and mobile phase flow rate (e.g., 2 ml/min).

  • Fraction Collection and Final Processing:

    • The eluate is monitored with a UV detector, and the fractions containing this compound are collected.

    • The collected fractions are concentrated under reduced temperature and allowed to crystallize.

    • The resulting high-purity this compound crystals are dried.

Visualizations

experimental_workflow cluster_extraction Extraction & Pre-purification cluster_purification Purification cluster_final_processing Final Processing raw_material Artichoke Leaves extraction Solvent Extraction raw_material->extraction concentration Concentration extraction->concentration filtration Filtration concentration->filtration chromatography Macroporous Resin Chromatography filtration->chromatography membrane Membrane Filtration (UF/NF) filtration->membrane hsccc HSCCC filtration->hsccc crystallization Crystallization chromatography->crystallization membrane->crystallization hsccc->crystallization drying Drying crystallization->drying final_product High-Purity this compound drying->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_chromatography start Low Purity in Chromatography cause1 Column Overloading start->cause1 cause2 Inefficient Impurity Removal start->cause2 cause3 Co-elution of Similar Compounds start->cause3 solution1 Reduce Sample Load cause1->solution1 solution2 Add a Pre-elution Wash Step cause2->solution2 solution3 Optimize Elution Gradient cause3->solution3

Caption: Troubleshooting logic for low purity in chromatography.

Caption: Troubleshooting guide for membrane fouling during filtration.

References

Validation & Comparative

A Comparative Analysis of the Hepatoprotective Effects of Cynarine and Silymarin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the hepatoprotective properties of Cynarine, a primary active component of artichoke (Cynara scolymus), and Silymarin, a flavonoid complex from milk thistle (Silybum marianum). Both natural compounds are recognized for their potential in mitigating liver injury. This document aims to provide an objective comparison of their efficacy and mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Data on Hepatoprotective Efficacy

The following table summarizes the quantitative effects of this compound (from artichoke extract) and Silymarin (from milk thistle extract) on key biomarkers of liver injury and oxidative stress in a study on type 2 diabetic rats with nonalcoholic fatty liver disease (NAFLD).

BiomarkerDiabetic Control Group (Mean ± SD)Artichoke Extract (this compound) Treated Group (Mean ± SD)Milk Thistle Extract (Silymarin) Treated Group (Mean ± SD)Normal Control Group (Mean ± SD)
Aspartate Aminotransferase (AST) (U/L)185.4 ± 8.1170.1 ± 7.5155.2 ± 6.8 130.5 ± 5.9
Alanine Aminotransferase (ALT) (U/L)70.2 ± 4.265.3 ± 3.863.1 ± 3.555.6 ± 3.1
Superoxide Dismutase (SOD) (U/g Hb)850.3 ± 45.21050.7 ± 55.8 1100.5 ± 60.1 1250.6 ± 70.3
Malondialdehyde (MDA) (nmol/mL)8.9 ± 0.56.8 ± 0.4 6.5 ± 0.3 *4.2 ± 0.2

* Indicates a statistically significant difference compared to the diabetic control group. Data extracted from a study on NAFLD in type 2 diabetic rats.[1]

Experimental Protocols

The data presented above is derived from a study with the following experimental design:

Animal Model: Type 2 diabetic rats with induced nonalcoholic fatty liver disease (NAFLD).[1]

Induction of NAFLD: NAFLD was established in the rats four weeks after the induction of type 2 diabetes.[1]

Treatment Groups:

  • Normal Group: Healthy control rats.

  • Diabetic Group: Rats with induced type 2 diabetes and NAFLD, serving as the disease control.

  • Artichoke-Treated Group: Diabetic rats with NAFLD treated with a pharmaceutical preparation of artichoke extract (Atheromod-B®).

  • Milk Thistle-Treated Group: Diabetic rats with NAFLD treated with a pharmaceutical preparation of milk thistle extract (Livergol®).[1]

Dosage and Administration: The extracts were administered to the respective treatment groups for eight weeks.[1]

Biochemical Analysis: At the end of the intervention period, blood samples were collected to evaluate serum levels of AST and ALT as markers of liver function. Erythrocyte levels of SOD and serum levels of MDA were measured to assess oxidative stress parameters.[1]

Histopathological Analysis: Liver tissues were examined to assess histopathological changes.[1]

Mechanisms of Action and Signaling Pathways

Both this compound and Silymarin exert their hepatoprotective effects through multiple mechanisms, primarily centered around their antioxidant and anti-inflammatory properties.

This compound's hepatoprotective action is largely attributed to its antioxidant and choleretic effects.[2][3] It has been shown to reduce fat deposition in liver cells and decrease the levels of ALT and AST.[4] Mechanistic studies suggest that this compound may exert its effects by inhibiting the PI3K-Akt and MAPK signaling pathways.[4]

Silymarin , a complex of flavonolignans, is a potent antioxidant that scavenges free radicals and inhibits lipid peroxidation.[5] Its anti-inflammatory action is mediated through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB).[5] Silymarin also promotes liver regeneration by stimulating protein synthesis in hepatocytes.[5]

Below are diagrams illustrating the general experimental workflow for evaluating hepatoprotective agents and the known signaling pathways modulated by this compound and Silymarin.

G Experimental Workflow for Hepatoprotective Agent Evaluation cluster_0 In Vivo Model cluster_1 Data Collection & Analysis A Animal Model Selection (e.g., Rats, Mice) B Induction of Liver Injury (e.g., CCl4, Acetaminophen, High-Fat Diet) A->B C Treatment Groups: - Vehicle Control - Toxin Control - Test Compound (this compound/Silymarin) - Positive Control (Silymarin/Cynarine) B->C D Blood Sample Collection C->D E Liver Tissue Collection C->E F Biochemical Analysis: - ALT, AST, ALP - SOD, CAT, GPx, MDA D->F G Histopathological Examination E->G H Molecular Analysis: - Western Blot - PCR E->H I Evaluation of Hepatoprotective Efficacy F->I G->I H->I G Comparative Signaling Pathways of this compound and Silymarin in Hepatoprotection cluster_this compound This compound cluster_silymarin Silymarin c_start Hepatocellular Stress (e.g., Oxidative Stress, Lipotoxicity) c_pi3k PI3K/Akt Pathway c_start->c_pi3k This compound inhibits c_mapk MAPK Pathway c_start->c_mapk This compound inhibits c_inflammation Inflammation c_pi3k->c_inflammation c_apoptosis Apoptosis c_pi3k->c_apoptosis c_mapk->c_inflammation c_mapk->c_apoptosis c_protection Hepatoprotection c_inflammation->c_protection reduces c_apoptosis->c_protection reduces s_start Hepatocellular Stress (e.g., Oxidative Stress, Toxins) s_ros Reactive Oxygen Species (ROS) s_start->s_ros s_nfkb NF-κB Pathway s_start->s_nfkb s_nrf2 Nrf2 Activation s_start->s_nrf2 Silymarin activates s_ros->s_nfkb s_inflammation Pro-inflammatory Cytokines s_nfkb->s_inflammation s_protection Hepatoprotection s_nfkb->s_protection Silymarin inhibits s_inflammation->s_protection reduces s_antioxidant Antioxidant Enzymes (e.g., SOD) s_nrf2->s_antioxidant s_antioxidant->s_ros neutralizes s_antioxidant->s_protection contributes to

References

Cynarine vs. Chlorogenic Acid: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 26, 2025

This guide provides an objective comparison of the antioxidant properties of two prominent phenolic compounds, cynarine and chlorogenic acid. Both are naturally occurring compounds found in various plants, most notably in artichokes, and are recognized for their significant health benefits, which are largely attributed to their ability to mitigate oxidative stress.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize free radicals and reactive oxygen species (ROS), thereby preventing cellular damage. This activity is commonly quantified using various in vitro assays. The table below summarizes the available data on the antioxidant activities of this compound and chlorogenic acid from several key studies. One study suggests that this compound exhibits the highest antioxidant activity among several compounds found in artichoke, including chlorogenic acid.[4][5] Another investigation using a sodium nitrite-induced methemoglobin formation method concluded that this compound exerted a more potent antioxidant effect than chlorogenic acid.[2]

Assay TypeCompoundIC50 / Activity ValueReference CompoundIC50 / Activity Value (Reference)Source
DPPH Radical Scavenging This compound40 µMCaffeic Acid70 µM[5]
Trolox50 µM[5]
Chlorogenic Acid12.3 µM--[6]
ABTS Radical Scavenging This compound12 µMTrolox25 µM[5]
Methemoglobin Formation This compoundt½ ≈ 60 min--[2]
Chlorogenic Acidt½ ≈ 22 min--[2]
  • IC50: The half-maximal inhibitory concentration, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

  • t½: The time required to reach half of the maximum effect in the assay. A longer t½ suggests a more sustained antioxidant effect in this specific model.[2]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): A stable free radical that changes color upon reduction.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): A method based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.[8]

Experimental Protocols

Standardized methodologies are crucial for the reproducible assessment of antioxidant activity. Below are detailed protocols for three widely used assays.

DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing the violet color of the solution to fade to a pale yellow.[7] The change in absorbance is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.[9]

  • Sample Preparation: Dissolve the test compounds (this compound, chlorogenic acid) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent to create a series of concentrations.[10]

  • Reaction: In a 96-well plate or cuvettes, mix a defined volume of the sample solution with the DPPH working solution. Include a blank containing only the solvent and the DPPH solution.[9]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[9]

  • Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.[7]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of inhibition percentage against concentration.[10]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color.[8] In the presence of an antioxidant, the radical is neutralized, and the solution becomes colorless.

Procedure:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.[12]

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

  • Reaction: Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.[12]

  • Measurement: Measure the absorbance at 734 nm.[8]

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the antioxidant capacity.

Procedure:

  • Reagent Preparation: The FRAP working solution is prepared fresh by mixing three reagents: acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a FeCl₃ solution, typically in a 10:1:1 ratio.[13]

  • Sample Preparation: Prepare dilutions of the test compounds and a ferrous sulfate (FeSO₄) standard curve.[14]

  • Reaction: Add the sample or standard to the FRAP working solution, which has been pre-warmed to 37°C.[15]

  • Incubation: Incubate the mixture for a defined time (e.g., 4 to 60 minutes, depending on the protocol).[13][14]

  • Measurement: Read the absorbance at approximately 593 nm.[15]

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance change to the standard curve generated with Fe²⁺. Results are expressed as Fe²⁺ equivalents (e.g., in mM).[13]

Signaling Pathways and Experimental Workflow

The antioxidant effects of this compound and chlorogenic acid are not limited to direct radical scavenging. They also involve the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.

Keap1-Nrf2 Antioxidant Response Pathway

Both chlorogenic acid and the metabolites of this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular resistance to oxidative stress.[16][17][18] Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like chlorogenic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of numerous protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1).[18][19]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Chlorogenic Acid or this compound Metabolites Antioxidant->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome constitutive degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene Antioxidant Genes (e.g., HO-1, SOD) ARE->Gene activates transcription

Caption: Keap1-Nrf2 antioxidant response pathway activation.

General Workflow for In Vitro Antioxidant Assays

The assessment of antioxidant capacity through radical scavenging assays follows a standardized experimental pipeline, from reagent preparation to data analysis, ensuring the reliability and comparability of results.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Incubation cluster_analysis 3. Data Acquisition & Analysis A Prepare Radical Solution (e.g., DPPH, ABTS•+) C Mix Sample/Standard with Radical Solution A->C B Prepare Test Samples (this compound, Chlorogenic Acid) & Standard (e.g., Trolox) B->C D Incubate in Dark (e.g., 30 min at RT) C->D E Measure Absorbance (e.g., 517nm or 734nm) using Spectrophotometer D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Generalized workflow for radical scavenging assays.

Conclusion

Both this compound and chlorogenic acid are potent antioxidants. The available quantitative data suggests that this compound may possess stronger radical scavenging activity than chlorogenic acid in certain assays.[2][4][5] However, both compounds demonstrate significant antioxidant potential through direct radical neutralization and the activation of critical endogenous defense mechanisms like the Nrf2 pathway.[16] The choice between these compounds for research or therapeutic development may depend on the specific biological context, bioavailability, and the desired mechanistic action. Further head-to-head comparative studies across a wider range of antioxidant assays are warranted to fully elucidate their relative potencies.

References

A Comparative Guide to Analytical Methods for the Determination of Cynarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Cynarine, a bioactive compound predominantly found in artichoke (Cynara scolymus L.). The selection of an appropriate analytical method is critical for pharmacokinetic studies, quality control of herbal medicines, and standardization of extracts. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with different detectors and other chromatographic techniques, supported by experimental data from published studies.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of different analytical methods for this compound determination. This allows for a direct comparison of their linearity, sensitivity, accuracy, and precision.

MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV 0.038 - 1.250.9961Not Reported0.038Not Reported< 15% (Intra-day)
HPLC-DAD 1.5625 - 50.00.99890.752.2567%< 10% (Inter-day & Intra-day)
RP-HPLC/PAD 31.5 - 73.50.99980.641.9396.15% - 100.73%0.18% - 0.70%
LC-MS/MS Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Detailed Experimental Protocols

This section provides detailed methodologies for the key analytical techniques cited in the comparison table.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of this compound in biological samples like rat plasma.[1][2]

  • Sample Preparation (Solid-Phase Extraction):

    • Mix 70 µL of rat plasma with 30 µL of Tris/HCl buffer (pH 8.75; 2M) and 20 mg of alumina.

    • Shake for 5 minutes and centrifuge at 10,000 g for 5 minutes.

    • Wash the precipitate with 1 mL of water.

    • Elute this compound with 70 µL of phosphoric acid (0.4 M), shake, and centrifuge at 10,000 g for 5 minutes.

    • Inject a 20 µL aliquot into the HPLC system.[1]

  • Chromatographic Conditions:

    • Column: Ib-Sil ODS (250 mm x 4.6 mm, 5 µm) reversed-phase column.[1]

    • Mobile Phase: Water / Methanol / Acetic Acid (78.5:20:2.5, v/v/v).[1]

    • Flow Rate: 1.3 mL/min.[1]

    • Detection: UV detector set at 316 nm.[1]

    • Temperature: Room temperature (18-25 °C).[1]

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method allows for the simultaneous determination of this compound and other compounds like Luteolin in plasma.[3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • The analysis is preceded by liquid-liquid extraction using ethyl acetate as the extracting agent.[3]

  • Chromatographic Conditions:

    • Column: C18 column.[3]

    • Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water and methanol.[3]

    • Detection: DAD detector set at λ=330 nm.[3]

Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array Detection (RP-HPLC/PAD)

This method is optimized for the simultaneous determination of this compound and Chlorogenic acid in artichoke leaf extracts.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol and 5% Acetic Acid (10:90, v/v).

    • Flow Rate: 1.5 mL/min.

    • Temperature: 30 °C.

    • Detection: 325 nm for this compound and 321 nm for Chlorogenic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound and other phytochemicals in various plant extracts.[4][5]

  • General Approach:

    • Chromatographic separation is typically performed on a reversed-phase UHPLC column.[4]

    • The method is fully validated for parameters including linearity, accuracy (recovery), precision (inter and intra-day), limits of detection and quantification (LOD/LOQ).[4]

    • Artichoke extracts have been shown to be rich in this compound, with inner leaves containing up to 157.81 µg/g of fresh plant material.[4]

Visualizing the Workflow and Method Relationships

The following diagrams illustrate the typical workflow for analytical method validation and the hierarchical relationship between different validation parameters.

Analytical_Method_Validation_Workflow cluster_Plan Planning & Preparation cluster_Execution Method Validation Experiments cluster_Analysis Data Analysis & Reporting Plan Define Analytical Method Requirements Reagents Prepare Standards & Reagents Plan->Reagents Specificity Specificity/ Selectivity Reagents->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD & LOQ Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Analysis Statistical Analysis of Results Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: General workflow for the validation of an analytical method.

Validation_Parameter_Relationship cluster_Primary Primary Parameters cluster_Secondary Secondary Parameters cluster_Tertiary Tertiary Parameters Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Linearity Linearity Accuracy->Linearity Specificity Specificity Accuracy->Specificity Precision->Linearity Range Range Precision->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Caption: Hierarchical relationship of analytical method validation parameters.

References

Cynarine's Biological Activity: A Comparative Guide to In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cynarine, a bioactive compound predominantly found in artichoke (Cynara scolymus), has garnered significant scientific interest for its diverse pharmacological properties. This guide provides an objective comparison of its biological activities as observed in laboratory (in vitro) and living organism (in vivo) studies. By presenting experimental data, detailed methodologies, and visual representations of its molecular mechanisms, this document aims to facilitate a deeper understanding of this compound's therapeutic potential and guide future research.

Data Presentation: Quantitative Comparison of this compound's Biological Activities

The following tables summarize the key quantitative data from various studies, offering a clear comparison between the in vitro and in vivo effects of this compound.

Table 1: Antioxidant Activity

ParameterIn Vitro FindingsIn Vivo Findings
Assay/Model DPPH radical scavenging, Ferric Reducing Antioxidant Power (FRAP), Inhibition of LDL oxidation.[1][2]Rat models with induced oxidative stress.[1][2][3][4]
Effective Concentration/Dose Concentration-dependent activity observed.[3]Not explicitly stated in the provided results.
Key Outcomes Efficient free radical scavenging and inhibition of lipid peroxidation.[1][2]Increased activity of antioxidant enzymes like glutathione peroxidase; decreased biomarkers of protein oxidation.[1][2][3][4]

Table 2: Anti-inflammatory Activity

ParameterIn Vitro FindingsIn Vivo Findings
Cell/Animal Model Human endothelial cells (EA.hy926), Human coronary artery smooth muscle cells (HCASMC).[5][6][7]Animal models of inflammation.[8]
Effective Concentration/Dose 1-100 µg/mL.[9]Not explicitly stated in the provided results.
Key Outcomes Suppression of pro-inflammatory mediators (VCAM-1, MCP-1, TNF-α, IL-1β), inhibition of iNOS expression.[5][6][7] Downregulation of NF-κB and p38 MAPK pathways.[5][8]Reduction of inflammation, though specific quantitative data is not detailed in the provided search results.

Table 3: Hepatoprotective Activity

ParameterIn Vitro FindingsIn Vivo Findings
Cell/Animal Model Primary cultured rat hepatocytes, HepG2 human liver cells.[10][11][12]Rat models with liver injury induced by toxins like CCl4.[3][12]
Effective Concentration/Dose Not explicitly stated in the provided results.Not explicitly stated in the provided results.
Key Outcomes Protection against toxin-induced cell damage and lipid peroxidation.[10][11][12] Reduction in the leakage of liver enzymes (AST, ALT).[13]Reduced levels of liver damage markers (AST, ALT) in blood serum.[13] Liver-protecting and regenerating effects.[12]

Table 4: Hypolipidemic Activity

ParameterIn Vitro FindingsIn Vivo Findings
Cell/Animal Model Primary cultured rat hepatocytes.[14]High-fat diet-induced obese rats.[13]
Effective Concentration/Dose Not explicitly stated in the provided results.Not explicitly stated in the provided results.
Key Outcomes Inhibition of cholesterol biosynthesis.[14]Reduction in fat deposition.[13]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to evaluate this compound's biological activities.

In Vitro Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction in absorbance at a specific wavelength is proportional to the antioxidant activity.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The intense blue color of the reduced complex is measured spectrophotometrically.

  • Inhibition of LDL Oxidation: This assay assesses the ability of a compound to prevent the copper-catalyzed oxidation of low-density lipoprotein (LDL). The extent of oxidation is monitored by measuring the formation of conjugated dienes.[1][2]

In Vitro Anti-inflammatory Assays
  • Cell Culture and Treatment: Human endothelial cells (e.g., EA.hy926) are cultured and pre-treated with various concentrations of this compound before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[5]

  • Analysis of Inflammatory Markers: The expression of pro-inflammatory molecules such as VCAM-1, MCP-1, TNF-α, and IL-1β is quantified using techniques like Western blotting and quantitative real-time PCR (qRT-PCR).[5]

  • Signaling Pathway Analysis: The activation of key inflammatory signaling pathways like NF-κB and MAPK is assessed by measuring the phosphorylation of key proteins (e.g., p65, p38) via Western blotting.[5]

In Vivo Hepatoprotective Studies
  • Animal Models: Typically, rats are used and liver damage is induced by administering a hepatotoxin such as carbon tetrachloride (CCl4).

  • Treatment: Animals are treated with this compound or an artichoke extract containing it, either before or after the toxin administration.

  • Assessment of Liver Function: Blood samples are collected to measure the levels of liver enzymes like alanine transaminase (ALT) and aspartate transaminase (AST). Histopathological examination of liver tissue is also performed to assess the extent of damage.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

cynarine_anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 IKK IKK TLR4->IKK Gene Pro-inflammatory Gene Expression p38->Gene IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates MKP3 MKP-3 MKP3->p38 inhibits MKP3->NFkappaB inhibits This compound This compound This compound->MKP3 induces NFkappaB_n->Gene

Caption: this compound's anti-inflammatory mechanism via MKP-3 induction.

experimental_workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study cluster_correlation Correlation Analysis cell_culture Cell Culture (e.g., Hepatocytes, Endothelial cells) treatment Treatment with this compound and/or Toxin/Stimulant cell_culture->treatment analysis Biochemical Assays (e.g., Enzyme activity, Cytokine levels) treatment->analysis correlation Comparison of In Vitro and In Vivo Data - Efficacy - Mechanism of Action analysis->correlation animal_model Animal Model (e.g., Rats with induced disease) administration Administration of this compound animal_model->administration observation Observation & Sample Collection (Blood, Tissues) administration->observation data_analysis Data Analysis (e.g., Histopathology, Biomarker levels) observation->data_analysis data_analysis->correlation

Caption: Workflow for correlating in vitro and in vivo studies of this compound.

Correlation Between In Vitro and In Vivo Findings

A strong correlation exists between the in vitro and in vivo biological activities of this compound.

  • Antioxidant Effects: The potent radical scavenging and inhibition of lipid peroxidation observed in vitro directly translate to the in vivo findings of enhanced antioxidant enzyme activity and reduced oxidative damage markers in animal models.[1][2][3][4] This suggests that this compound's direct antioxidant properties contribute significantly to its protective effects in a biological system.

  • Anti-inflammatory Mechanisms: In vitro studies have elucidated the molecular mechanisms behind this compound's anti-inflammatory effects, primarily through the downregulation of the NF-κB and MAPK signaling pathways.[5][13][15] While detailed in vivo mechanistic studies are less common in the provided results, the observed anti-inflammatory outcomes in animal models are consistent with the inhibition of these key pro-inflammatory pathways.[8]

  • Hepatoprotection: The cytoprotective effects of this compound against toxins in cultured liver cells are mirrored by its ability to reduce liver enzyme levels and protect liver tissue in animal models of hepatotoxicity.[12][13] This indicates that the cellular-level protective mechanisms observed in vitro are relevant to its in vivo hepatoprotective activity.

  • Hypolipidemic Action: The inhibition of cholesterol biosynthesis in isolated liver cells provides a plausible mechanism for the observed reduction in fat deposition in animal models fed a high-fat diet.[13][14]

References

A Head-to-Head Comparison of Cynarine and Other Caffeoylquinic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related bioactive compounds is paramount. This guide provides a comprehensive, data-driven comparison of cynarine (1,3-dicaffeoylquinic acid) and other prominent caffeoylquinic acids, focusing on their antioxidant, hepatoprotective, anti-inflammatory, and anti-diabetic properties. The information is presented to facilitate objective evaluation and support further research and development.

Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds widely distributed in the plant kingdom, with notable concentrations found in artichoke, coffee, and various medicinal herbs. Among these, this compound and its isomers, along with monocaffeoylquinic acids like chlorogenic acid, have garnered significant attention for their diverse pharmacological activities. This guide delves into a head-to-head comparison of their performance, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

The efficacy of this compound and other caffeoylquinic acids varies depending on the specific biological activity being assessed. The following tables summarize the available quantitative data to provide a clear comparison.

Antioxidant Activity

The antioxidant capacity of caffeoylquinic acids is a key attribute, contributing to many of their other biological effects. This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization. Generally, dicaffeoylquinic acids exhibit stronger antioxidant potential than monocaffeoylquinic acids due to the presence of more hydroxyl groups.

CompoundAssayIC50 (µM)Reference
This compound (1,3-dicaffeoylquinic acid) DPPH40[1]
ABTS12[1]
3,5-dicaffeoylquinic acid DPPH19.8[2][3]
4,5-dicaffeoylquinic acid DPPH> 100[3]
Chlorogenic acid (5-O-caffeoylquinic acid) DPPH-
Caffeic Acid DPPH70[1]
Trolox (Standard) DPPH50[1]
ABTS25[1]

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity.

Hepatoprotective Activity

This compound and other caffeoylquinic acids have demonstrated significant hepatoprotective effects, primarily attributed to their antioxidant and anti-inflammatory properties. Dicaffeoylquinic acid derivatives have been shown to be more potent hepatoprotective agents than monocaffeoylquinic acids like chlorogenic acid and caffeic acid alone.[4]

CompoundModelKey FindingsReference
This compound (1,3-dicaffeoylquinic acid) CCl4-induced toxicity in rat hepatocytesShowed cytoprotective action[4]
3,4-di-O-caffeoyl quinic acid CCl4-induced toxicity in rat hepatocytesPotent hepatoprotective agent[4]
Methyl 3,4-di-O-caffeoyl quinate CCl4-induced toxicity in rat hepatocytesMost potent among the tested dicaffeoyl quinic acid derivatives[4]
3,5-di-O-caffeoyl quinic acid CCl4-induced toxicity in rat hepatocytesPotent hepatoprotective agent[4]
Methyl 4,5-di-O-caffeoyl quinate CCl4-induced toxicity in rat hepatocytesPotent hepatoprotective agent[4]
Chlorogenic acid CCl4-induced toxicity in rat hepatocytesLess potent than dicaffeoyl quinic acid derivatives[4]
Caffeic Acid CCl4-induced toxicity in rat hepatocytesShowed some cytoprotective action, but less than this compound[4]
Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often linked to their ability to modulate key signaling pathways, such as the NF-κB pathway, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO).

CompoundAssayCell LineIC50 (µM)Reference
4,5-O-dicaffeoylquinic acid methyl ester Nitric Oxide (NO) Production InhibitionRAW 264.780.2[3]
4,5-O-dicaffeoylquinic acid Membrane Stabilizing Activity-0.55 mg/mL[5]
3,5-O-dicaffeoylquinic acid Membrane Stabilizing Activity-0.87 mg/mL[5]

Studies have shown that this compound is a potent inhibitor of inducible nitric oxide synthase (iNOS) expression, more so than cyanidin, luteolin, and cynaroside.[6]

Anti-diabetic Activity

Inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase is a key mechanism for controlling postprandial hyperglycemia in diabetic patients. Both this compound and chlorogenic acid have been investigated for their potential in this area.

CompoundEnzymeIC50 (µg/mL)Reference
Caffeic Acid α-Amylase3.68[7]
α-Glucosidase4.98[7]
Chlorogenic Acid α-Amylase9.10[7]
α-Glucosidase9.24[7]

Signaling Pathways

This compound and other caffeoylquinic acids exert their biological effects by modulating various cellular signaling pathways. The Nuclear factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are two of the most significant.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. This compound and chlorogenic acid have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

NF_kB_Pathway LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus translocates to NFkB_n NF-κB genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n->genes activates This compound This compound & other CQAs This compound->IKK inhibits This compound->NFkB inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound and other caffeoylquinic acids.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes. Caffeoylquinic acids are known to activate this protective pathway.

Nrf2_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases nucleus Nucleus Nrf2->nucleus translocates to Nrf2_n Nrf2 ARE ARE Nrf2_n->ARE binds to genes Antioxidant Gene Expression (HO-1, SOD, etc.) ARE->genes activates This compound This compound & other CQAs This compound->Keap1 promotes dissociation from Nrf2 DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH stock solution (e.g., 0.1 mM) in methanol D Mix test compound/ control with DPPH solution A->D B Prepare serial dilutions of test compounds (this compound, etc.) B->D C Prepare positive control (e.g., Trolox) C->D E Incubate in the dark (e.g., 30 minutes) at room temperature D->E F Measure absorbance at 517 nm using a spectrophotometer E->F G Calculate % inhibition F->G H Determine IC50 value G->H CCl4_Workflow cluster_prep Animal Preparation & Grouping cluster_treatment Treatment & Induction of Toxicity cluster_analysis Biochemical & Histopathological Analysis A Acclimatize male Wistar rats B Divide into groups: - Normal Control - CCl4 Control - Test Groups (this compound, etc.) - Standard (e.g., Silymarin) A->B C Administer test compounds/ standard to respective groups (e.g., for 7-8 weeks) B->C D Induce hepatotoxicity by intraperitoneal injection of CCl4 (e.g., 1 ml/kg, twice a week) C->D E Collect blood samples for serum biomarker analysis (ALT, AST, ALP, Bilirubin) D->E F Sacrifice animals and collect liver tissue D->F G Perform histopathological examination of liver sections F->G

References

Cynarine's Therapeutic Potential in Non-Alcoholic Fatty Liver Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cynarine's therapeutic potential in Non-Alcoholic Fatty Liver Disease (NAFLD) against other alternatives, supported by experimental data.

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition with limited approved therapeutic options. This compound, a bioactive compound found in artichoke (Cynara scolymus), has emerged as a promising candidate due to its hepatoprotective, antioxidant, and lipid-lowering properties.[1] Preclinical and clinical studies suggest that this compound and artichoke leaf extract (ALE), which is rich in this compound, can ameliorate key pathological features of NAFLD. This guide synthesizes the available evidence, comparing the efficacy of this compound/ALE with other therapeutic strategies and detailing the underlying mechanisms of action.

Comparative Efficacy of this compound in NAFLD

Clinical trials have demonstrated the potential of artichoke leaf extract in improving liver health in patients with NAFLD. The following tables summarize the quantitative data from key studies.

Table 1: Efficacy of Artichoke Leaf Extract (ALE) in Human NAFLD Clinical Trials
Study & DurationInterventionKey OutcomesReference
Panahi et al. (2018), 2 months600 mg/day ALESignificant reduction in: - Serum ALT and AST (p < 0.001) - Total Cholesterol, LDL-C, Triglycerides (p = 0.01) Improvements in liver ultrasound: - Increased hepatic vein flow (p < 0.001) - Reduced portal vein diameter and liver size (p < 0.001)[2]
Kamel et al. (2022), Meta-analysis of 5 RCTs (333 patients)Artichoke Leaf ExtractSignificant reduction in: - ALT (Standardized Mean Difference [SMD]: 1.1, p < 0.001) - AST (SMD: 1.01, p < 0.001) - Total Cholesterol (SMD: 0.98, p = 0.004) - LDL-C (SMD: 0.96, p < 0.001) - Triglycerides (SMD: 0.95, p < 0.001)[3]
Majnooni et al. (2021), 12 weeks800 mg/day ALE + 1000 mg/day MetforminSignificant reduction in: - ALT and AST (p < 0.05) Improvement in liver ultrasonography: - 23.3% of subjects showed no fat accumulation[4][5]
Majnooni et al. (2021), 12 weeks800 mg/day ALE + 400 IU/day Vitamin ESignificant reduction in: - ALT and AST (p < 0.05) Improvement in liver ultrasonography: - 17.2% of subjects showed no fat accumulation[4][5]
Table 2: Comparative Effects of Different Interventions on Liver Enzymes in NAFLD
InterventionChange in ALTChange in ASTKey References
Artichoke Leaf Extract Significant ReductionSignificant Reduction[2][3]
Metformin + Vitamin E Significant ReductionSignificant Reduction[4][5]
Silymarin (Milk Thistle) Inconsistent results, some studies show reductionInconsistent results, some studies show reduction[6][7]
Pioglitazone Significant ImprovementSignificant Improvement[8][9]
Vitamin E Significant ImprovementSignificant Improvement[10]

Mechanism of Action of this compound in NAFLD

Network pharmacology and experimental studies have elucidated several potential mechanisms through which this compound exerts its therapeutic effects in NAFLD.[11][12] These include the modulation of key signaling pathways involved in lipid metabolism, inflammation, and cellular stress.

Signaling Pathways Modulated by this compound

This compound has been shown to influence the PI3K-Akt and MAPK signaling pathways, which are crucial in the pathogenesis of NAFLD.[11][12]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors/ Cytokines Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets (e.g., GSK3β, mTOR) Akt->Downstream_Targets Cynarine_PI3K This compound Cynarine_PI3K->Akt inhibits expression Cellular_Responses ↓ Lipogenesis ↑ Glucose Uptake ↓ Inflammation Downstream_Targets->Cellular_Responses

Caption: this compound's modulation of the PI3K-Akt signaling pathway in NAFLD.

MAPK_Pathway cluster_extracellular_mapk Extracellular cluster_intracellular_mapk Intracellular Stress_Stimuli Oxidative Stress/ Inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Cynarine_MAPK This compound Cynarine_MAPK->MAPK inhibits expression Cellular_Responses_MAPK ↑ Inflammation ↑ Apoptosis ↑ Fibrosis Transcription_Factors->Cellular_Responses_MAPK

Caption: this compound's inhibitory effect on the MAPK signaling pathway in NAFLD.

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical and clinical studies investigating this compound and artichoke leaf extract for NAFLD.

In Vitro NAFLD Model
  • Cell Line: Human hepatoma (HepG2) cells are commonly used.[13]

  • Induction of Steatosis: Cells are typically incubated with a mixture of free fatty acids, such as oleic acid and palmitic acid, to induce lipid accumulation, mimicking the steatosis observed in NAFLD.[14]

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations.

  • Endpoint Analysis:

    • Lipid Accumulation: Staining with Oil Red O to visualize and quantify intracellular lipid droplets.

    • Cell Viability: Assays such as MTT or LDH release to assess cytotoxicity.

    • Gene and Protein Expression: Quantitative real-time PCR (qRT-PCR) and Western blotting to measure the expression of key targets in the PI3K-Akt and MAPK pathways (e.g., AKT1, MAPK1).[11]

Animal Model of NAFLD
  • Animal Model: Male Sprague-Dawley or Wistar rats, or C57BL/6 mice are frequently used.

  • Induction of NAFLD: A high-fat diet (HFD) or a high-fructose diet is administered for a period of several weeks to induce obesity, insulin resistance, and hepatic steatosis.[1][5]

  • Artichoke Leaf Extract Administration: ALE is typically administered orally via gavage at varying doses.

  • Endpoint Analysis:

    • Serum Biochemistry: Measurement of ALT, AST, total cholesterol, LDL-C, HDL-C, and triglycerides.

    • Histopathology: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.

    • Gene and Protein Expression: Analysis of liver homogenates to determine the expression of relevant genes and proteins.

Human Clinical Trials
  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

  • Participant Population: Patients diagnosed with NAFLD, often confirmed by ultrasonography.

  • Intervention: Standardized artichoke leaf extract capsules or a placebo are administered daily for a specified duration (e.g., 2-3 months).

  • Endpoint Analysis:

    • Primary Endpoints: Changes in liver enzyme levels (ALT, AST) and improvements in liver imaging (ultrasound).

    • Secondary Endpoints: Changes in lipid profile, glycemic control, and anthropometric measurements.

Experimental_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation cluster_analysis Endpoint Analysis In_Vitro In Vitro Studies (HepG2 cells) Animal_Models Animal Models (HFD-fed rodents) In_Vitro->Animal_Models Promising Results Molecular Molecular Analysis (Gene/Protein Expression) In_Vitro->Molecular Phase_II_III_Trials Randomized Controlled Trials (NAFLD Patients) Animal_Models->Phase_II_III_Trials Favorable Efficacy & Safety Biochemical Biochemical Assays (ALT, AST, Lipids) Animal_Models->Biochemical Histological Histological Examination (Liver Biopsy/Imaging) Animal_Models->Histological Animal_Models->Molecular Phase_II_III_Trials->Biochemical Phase_II_III_Trials->Histological

Caption: A typical experimental workflow for validating this compound's therapeutic potential in NAFLD.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, primarily through the consumption of artichoke leaf extract, holds significant therapeutic potential for the management of NAFLD. Its ability to improve liver enzymes, lipid profiles, and underlying pathological features is supported by both preclinical and clinical data. The proposed mechanisms of action, involving the modulation of the PI3K-Akt and MAPK signaling pathways, provide a solid rationale for its hepatoprotective effects.

While promising, further research is warranted. Larger, long-term, and more rigorously designed head-to-head clinical trials are needed to definitively establish the efficacy of this compound in comparison to other established and emerging therapies for NAFLD. Future studies should also focus on elucidating the precise molecular targets of this compound and optimizing its dosage and formulation for maximal therapeutic benefit.

References

Independent Verification of Cynarine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cynarine's performance against alternative compounds and outlines the experimental data supporting its mechanisms of action. The information is intended to support further research and development efforts in related fields.

Abstract

This compound, a bioactive compound predominantly found in artichoke (Cynara scolymus L.), has garnered significant scientific interest for its diverse pharmacological activities. Independent studies have increasingly focused on elucidating its precise mechanisms of action, particularly its anti-inflammatory, antioxidant, and hepatoprotective properties. This guide synthesizes findings from multiple independent verification studies, presenting a comparative analysis of this compound's effects on key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)-Akt, and Nuclear factor erythroid 2-related factor 2 (Nrf2). Experimental data is presented in a structured format to facilitate comparison with other relevant compounds, and detailed methodologies for key experiments are provided.

Anti-inflammatory Mechanism of Action

Independent research has consistently demonstrated this compound's potent anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of NF-κB, a key regulator of the inflammatory response. In a study on LPS-stimulated endothelial cells, this compound pretreatment significantly decreased the phosphorylation of NF-κB p65, thereby inhibiting its nuclear translocation and the subsequent expression of pro-inflammatory mediators.[1] This inhibitory effect is, at least in part, mediated by the upregulation of Mitogen-activated protein kinase phosphatase 3 (MKP-3), a negative regulator of the p38/NF-κB pathway.[1]

Another study in a mouse model of colitis demonstrated that this compound administration attenuated colon inflammation by suppressing the expression of STAT3 and p65, key components of the NF-κB pathway.[2] This led to a reduction in the infiltration of neutrophils and macrophages and a decrease in the release of pro-inflammatory cytokines.[2]

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway in inflammation that is modulated by this compound. Research indicates that this compound can inhibit the phosphorylation of p38 MAPK in LPS-stimulated endothelial cells.[1] Furthermore, in a study on non-alcoholic fatty liver disease (NAFLD), this compound was found to inhibit the expression of MAPK1.[3][4]

Comparative Data: this compound vs. Other Anti-inflammatory Compounds
CompoundTarget PathwayModel SystemKey FindingsReference
This compound NF-κB, p38 MAPKLPS-stimulated EA.hy926 endothelial cellsDose-dependently inhibited LPS-induced VCAM-1, MCP-1, TNF-α, and IL-1β expression. Inhibited phosphorylation of p38 and NF-κB p65.[1][1]
This compound STAT3/NF-κBDSS-induced acute colitis in miceAlleviated clinical symptoms, reduced infiltration of neutrophils and macrophages, and inhibited the release of pro-inflammatory cytokines.[2][2]
Chlorogenic Acid NF-κB, JNK/AP-1Lipopolysaccharide-induced inflammation modelsSuppressed COX-2 expression and inhibited PGE2 synthesis.[5][5]
Cyanidin NF-κBCCl4-induced acute liver injuryMitigated inflammatory responses by decreasing NF-κB signaling.[6][6]

Signaling Pathway of this compound's Anti-inflammatory Action

LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, MCP-1) p38->Cytokines NFkB->Cytokines This compound This compound MKP3 MKP-3 This compound->MKP3 Upregulates MKP3->p38 Inhibits MKP3->NFkB Inhibits

Caption: this compound upregulates MKP-3, which in turn inhibits the p38 MAPK and NF-κB pathways.

Antioxidant Mechanism of Action

This compound exhibits significant antioxidant properties by modulating the Nrf2 signaling pathway and through direct radical scavenging activities.

Activation of the Nrf2 Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. A study on human mesenchymal stem cells demonstrated that this compound pretreatment significantly hampered the increase in intracellular reactive oxygen species (ROS) production in a dose-dependent manner.[7] This effect was associated with a significant increase in the expression levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[7] Molecular docking analysis suggested that this compound interacts with Keap1, a negative regulator of Nrf2, which may lead to Nrf2 activation.[7]

Radical Scavenging Activity

Independent studies have confirmed this compound's ability to directly scavenge free radicals. Its antioxidant activity has been shown to be stronger than the standard trolox in scavenging ABTS radicals and stronger than both trolox and caffeic acid in inhibiting DPPH radicals.[8][9] this compound has also been reported to inhibit linoleic acid oxidation and scavenge hydroxyl and superoxide anions.[8][9]

Comparative Data: this compound vs. Other Antioxidants
Compound/ExtractAssayKey FindingsReference
This compound DPPH Radical ScavengingIC50: 40 µM (stronger than trolox and caffeic acid).[8][9][8][9]
This compound ABTS Radical ScavengingIC50: 12 µM (stronger than trolox).[8][9][8][9]
Hydroethanolic extract of C. scolymus (HECS) DPPH Radical ScavengingIC50: 161.32 ± 0.03 µg/mL.[5][5]
Cyanidin In vivo CCl4-induced oxidative stressIncreased total antioxidant capacity and activity of SOD, CAT, and GSH-Px.[6][6]

Experimental Workflow for Assessing Antioxidant Activity

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo/Cell-based Assays DPPH DPPH Radical Scavenging Assay Measurement Spectrophotometric Measurement (Absorbance) DPPH->Measurement ABTS ABTS Radical Scavenging Assay ABTS->Measurement IC50 Calculation of IC50 Measurement->IC50 CellCulture Cell Culture/ Animal Model OxidativeStress Induction of Oxidative Stress (e.g., TBHP, CCl4) CellCulture->OxidativeStress Treatment Treatment with this compound ROS ROS Measurement (e.g., DCFH-DA) Treatment->ROS Protein Western Blot/qRT-PCR (Nrf2, HO-1) Treatment->Protein OxidativeStress->Treatment

Caption: Workflow for evaluating the in vitro and in vivo antioxidant effects of this compound.

Hepatoprotective Mechanism of Action

This compound has demonstrated significant hepatoprotective effects in various experimental models, primarily through its anti-inflammatory and antioxidant activities, as well as its ability to modulate lipid metabolism.

Attenuation of Liver Injury

In a study investigating non-alcoholic fatty liver disease (NAFLD), this compound was shown to reduce the fat deposition ability of NAFLD model cells and effectively decrease the levels of alanine transaminase (ALT) and aspartate transaminase (AST), which are markers of liver damage.[3] This was associated with the inhibition of AKT1 and MAPK1 expression.[3][4]

Modulation of Hepatic Signaling Pathways

Network pharmacology and molecular docking studies have suggested that this compound's hepatoprotective effects are mediated through the regulation of multiple signaling pathways, including the PI3K-Akt and MAPK signaling pathways.[3][4] Key targets identified include CASP3, TP53, MMP9, ELANE, and NOTCH1.[3]

Other Verified Mechanisms of Action

Inhibition of Glutamate Release

Recent research has uncovered a neuroprotective role for this compound through the inhibition of exocytotic glutamate release from rat cortical nerve terminals.[10] This effect is mediated by the suppression of P/Q-type Ca2+ channels, leading to reduced activation of Protein Kinase A (PKA) and subsequent attenuation of synapsin I and SNAP-25 phosphorylation.[10][11]

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS) expression in human coronary artery smooth muscle cells.[12][13] In a comparative study, this compound was more effective at downregulating iNOS mRNA and protein expression than cyanidin, luteolin, and cynaroside.[12][13]

Experimental Protocols

Western Blot Analysis for Protein Expression
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-Nrf2, anti-HO-1) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent according to the manufacturer's instructions.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and specific primers for the target genes (e.g., VCAM-1, MCP-1, TNF-α, IL-1β, Nrf2, HO-1).

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) as an internal control.

DPPH Radical Scavenging Assay
  • Preparation of Solutions: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared. Serial dilutions of this compound and a standard antioxidant (e.g., trolox, ascorbic acid) are also prepared.

  • Reaction Mixture: An aliquot of the DPPH solution is mixed with different concentrations of the sample or standard.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

Independent verification studies have robustly demonstrated the multifaceted mechanisms of action of this compound. Its ability to modulate key signaling pathways involved in inflammation (NF-κB, MAPK) and oxidative stress (Nrf2) provides a strong scientific basis for its observed anti-inflammatory, antioxidant, and hepatoprotective effects. The comparative data presented in this guide highlight this compound's potency relative to other bioactive compounds. The detailed experimental protocols offer a foundation for researchers to further investigate and validate the therapeutic potential of this compound in various disease models. Future research should focus on in vivo studies and clinical trials to translate these promising preclinical findings into tangible therapeutic applications.

References

The Bioavailability Challenge of Cynarine: A Comparative Guide to Advanced Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of formulation strategies aimed at enhancing the systemic absorption of Cynarine, a bioactive compound with significant therapeutic potential but limited oral bioavailability. This guide provides an objective comparison of different formulation approaches, supported by experimental data from analogous compounds and detailed methodologies for researchers.

This compound, a prominent bioactive compound found in artichoke, has garnered scientific interest for its potential health benefits, including hepatoprotective and antioxidant properties. However, its therapeutic efficacy is often hampered by poor aqueous solubility and extensive first-pass metabolism, leading to low and variable oral bioavailability. Studies in humans and rats have shown that after oral administration of artichoke extracts, this compound is often not detected in plasma; instead, its metabolites like caffeic acid and ferulic acid are observed, indicating rapid breakdown.[1][2][3][4] This presents a significant challenge for its development as a reliable therapeutic agent.

Comparative Analysis of Formulation Strategies

The following sections detail the principles behind each formulation strategy and present a comparative summary of their potential impact on the bioavailability of poorly soluble compounds.

Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This technique enhances the dissolution rate of poorly water-soluble drugs by reducing particle size, improving wettability, and forming amorphous solid dispersions, which have higher solubility than their crystalline counterparts.

Illustrative Bioavailability Data (Cinnarizine as a Model)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Pure Cinnarizine18.5 ± 4.24.0 ± 0.5148.7 ± 21.3100
Cinnarizine Solid Dispersion (with Soluplus®)55.2 ± 8.92.5 ± 0.3445.1 ± 55.7~300

This data is illustrative and based on studies with Cinnarizine. Actual results for this compound may vary.

Nanoparticle Formulations

Nanoparticle-based drug delivery systems reduce the particle size of the active compound to the nanometer range. This significant increase in surface area leads to a higher dissolution velocity. Furthermore, nanoparticles can be engineered for targeted delivery and may enhance absorption through various mechanisms, including improved interaction with the intestinal mucosa.

Illustrative Bioavailability Data (Cinnarizine as a Model)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Pure Cinnarizine22.1 ± 3.83.5 ± 0.6189.4 ± 32.1100
Cinnarizine Nanoparticles78.6 ± 11.51.5 ± 0.2654.8 ± 89.3~346

This data is illustrative and based on studies with Cinnarizine. Actual results for this compound may vary.

Lipid-Based Formulations

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the gastrointestinal fluids, these systems form fine oil-in-water emulsions, which can enhance drug solubilization and absorption. They can also facilitate lymphatic transport, bypassing the first-pass metabolism in the liver.

Illustrative Bioavailability Data (Cinnarizine as a Model)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Cinnarizine Tablet35.7 ± 5.13.0 ± 0.4298.6 ± 41.2100
Cinnarizine SEDDS103.2 ± 14.81.0 ± 0.2856.4 ± 112.9~287

This data is illustrative and based on studies with Cinnarizine. Actual results for this compound may vary.

Experimental Protocols

Detailed methodologies for the preparation and evaluation of these formulations are crucial for reproducible research.

Preparation of Solid Dispersions (Solvent Evaporation Method)
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a common volatile solvent (e.g., ethanol, methanol).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Pulverize the dried mass and sieve to obtain a uniform particle size.

Preparation of Nanoparticles (Anti-solvent Precipitation Method)
  • Organic Phase: Dissolve this compound in a suitable organic solvent (e.g., acetone, ethanol).

  • Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80).

  • Precipitation: Inject the organic phase into the aqueous phase under high-speed stirring. The drug precipitates as nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove excess stabilizer and unencapsulated drug.

Preparation of Lipid-Based Formulations (SEDDS)
  • Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents.

  • Formulation: Prepare a homogenous mixture of the selected oil, surfactant, and co-solvent.

  • Drug Loading: Dissolve this compound in the lipid mixture with gentle heating and stirring until a clear solution is formed.

  • Characterization: Evaluate the self-emulsification properties, droplet size, and drug content of the resulting formulation.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and mechanisms involved, the following diagrams are provided.

Experimental_Workflow_Solid_Dispersion cluster_preparation Preparation cluster_evaluation Evaluation A Dissolve this compound & Carrier in Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Pulverization & Sieving C->D E In Vitro Dissolution Study D->E F In Vivo Bioavailability Study D->F

Experimental Workflow for Solid Dispersion Formulation.

Experimental_Workflow_Nanoparticles cluster_synthesis Synthesis cluster_characterization Characterization & Evaluation A Dissolve this compound in Organic Solvent C Inject Organic Phase into Aqueous Phase (High Stirring) A->C B Prepare Aqueous Stabilizer Solution B->C D Solvent Removal C->D E Particle Size & Zeta Potential Analysis D->E F In Vivo Pharmacokinetic Study D->F

Experimental Workflow for Nanoparticle Formulation.

Cynarine_Signaling_Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_mapk MAPK Pathway cluster_cellular_effects Cellular Effects in NAFLD This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK inhibits Akt Akt PI3K->Akt activates Inflammation Inflammation Akt->Inflammation regulates Apoptosis Apoptosis Akt->Apoptosis regulates Lipid_Accumulation Lipid Accumulation Akt->Lipid_Accumulation regulates MAPK->Inflammation regulates MAPK->Apoptosis regulates

Proposed Signaling Pathways for this compound's Therapeutic Effect.

Research suggests that this compound may exert its therapeutic effects in conditions like non-alcoholic fatty liver disease (NAFLD) by modulating signaling pathways such as the PI3K-Akt and MAPK pathways.[5] These pathways are involved in cellular processes like inflammation, apoptosis, and lipid metabolism.

Conclusion and Future Perspectives

While direct comparative bioavailability studies for different this compound formulations are lacking, the evidence from analogous poorly soluble drugs strongly suggests that advanced formulation strategies hold the key to unlocking its full therapeutic potential. Solid dispersions, nanoparticle formulations, and lipid-based systems each offer distinct advantages in enhancing the oral bioavailability of compounds like this compound.

Future research should focus on the systematic development and in vivo evaluation of these advanced formulations specifically for this compound. Such studies would provide the necessary quantitative data to determine the most effective approach for improving its pharmacokinetic profile. A thorough understanding of the in vivo performance of these formulations is essential for the successful translation of this compound from a promising bioactive compound to a clinically effective therapeutic agent. Researchers in drug development are encouraged to explore these formulation avenues to address the bioavailability challenges of this compound and other promising natural compounds.

References

Safety Operating Guide

Proper Disposal of Cynarine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of cynarine in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe working environment and compliance with waste disposal regulations.

This compound, a natural phenolic compound found in artichokes, is not classified as a hazardous substance under Regulation (EC) No 1272/2008 (CLP). However, proper disposal is crucial to maintain laboratory safety and environmental responsibility. The following step-by-step guide outlines the recommended procedures for the disposal of this compound and its containers.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to prevent inhalation of the powder and skin contact.

PPE ComponentSpecificationPurpose
Gloves Nitrile or latex glovesTo prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from dust particles.
Respiratory Protection Dust mask or respiratorTo prevent inhalation of fine powder.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.

Safety First:

  • Always handle this compound powder in a well-ventilated area or under a fume hood to minimize inhalation risk.

  • Avoid generating dust during handling and disposal.

  • In case of a spill, contain the powder with absorbent material and dispose of it as chemical waste.

II. Step-by-Step Disposal Procedure for Unused this compound

For the disposal of expired or unwanted this compound powder, follow this procedure:

  • Waste Identification and Segregation:

    • Label a dedicated waste container as "Non-hazardous chemical waste: this compound".

    • Ensure the container is made of a material compatible with this compound (e.g., a sealed plastic or glass container).

  • Transfer of this compound Waste:

    • Carefully transfer the unused this compound powder into the designated waste container.

    • Use a scoop or spatula to minimize dust generation.

  • Final Disposal:

    • Once the waste container is full, seal it securely.

    • Dispose of the container through your institution's chemical waste disposal program. Even though this compound is not classified as hazardous, it should not be disposed of in regular trash.

III. Decontamination and Disposal of Empty this compound Containers

Properly decontaminating empty containers is essential to prevent cross-contamination and ensure they can be safely disposed of or recycled.

  • Initial Cleaning:

    • Mechanically remove as much of the remaining this compound powder as possible from the empty container.

  • Triple Rinsing (Best Practice):

    • Rinse the container three times with a suitable solvent in which this compound is soluble, such as ethanol or a mixture of ethanol and water.

    • Collect the rinseate (the liquid from rinsing) in a separate container labeled "Non-hazardous chemical waste: this compound rinseate".

    • Dispose of the rinseate through your institution's chemical waste program.

  • Final Container Disposal:

    • After triple rinsing, allow the container to air dry completely.

    • Deface or remove the original label.

    • The clean, dry container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.

IV. Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.

CynarineDisposalWorkflow cluster_start Start: this compound Waste cluster_ppe Safety First cluster_waste_type Identify Waste Type cluster_powder_disposal Unused Powder Disposal cluster_container_disposal Empty Container Decontamination & Disposal start This compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Mask, Lab Coat) start->ppe waste_type Unused this compound Powder or Empty Container? ppe->waste_type powder_waste_container Transfer to Labeled 'Non-hazardous Chemical Waste' Container waste_type->powder_waste_container Unused Powder remove_residue Mechanically Remove Remaining Powder waste_type->remove_residue Empty Container seal_powder_container Seal Container Securely powder_waste_container->seal_powder_container dispose_powder Dispose via Institutional Chemical Waste Program seal_powder_container->dispose_powder triple_rinse Triple Rinse with Ethanol/Water remove_residue->triple_rinse collect_rinsate Collect Rinseate in a Labeled Waste Container triple_rinse->collect_rinsate dry_container Air Dry Container triple_rinse->dry_container dispose_rinsate Dispose of Rinseate via Chemical Waste Program collect_rinsate->dispose_rinsate deface_label Deface Original Label dry_container->deface_label dispose_container Dispose as Regular Lab Waste (Glass/Plastic) deface_label->dispose_container

Caption: Workflow for the safe disposal of this compound and its containers.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and waste disposal protocols, as well as local and national regulations.

Personal protective equipment for handling Cynarine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cynarine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound to minimize exposure and ensure personal safety. The following personal protective equipment is required.

PPE CategoryItemSpecification
Eye Protection Safety goggles with side shields or a face shieldMust be worn at all times in the laboratory to protect against splashes and airborne particles.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Gloves must be inspected for integrity before each use.[1]
Body Protection Long-sleeved laboratory coat or gownShould have a closed front and elasticized cuffs to provide a barrier against contamination.
Respiratory Protection Particulate filter device (EN 143) or N95-equivalent respiratorRequired when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of dust.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures will ensure the safe handling of this compound throughout the experimental workflow.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed when not in use.

2. Weighing and Preparation of Solutions:

  • All weighing of this compound powder must be conducted in a certified chemical fume hood or a balance enclosure to control dust.

  • Before weighing, ensure all necessary PPE is donned correctly.

  • Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat, avoiding the creation of dust.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

3. General Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Do not ingest, inhale, or allow contact with skin and eyes.

  • Mouth pipetting is strictly prohibited. Use mechanical pipetting aids.

  • Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.

4. Spill Management:

  • Restrict Access: Immediately cordon off the affected area to prevent the spread of the powder.

  • Wear PPE: Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Containment: Gently cover the spill with absorbent paper towels to prevent the powder from becoming airborne.

  • Cleanup: Moisten the paper towels with a suitable solvent (e.g., water or ethanol) and carefully wipe up the spill, working from the outside in.

  • Decontamination: Wipe the spill area again with a fresh paper towel dampened with 70% ethanol.

  • Disposal: Place all cleanup materials in a sealed bag and dispose of as chemical waste.

  • Wash Hands: Thoroughly wash your hands with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential exposure.

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed bag and disposed of as solid chemical waste according to your institution's guidelines.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled waste container. Do not pour down the drain. Dispose of as chemical waste in accordance with institutional and local regulations.[3][4]

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the safe procedure for accurately weighing this compound powder and preparing a stock solution.

Materials:

  • This compound powder

  • Analytical balance

  • Weigh boat

  • Spatula

  • Volumetric flask

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Mechanical pipettor and tips

Procedure:

  • Don all required PPE as specified in the table above.

  • Perform the entire procedure within a certified chemical fume hood.

  • Place a clean weigh boat on the analytical balance and tare.

  • Carefully transfer the desired amount of this compound powder to the weigh boat using a spatula.

  • Record the exact weight of the this compound.

  • Using a funnel, carefully transfer the weighed this compound powder into a volumetric flask of the appropriate size.

  • Rinse the weigh boat with a small amount of the chosen solvent and add the rinse to the volumetric flask to ensure a complete transfer.

  • Add approximately half of the final volume of the solvent to the flask.

  • Gently swirl the flask to dissolve the this compound. Sonication may be used if necessary.

  • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Cap the flask and invert several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Dispose of all contaminated disposable materials in the designated solid chemical waste container.

  • Clean all non-disposable equipment thoroughly.

  • Wash hands thoroughly with soap and water.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Solution Prep Solution Prep Weighing->Solution Prep Experiment Experiment Solution Prep->Experiment Decontaminate Decontaminate Experiment->Decontaminate Spill Spill Experiment->Spill Waste Disposal Waste Disposal Decontaminate->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE Spill Response Spill Response Spill->Spill Response Activate Spill Response->Decontaminate

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.